4-Bromobenzylamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4-bromophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.ClH/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYUYDBWQMSOKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180797 | |
| Record name | 4-Bromobenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26177-44-6 | |
| Record name | 4-Bromobenzylamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26177-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromobenzylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026177446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromobenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobenzylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMOBENZYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAM3KDR8MT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 4-Bromobenzylamine Hydrochloride
This guide provides an in-depth analysis of the essential physical and chemical properties of 4-Bromobenzylamine hydrochloride (CAS No. 26177-44-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data with practical, field-proven methodologies for its characterization. The focus is not merely on the data itself, but on the scientific rationale behind its measurement and interpretation, ensuring a robust understanding for its application in a laboratory setting.
Section 1: Chemical Identity and Core Properties
This compound is a primary amine salt widely utilized as a building block in organic synthesis and for studying enzymatic modifications.[1][2] Its physical characteristics are foundational to its handling, storage, and application in synthetic and analytical workflows.
A summary of its core identifiers and properties is presented in Table 1. This data provides a top-level overview necessary for regulatory submissions, inventory management, and initial experimental design.
| Property | Value | Source(s) |
| CAS Number | 26177-44-6 | [1][3][4] |
| Molecular Formula | C₇H₉BrClN | [3][4] |
| Molecular Weight | 222.51 g/mol | [1][4][5] |
| IUPAC Name | (4-bromophenyl)methanamine;hydrochloride | [4] |
| Synonyms | p-Bromobenzylamine HCl, 4-BBA HCl | [3][4] |
| Appearance | White to pale cream/yellow crystalline powder | [3] |
| Purity (Assay) | ≥97% | [1][3] |
Section 2: Thermal Analysis - Melting Point Determination
The melting point is a critical indicator of a crystalline solid's purity. For this compound, a sharp melting range is indicative of high purity, whereas a broad range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state. Various sources report a melting point in the range of 268-280°C , with many specifying a narrower range of 274-276°C .[1][3] This variation can be attributed to differences in purity and the specific methodology used for determination.
Expertise in Practice: Why the Capillary Method?
The capillary melting point method is the standard for its precision and requirement for only a small amount of sample. The protocol described below is a self-validating system; consistent results from multiple runs confirm both the technique's proper execution and the sample's homogeneity.[6]
Experimental Protocol: Capillary Melting Point Determination
This protocol outlines the use of a standard digital melting point apparatus (e.g., Mel-Temp).
-
Sample Preparation:
-
Capillary Loading:
-
Take a capillary tube (sealed at one end) and press the open end into the powder until a small amount of sample (2-3 mm high) enters the tube.[1][4]
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the sealed end. A tightly packed sample is crucial to avoid shrinking or shifting during heating.[1]
-
-
Measurement:
-
Place the loaded capillary into the sample holder of the melting point apparatus.[7]
-
Set an initial rapid heating rate (e.g., 10-15°C/minute) to approach the expected melting point quickly (to ~250°C).[4][7]
-
Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. This slow rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.[4]
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last crystal melts and the sample is completely liquid (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
-
Validation:
-
Allow the apparatus to cool significantly.
-
Repeat the measurement with a fresh capillary tube. Results should be consistent within 1-2°C.
-
Workflow Diagram: Melting Point Determination
Caption: Workflow for NMR Sample Preparation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The KBr pellet method is a common and reliable technique for acquiring high-quality spectra of solid samples.
Expected FTIR Spectral Features:
-
N-H Stretch: A broad and strong absorption band in the 2800-3200 cm⁻¹ region, characteristic of an amine salt (R-NH₃⁺).
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region and primary stretching bands around 1600 cm⁻¹ and 1480 cm⁻¹.
-
C-Br Stretch: A strong band in the fingerprint region, typically below 800 cm⁻¹.
Section 5: Stability and Storage Considerations
Hygroscopicity
The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. [3]This is a common characteristic of highly polar, ionic salts. The absorption of water can impact the accuracy of weighing, affect the compound's stability over time, and potentially lower its melting point. [8] Trustworthiness in Practice: For quantitative applications, such as preparing standard solutions or for reactions where stoichiometry is critical, it is imperative to handle the material in a controlled environment (e.g., a glove box) or to dry it in a vacuum oven prior to use. [9]Standard protocols, such as those outlined by the European Pharmacopoeia, can be used to formally classify its hygroscopic nature by measuring weight gain at a controlled temperature and humidity (e.g., 25°C and 80% RH). [9]
Storage and Handling
Based on its physical properties and safety profile, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents. [10][11]Storing under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize moisture uptake. [3]* Handling: Use with adequate ventilation. Minimize dust generation. [10]Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. [11][12]The material is classified as a skin and eye irritant. [4][11]
References
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- Queen's University. (n.d.). Melting point determination. Retrieved from Queen's University Chemistry website. [Link]
- XiXisys. (n.d.). GHS SDS for this compound.
- University of California, Los Angeles. (n.d.). How to Prepare Samples for NMR. Retrieved from UCLA Chemistry & Biochemistry website. [Link]
- Iowa State University. (n.d.). NMR Sample Preparation.
- University of Houston. (2010, May 3). Melting Point Apparatus Guidelines. Retrieved from University of Houston Chemistry website. [Link]
- ResearchGate. (n.d.). How to Prepare Samples for NMR.
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- Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS.
- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from Chemistry LibreTexts website. [Link]
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An In-depth Technical Guide to 4-Bromobenzylamine Hydrochloride
This guide provides a comprehensive technical overview of 4-bromobenzylamine hydrochloride (CAS No. 26177-44-6), a pivotal reagent in synthetic chemistry. It is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, characterization, and applications, grounded in established scientific principles.
Chemical Identity and Physicochemical Properties
This compound is the salt form of 4-bromobenzylamine, a mono-substituted benzylamine derivative. The hydrochloride form enhances the compound's stability and solubility in aqueous media, making it a convenient precursor for various synthetic applications.[1][2]
Chemical Structure
The molecular structure consists of a benzylamine core with a bromine atom substituted at the para (4-position) of the benzene ring. The amine group is protonated by hydrochloric acid to form the ammonium chloride salt.[3][4]
Molecular Formula: C₇H₉BrClN[1][3][4]
IUPAC Name: (4-bromophenyl)methanamine;hydrochloride[3]
Caption: Chemical structure of this compound.
Physicochemical Data
The compound presents as a white to off-white or pale yellow crystalline powder.[1][2][5] Its key properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 222.51 g/mol | [1][3][6][7][8] |
| Melting Point | 274-276 °C (lit.) | [1][6][8] |
| Solubility | Soluble in water | [1][2] |
| Appearance | White to almost white powder/crystal | [1][2] |
| Hygroscopicity | Hygroscopic | [1] |
Synthesis and Purification
Synthetic Rationale and Methodology
This compound is typically synthesized from 4-bromobenzonitrile. A common and efficient laboratory-scale method involves the reduction of the nitrile group to a primary amine, followed by salt formation with hydrochloric acid.
The choice of a reducing agent is critical. While powerful hydrides like lithium aluminum hydride (LAH) are effective, they require strictly anhydrous conditions and careful handling. Milder, more selective reagents are often preferred for their operational simplicity. One such method involves the use of a silane, like Me₂PhSiH, in the presence of a catalyst. This approach offers good yields and proceeds under relatively mild conditions.
Following the reduction to the free base, 4-bromobenzylamine, the product is converted to its hydrochloride salt. This is achieved by treating a solution of the amine in an organic solvent (e.g., diethyl ether) with a solution of hydrogen chloride (e.g., 2M HCl in Et₂O).[1] The salt precipitates from the solution and can be isolated by filtration.[1] This salt formation step serves a dual purpose: it facilitates purification through crystallization and improves the compound's long-term stability.
Detailed Experimental Protocol: Synthesis via Nitrile Reduction
This protocol describes a representative synthesis from 4-bromobenzonitrile.
Materials:
-
4-bromobenzonitrile
-
Dimethylphenylsilane (Me₂PhSiH)
-
Catalyst (e.g., [3a]+[BArF4]− as described in reference literature)[1]
-
Cyclohexane
-
Tert-butyl methyl ether (MTBE)
-
Triethylamine (Et₃N)
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (2M solution in Et₂O)
Procedure:
-
Reaction Setup: In a glove box, a flame-dried vial with a magnetic stir bar is charged with the catalyst (1.0 mol%).
-
Addition of Reagents: Add Me₂PhSiH (2.1 to 5.0 equivalents) followed by 4-bromobenzonitrile.
-
Reaction: The mixture is stirred at room temperature for the time required for completion (monitored by TLC or GC-MS).
-
Quenching: The reaction is quenched by adding a mixture of cyclohexane and MTBE (90:10) containing 4% Et₃N.[1]
-
Workup: The solution is filtered through a pad of diatomaceous earth and silica gel.
-
Salt Formation: The solvent is removed under reduced pressure. The resulting residue is dissolved in a minimal amount of Et₂O, and then a 2M solution of HCl in Et₂O is added.[1]
-
Isolation: The resulting suspension is stirred for 1 hour, and the precipitated solid is collected by filtration to yield this compound.[1]
Caption: Synthetic workflow for this compound.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. For this compound in DMSO-d₆, characteristic peaks are expected for the aromatic protons (two doublets in the ~7.4-7.7 ppm region), the benzylic methylene protons (-CH₂-, a singlet around 4.0 ppm), and the ammonium protons (-NH₃⁺, a broad singlet typically downfield, e.g., ~8.6 ppm).[9]
-
IR Spectroscopy: The infrared spectrum shows characteristic absorption bands. Key peaks include N-H stretching from the ammonium group (broad band, ~2800-3200 cm⁻¹), C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), and C=C stretching of the aromatic ring (~1400-1600 cm⁻¹).[3]
-
Mass Spectrometry: Mass spectrometry confirms the molecular weight of the parent free base (4-bromobenzylamine). The spectrum would show isotopic peaks for the bromine atom (⁷⁹Br and ⁸¹Br) at m/z 185 and 187. A prominent fragment is often observed at m/z 106, corresponding to the loss of the bromine atom.[10]
Applications in Research and Drug Development
This compound is a versatile building block in organic synthesis, primarily due to the presence of two reactive sites: the primary amine and the aryl bromide.[11]
-
Synthetic Intermediate: The primary amine group can be readily acylated, alkylated, or used in the formation of imines and other nitrogen-containing heterocycles. The aryl bromide is a key handle for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents on the aromatic ring.[12]
-
Pharmaceutical Scaffolding: This compound serves as a precursor for the synthesis of a wide range of biologically active molecules.[11] It has been utilized in the development of novel therapeutic agents, including chemotherapeutics and MCH-R1 antagonists for obesity treatment.[13] Its derivatives are explored for their potential in various areas of medicinal chemistry.
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions.
Hazard Identification
The compound is classified as an irritant.[3]
-
GHS Hazard Statements:
| Hazard Information | GHS Pictogram | Signal Word |
| Skin, Eye, and Respiratory Irritation | GHS07 (Exclamation Mark) | Warning |
Handling and Storage Recommendations
-
Handling: Use in a well-ventilated area, preferably in a fume hood.[14][16] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15][17] Avoid breathing dust and prevent contact with skin and eyes.[15][16] Wash hands thoroughly after handling.[14][16]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[16][17] Keep away from incompatible materials such as strong oxidizing agents.[16] The compound is hygroscopic and should be protected from moisture.[1]
Conclusion
This compound is a valuable and versatile reagent in the field of organic and medicinal chemistry. Its well-defined structure, predictable reactivity, and commercial availability make it an essential building block for the synthesis of complex molecules and novel pharmaceutical candidates. A thorough understanding of its properties, synthesis, and handling requirements is crucial for its safe and effective use in a research and development setting.
References
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- 4-Bromobenzylamine | 3959-07-7. (n.d.). Biosynth.
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- Buy 4-Bromobenzylamine (CAS: 3959-07-7). (n.d.). Ningbo Inno Pharmchem Co., Ltd.
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A Technical Guide to 4-Bromobenzylamine Hydrochloride: Molecular Weight and Its Critical Role in Scientific Research
Abstract
4-Bromobenzylamine hydrochloride is a pivotal reagent in organic synthesis and a foundational building block in the development of novel pharmaceutical compounds. Its utility spans from the creation of complex heterocyclic structures to its use as a linker in medicinal chemistry. The precision of its application is fundamentally tethered to an exact understanding of its physicochemical properties, chief among them its molecular weight. This guide provides an in-depth analysis of this compound, focusing on the determination and practical application of its molecular weight. We will explore its core properties, the direct impact of molecular weight on experimental design and stoichiometry, and provide validated protocols for its handling and use in a laboratory setting.
Core Physicochemical & Structural Properties
This compound (CAS Number: 26177-44-6) is the hydrochloride salt of 4-bromobenzylamine.[1][2] The salt form confers greater stability and water solubility compared to its free base counterpart, making it more convenient for storage and for use in aqueous or protic solvent systems.[3][4]
Chemical Identifiers & Properties
A precise understanding of the compound's properties is the bedrock of reproducible science. The key quantitative data are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 222.51 g/mol | [1][2][5] |
| Molecular Formula | C₇H₉BrClN (or C₇H₈BrN·HCl) | [1][2][5][6] |
| CAS Number | 26177-44-6 | [1][2][6] |
| Melting Point | 268-280 °C (lit.) | [3][6] |
| Appearance | White to pale cream/yellow crystalline powder | [4][6] |
| Solubility | Soluble in water | [3][4] |
| Purity (Typical) | ≥98% | [6] |
Chemical Structure
The structure consists of a benzylamine core substituted with a bromine atom at the para (4) position of the benzene ring. The amine functional group is protonated by hydrochloric acid to form the ammonium chloride salt.
Caption: Workflow for preparing a standard molar solution.
Validated Experimental Methodologies
The following protocols are designed to ensure accuracy and reproducibility. They represent self-validating systems where adherence to the procedure minimizes potential errors.
Protocol: Preparation of a 0.1 M Stock Solution
This protocol details the steps for creating a standard solution, a common requirement for synthesis and screening applications.
Objective: To prepare 100 mL of a 0.1 M this compound solution.
Materials:
-
This compound (CAS 26177-44-6)
-
Deionized water or appropriate solvent
-
100 mL Class A volumetric flask
-
Analytical balance (readable to 0.1 mg)
-
Weighing paper or boat
-
Spatula
Procedure:
-
Calculation:
-
Using the formula: Mass = Molarity × Volume × Molecular Weight
-
Mass = 0.1 mol/L × 0.100 L × 222.51 g/mol = 2.2251 g
-
-
Weighing (The Causality of Precision):
-
Place a weighing boat on the analytical balance and tare it. The choice of an analytical balance is critical; its precision ensures that the mass of the solute, the most sensitive variable in the concentration calculation, is known with high accuracy.
-
Carefully add this compound to the boat until the balance reads approximately 2.2251 g. Record the exact mass to four decimal places (e.g., 2.2258 g). This recorded mass, not the target mass, must be used for the final, true concentration calculation.
-
-
Dissolution:
-
Dilution to Volume:
-
Once the solid is fully dissolved, continue adding the solvent until the bottom of the liquid's meniscus is precisely on the calibration mark of the flask.
-
Cap the flask and invert it 15-20 times to ensure a homogenous solution.
-
-
Final Concentration Calculation (Self-Validation):
-
Calculate the actual molarity based on the exact mass weighed.
-
Actual Molarity = Mass Weighed (g) / (Molecular Weight ( g/mol ) × 0.100 L)
-
Example: 2.2258 g / (222.51 g/mol × 0.100 L) = 0.10003 M
-
Label the flask with the compound name, actual molarity, and date. This step validates the process and ensures traceability.
-
Impact of Purity on Effective Molecular Weight
Commercial reagents are never 100.00% pure. For high-precision work, such as in quantitative analysis or GMP-regulated drug development, it is crucial to account for the purity assay.
-
Water Content: As a hygroscopic salt, this compound can absorb atmospheric moisture. [4]Supplier specifications often list water content determined by Karl Fischer titration (e.g., ≤5.0%). [6]* Assay Percentage: The purity is typically provided as a percentage (e.g., 98%). To calculate the corrected mass needed for an experiment, one must adjust for these impurities:
Corrected Mass = (Target Mass) / (Assay Percentage × (1 - Water Content Percentage))
Example: To obtain the equivalent of 2.2251 g of 100% pure compound from a batch with a 98% assay and 1% water content:
Corrected Mass = 2.2251 g / (0.98 × (1 - 0.01)) = 2.2251 g / 0.9702 = 2.2934 g
Failing to account for this ~4% difference can significantly impact reaction yields, kinetic measurements, and dose-response curves.
Conclusion
The molecular weight of this compound, 222.51 g/mol , is a fundamental constant that transcends simple data entry. It is a critical tool that enables the researcher to translate theoretical chemical principles into tangible, reproducible experimental outcomes. From ensuring correct stoichiometry in the synthesis of novel compounds to preparing accurately concentrated solutions for biological assays, a thorough understanding and correct application of this value are indispensable for scientific integrity and success. The protocols and considerations outlined in this guide provide a framework for leveraging this key property with the precision required by modern scientific research.
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An In-depth Technical Guide to 4-Bromobenzylamine Hydrochloride: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Bromobenzylamine hydrochloride (CAS No: 26177-44-6) is a pivotal chemical intermediate, widely employed as a structural motif and building block in the realms of medicinal chemistry, agrochemical synthesis, and materials science. Its bifunctional nature, featuring a reactive primary amine and a versatile aryl bromide, allows for sequential and diverse chemical transformations. The hydrochloride salt form enhances the compound's stability, shelf-life, and handling characteristics compared to its free base counterpart, making it a preferred reagent in many laboratory settings. This guide provides a comprehensive technical overview, encompassing its physicochemical properties, analytical characterization, synthesis methodologies, key synthetic applications, and critical safety protocols, designed to empower researchers in leveraging its full synthetic potential.
Physicochemical & Structural Properties
Understanding the fundamental properties of a reagent is paramount for its effective use in experimental design. This compound presents as a white to pale yellow or beige crystalline powder.[1][2][3] Its salt form confers good solubility in water and polar protic solvents.[2][4][5][6]
Core Data
| Property | Value | Source(s) |
| CAS Number | 26177-44-6 | [7][8][9] |
| Molecular Formula | C₇H₉BrClN | [2][3][7][9][10][11] |
| Molecular Weight | 222.51 g/mol | [7][8][9][10][11][12] |
| Melting Point | 274-276 °C (lit.) | [2][4][8][13] |
| Appearance | White to pale cream or pale yellow powder | [1][2][3][5] |
| Solubility | Soluble in water | [2][4][5][6] |
| IUPAC Name | (4-bromophenyl)methanamine;hydrochloride | [7] |
| InChI Key | BVYUYDBWQMSOKM-UHFFFAOYSA-N | [3][8][11][14] |
| SMILES | Cl.NCc1ccc(Br)cc1 | [3][8][9][11][14] |
Chemical Structure
The structure consists of a benzylamine core substituted with a bromine atom at the para (4-position) of the phenyl ring, protonated at the amine to form the hydrochloride salt.
Caption: Structure of this compound.
Analytical Characterization
Confirmation of identity and purity is critical. Standard analytical techniques are employed.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. A typical spectrum in a solvent like DMSO-d₆ would show characteristic signals for the aromatic protons (two doublets in the ~7.4-7.7 ppm region), the benzylic methylene protons (a singlet around 4.0 ppm), and a broad signal for the ammonium protons (>8.5 ppm).[14]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. Key signals include N-H stretching from the ammonium group (broad band, ~2800-3200 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and aromatic C=C stretching (~1400-1600 cm⁻¹). The C-Br stretch appears in the fingerprint region (~500-600 cm⁻¹).[7]
-
Mass Spectrometry (MS): While the hydrochloride salt is non-volatile, analysis of the free base (4-Bromobenzylamine, CAS 3959-07-7) shows a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with the molecular ion peak being a key identifier.[15]
Synthesis Methodologies
This compound is typically prepared via reduction of a corresponding functional group, followed by salt formation. The choice of starting material dictates the synthetic strategy.
Route A: From 4-Bromobenzonitrile
A common and efficient laboratory-scale synthesis involves the reduction of the nitrile group of 4-bromobenzonitrile.
-
Reduction: The nitrile is reduced to the primary amine. This can be achieved using various reducing agents, such as Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation.
-
Acidification/Salt Formation: The resulting free base (4-bromobenzylamine) is dissolved in a suitable solvent (e.g., diethyl ether, ethanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether or gaseous HCl) to precipitate the hydrochloride salt.[4]
Caption: Synthesis workflow from 4-bromobenzonitrile.
Route B: From 4-Bromobenzaldehyde
An alternative route begins with 4-bromobenzaldehyde, proceeding through an oxime intermediate.
-
Oximation: The aldehyde reacts with hydroxylamine hydrochloride to form 4-bromobenzaldehyde oxime.[16]
-
Hydrogenation: The oxime is then reduced to the primary amine via catalytic hydrogenation, often using catalysts like Palladium on carbon (Pd/C) or Raney Nickel.[16]
-
Salt Formation: The final product is isolated as the hydrochloride salt as described in Route A. This method is particularly valuable as it avoids the use of powerful hydride reagents.[16]
Chemical Reactivity & Synthetic Utility
The synthetic power of this compound lies in the orthogonal reactivity of its two functional groups. The amine is a potent nucleophile, while the aryl bromide is an electrophilic handle for cross-coupling reactions.
Reactions at the Amine Group
The primary amine is readily derivatized through standard transformations:
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
N-Alkylation/Arylation: Nucleophilic substitution or Buchwald-Hartwig amination to form secondary or tertiary amines.
-
Reductive Amination: Condensation with aldehydes or ketones to form an imine, which is subsequently reduced to a secondary or tertiary amine.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Reactions at the Aryl Bromide
The C-Br bond is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions:
-
Suzuki Coupling: Reaction with boronic acids/esters to form biaryl structures.
-
Heck Coupling: Reaction with alkenes to form substituted styrenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to install an alkyne moiety.[17]
-
Buchwald-Hartwig Amination: Reaction with amines to form diaryl amines or N-aryl benzylamines.
-
Cyanation: Introduction of a nitrile group, converting the aryl bromide to a benzonitrile.
Caption: Key synthetic transformations of 4-bromobenzylamine.
Applications in Research & Development
This reagent is a valuable starting material in multiple R&D sectors.
-
Pharmaceutical Drug Discovery: The benzylamine scaffold is a common feature in pharmacologically active molecules. The ability to modify both the amine and the aryl ring allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[6][16][18]
-
Agrochemicals: Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides often utilizes substituted benzylamines as core building blocks.[17]
-
Specific Research Applications: It has been used specifically to study the characteristics of C-terminal polyamine modification in the presence of proteases and amines and to prepare derivatives like 1-(4-Bromobenzyl)-pyrrole.[3][4][8]
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. It is classified as an irritant and is harmful if swallowed or in contact with skin.[6][10][19]
GHS Hazard Information
| Hazard Statement | Code | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | [5][7][10][19][20] |
| Eye Irritation | H319 | Causes serious eye irritation | [5][7][10][19][20] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [7][10][20] |
Safe Handling Protocol
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[1][19] Facilities should have an eyewash station and safety shower readily accessible.[1]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][21]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[1][10][19]
-
Body Protection: Wear a lab coat or appropriate protective clothing.[1][19]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][10]
-
-
Handling Practices: Avoid breathing dust.[10] Minimize dust generation and accumulation.[1] Wash hands thoroughly after handling.[1][19]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area.[1][19][21] Keep away from incompatible materials such as strong oxidizing agents.[1][5][21] The compound is noted as being hygroscopic.[2]
Experimental Protocol: Synthesis of N-(4-Bromobenzyl)acetamide
This protocol details a standard N-acylation reaction, a common application for this reagent.
Objective: To synthesize N-(4-Bromobenzyl)acetamide from this compound.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq). Suspend the solid in dichloromethane (DCM).
-
Deprotonation: Cool the suspension in an ice bath (0 °C). Add triethylamine (approx. 2.2 eq) dropwise. The triethylamine serves as a base to deprotonate the ammonium salt to the free amine and to quench the HCl byproduct of the acylation. Stir for 15-20 minutes at 0 °C.
-
Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq) dropwise via a syringe or dropping funnel. A precipitate (triethylamine hydrochloride) will form.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude N-(4-Bromobenzyl)acetamide by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.
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An In-depth Technical Guide to the Solubility of 4-Bromobenzylamine Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties of 4-Bromobenzylamine Hydrochloride
A foundational understanding of the physicochemical properties of this compound is essential to comprehend its solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₇H₉BrClN | [1] |
| Molecular Weight | 222.51 g/mol | [1] |
| Melting Point | 274-276 °C (literature) | [2] |
| Appearance | White to off-white crystalline powder | TCI Chemicals[3] |
| Water Solubility | Soluble | [2] |
Theoretical Framework for Solubility
The solubility of this compound, an amine salt, is governed by the principle of "like dissolves like." As an ionic compound, its solubility is dictated by the polarity of the solvent and its ability to form intermolecular interactions.
Amine salts are generally characterized by their:
-
Ionic Nature: The presence of a positive charge on the ammonium ion and a negative charge on the chloride ion makes the compound highly polar.[4][5]
-
Hydrogen Bonding Capability: The ammonium ion can act as a hydrogen bond donor, while the chloride ion can act as a hydrogen bond acceptor.[4]
Consequently, this compound is expected to be more soluble in polar solvents that can effectively solvate the ions and participate in hydrogen bonding. Conversely, its solubility will be limited in non-polar solvents.
The interplay of these factors can be visualized as follows:
Caption: Intermolecular forces governing solubility.
Expected Solubility Profile in Common Organic Solvents
Based on the theoretical principles, we can predict the general solubility behavior of this compound in various classes of organic solvents. It is important to note that this is a qualitative assessment, and experimental verification is crucial.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High | Capable of both strong ion-dipole interactions and hydrogen bonding, effectively solvating the ionic salt. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | Possess large dipole moments, enabling strong ion-dipole interactions. Lack of acidic protons may slightly limit hydrogen bonding compared to protic solvents. A related compound, O-benzylhydroxylamine hydrochloride, shows solubility in DMSO (~10 mg/mL) and DMF (~5 mg/mL).[6] |
| Moderately Polar | Acetone, Acetonitrile | Low to Moderate | Can engage in some dipole-dipole interactions, but are generally less effective at solvating ionic salts compared to highly polar solvents. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | Lack the polarity to overcome the lattice energy of the ionic solid. Interactions are limited to weak van der Waals forces.[4] |
Experimental Determination of Solubility
Given the scarcity of published quantitative data, researchers will often need to determine the solubility of this compound in their specific solvent systems. The isothermal equilibrium method is a reliable and widely used technique.[7]
Workflow for Isothermal Equilibrium Solubility Determination
Caption: Isothermal equilibrium solubility workflow.
Detailed Step-by-Step Protocol
1. Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
2. Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
3. Phase Separation:
-
Once equilibrium is achieved, separate the solid and liquid phases. This can be accomplished by:
-
Centrifugation: Spin the vials at a high speed to pellet the undissolved solid.
-
Filtration: Use a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to separate the supernatant from the solid.
-
4. Sample Withdrawal and Dilution:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used. The dilution factor must be accurately recorded.
5. Quantitative Analysis:
-
Analyze the diluted sample using a validated analytical technique to determine the concentration of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.
-
A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification.
-
6. Solubility Calculation:
-
Calculate the solubility using the following formula:
-
Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)
-
Self-Validation and Trustworthiness:
-
To ensure the reliability of the results, it is recommended to perform the experiment in triplicate.
-
The time required to reach equilibrium should be determined by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration no longer changes.
Conclusion
While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented, a strong understanding of its physicochemical properties and the principles of intermolecular forces allows for a rational prediction of its solubility behavior. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for researchers to generate reliable and reproducible data. This empowers scientists and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately facilitating the successful application of this important chemical intermediate.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%.
- Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?.
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- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
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An In-depth Technical Guide to the Melting Point of 4-Bromobenzylamine Hydrochloride
Abstract
The melting point of a crystalline solid is a fundamental physical property that serves as a critical indicator of both identity and purity. For researchers, scientists, and professionals in drug development, an accurate determination of this value is indispensable for quality control and characterization of active pharmaceutical ingredients (APIs) and key intermediates. This guide provides a comprehensive technical overview of the melting point of 4-Bromobenzylamine hydrochloride (CAS 26177-44-6), a vital building block in organic synthesis. We will explore the theoretical underpinnings of melting point analysis, present a comparative review of reported melting point data, and offer a detailed, field-proven protocol for its accurate determination in a laboratory setting. This document is designed to equip the scientific professional with the knowledge to confidently assess the purity and identity of this compound, ensuring the integrity of their research and development endeavors.
Introduction: Beyond a Simple Value
This compound is a widely utilized organic intermediate. Its structure, featuring a reactive bromine atom on a phenyl ring and a primary amine, makes it a versatile precursor for the synthesis of a wide array of more complex molecules in pharmaceutical and agrochemical research.[1][2] Given its role as a foundational starting material, verifying its identity and, critically, its purity is a matter of utmost importance. Impurities present in starting materials can lead to unforeseen side reactions, reduced yields, and complications in the purification of the final compound.
The melting point is one of the most accessible and reliable initial checks of purity for a crystalline solid.[3] A pure, crystalline compound typically exhibits a sharp and reproducible melting point. Conversely, the presence of impurities disrupts the crystal lattice structure, which generally results in two observable effects: a depression of the melting point and a broadening of the melting range.[4] This phenomenon, known as melting point depression, is a colligative property—it depends on the concentration of solute (impurity) particles, not their specific identity.[3][5][6] Understanding this principle is key to interpreting melting point data effectively. This guide will delve into the practical application of this principle for this compound.
Physicochemical Profile
A summary of the key physicochemical properties of this compound provides essential context for its handling and analysis.
| Property | Value | Source(s) |
| Chemical Name | (4-bromophenyl)methanamine;hydrochloride | [7] |
| CAS Number | 26177-44-6 | [7][8] |
| Molecular Formula | C₇H₉BrClN | [7][9] |
| Molecular Weight | 222.51 g/mol | [7][8][9] |
| Appearance | White to off-white or beige crystalline powder | [10] |
| Structure | (Illustrative) | [7][9] |
Reported Melting Point Data: A Comparative Analysis
A review of commercially available this compound reveals slight variations in the reported melting point. This is not uncommon and can be attributed to differences in residual impurities from various synthetic routes or the specific analytical method employed for determination.
| Supplier / Source | Purity | Reported Melting Point (°C) |
| Sigma-Aldrich | 98% | 274-276 |
| Thermo Scientific Chemicals | ≥96.0 to ≤104.0% (Assay) | 268-280 |
| ChemicalBook | N/A | 274-276 |
| Unnamed Supplier (CAS 26177-44-6) | 97% | 274-276 |
The data indicates a consensus melting range around 274-276 °C for high-purity material. The broader range of 268-280 °C reported by Thermo Scientific likely represents a specification that accounts for batch-to-batch variability while still ensuring the material meets their quality standards. For a researcher, a sample melting sharply within the 274-276 °C range would be considered of high purity. A sample melting over a broader range and at a lower temperature would suggest the presence of impurities.
The Principle of Melting Point Depression
The presence of a soluble impurity disrupts the uniform crystalline lattice of a solid. This disruption requires less energy (a lower temperature) to break down the solid structure into a liquid. The impurity particles essentially get in the way of the solvent molecules trying to form a stable solid phase, lowering the freezing point (or melting point). This is a foundational concept in physical chemistry. The addition of any solute to a solvent lowers the freezing point.[3] This effect stabilizes the liquid phase, meaning the freezing point decreases and the boiling point increases.[5]
Caption: Impurities disrupt the crystal lattice, lowering the energy required for melting.
Authoritative Protocol for Melting Point Determination
This protocol is based on the capillary method outlined in the United States Pharmacopeia (USP) General Chapter <741>, a globally recognized standard for pharmaceutical analysis.
Instrumentation and Calibration
-
Apparatus: A digital melting point apparatus with a heating block, integrated thermometer, and a means for visual or automated observation is required.
-
Calibration: The accuracy of the apparatus must be verified at regular intervals. This is achieved by measuring the melting points of certified USP Melting Point Reference Standards. At least three standards that bracket the expected melting point of the sample (approx. 275 °C) should be used. The instrument's temperature scale must be recalibrated if the measured values deviate from the certified values beyond the instrument's specified accuracy.
Step-by-Step Experimental Workflow
-
Sample Preparation:
-
Rationale: The sample must be completely dry and finely powdered to ensure uniform packing and efficient heat transfer. Moisture can act as an impurity, depressing the melting point.
-
Procedure: Place a small amount of this compound in a drying oven or vacuum desiccator to remove any residual moisture. Once dry, gently pulverize the sample into a fine powder using a mortar and pestle.
-
-
Capillary Loading:
-
Rationale: A properly packed capillary is crucial for an accurate reading. Too little sample makes observation difficult, while too much can cause a temperature gradient within the sample itself.
-
Procedure: Invert a capillary tube (0.8-1.2 mm internal diameter) and press the open end into the powdered sample. Tap the closed end of the tube firmly on a hard surface to pack the powder down. Repeat until a tightly packed column of 2.5–3.5 mm is achieved.
-
-
Determination:
-
Rationale: A two-stage heating process saves time while ensuring accuracy. A rapid initial ramp brings the temperature close to the expected melting point, while a slow ramp during the melting phase allows for thermal equilibrium between the heating block, thermometer, and sample.
-
Procedure: a. Set the starting temperature of the apparatus to approximately 250 °C. b. Set a rapid heating rate (e.g., 10 °C/min) until the temperature reaches ~265 °C (about 10 °C below the expected melting point). c. Once at 265 °C, allow the temperature to stabilize. d. Insert the loaded capillary into the heating block. e. Set the heating rate to a slow, controlled ramp of 1 °C/min. f. Record the Onset Temperature (T_onset): This is the temperature at which the first drop of liquid becomes visible, or when the column is observed to collapse against the side of the tube. g. Record the Clear Point (T_clear): This is the temperature at which the last solid particle melts, and the substance becomes a completely transparent liquid. h. The Melting Range is reported as T_onset – T_clear.
-
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An In-depth Technical Guide to the Infrared Spectral Analysis of 4-Bromobenzylamine Hydrochloride
Introduction: The Role of Infrared Spectroscopy in Pharmaceutical Analysis
In the landscape of drug discovery and development, the unambiguous characterization of chemical entities is a cornerstone of scientific rigor and regulatory compliance. Among the suite of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and highly specific method for molecular structure elucidation. It operates on the principle that chemical bonds within a molecule vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.
This guide provides an in-depth analysis of 4-Bromobenzylamine hydrochloride (C₇H₉BrClN), a common building block in organic synthesis and pharmaceutical research.[1][2] We will explore the causality behind its spectral features, present a field-proven protocol for data acquisition, and interpret the resulting spectrum with the precision required by research and drug development professionals. The focus is not merely on what the spectrum looks like, but why it appears as it does, grounding our interpretation in the molecule's structural and electronic properties.
Molecular Structure and Its Spectroscopic Implications
To interpret the IR spectrum of this compound, one must first understand its molecular architecture. The compound consists of three key structural components whose vibrations dominate the spectrum: the para-substituted benzene ring, the methylene (-CH₂-) linker, and, most critically, the primary ammonium group (-NH₃⁺) formed by the protonation of the amine by hydrochloric acid.[1][3][4]
The formation of the hydrochloride salt is the single most important transformation from a spectroscopic perspective. It converts the primary amine (-NH₂) of the free base into a primary ammonium cation (-NH₃⁺). This change fundamentally alters the N-H stretching and bending vibrations, providing a clear and immediate confirmation of the salt's formation.
Caption: Workflow for KBr Pellet Preparation and FTIR Analysis.
Step-by-Step Methodology
-
Material and Equipment Preparation:
-
Dry spectroscopy-grade KBr powder in an oven (e.g., at 110°C for 2-4 hours) and store it in a desiccator until use. Crystalline KBr is preferred for storage as its lower surface area minimizes moisture absorption. [5] * Thoroughly clean the agate mortar and pestle, as well as the components of the pellet die set, with a suitable solvent (e.g., acetone or ethanol) and ensure they are completely dry. [5][6]Gentle heating can aid in removing adsorbed moisture. [7]
-
-
Sample Grinding and Mixing:
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. [5][8]The ratio should be roughly 1:100.
-
First, place the sample into the agate mortar and grind it into a very fine powder. This step is crucial for reducing particle size and minimizing light scattering (the Christiansen effect).
-
Add the dried KBr to the mortar. Mix gently but thoroughly with the ground sample using a scraping and tumbling motion. Avoid overly aggressive grinding at this stage, as it can increase moisture absorption. The goal is uniform dispersion. [7]
-
-
Pellet Pressing:
-
Assemble the die set and carefully transfer the KBr-sample mixture into the die body, ensuring an even distribution.
-
Place the assembled die into a hydraulic press.
-
Gradually apply pressure up to 8-10 metric tons for a standard 13 mm die. [7]Hold this pressure for 1-2 minutes to allow the KBr to cold-flow and form a solid, transparent disc. [9] * Carefully release the pressure and disassemble the die to retrieve the pellet. A high-quality pellet should be thin and transparent or translucent.
-
-
Spectral Acquisition:
-
It is best practice to first prepare a blank KBr pellet (containing only KBr) and acquire a background spectrum. This allows for the digital subtraction of any interfering signals from atmospheric CO₂, water vapor, or moisture within the KBr itself. [5] * Place the sample pellet in the spectrometer's sample holder and acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Conclusion
The FTIR spectrum of this compound is a rich source of structural information. The definitive features for its identification are the extremely broad N-H stretching bands of the ammonium group between 3200-2400 cm⁻¹, the strong N-H bending vibrations around 1600 cm⁻¹, and the characteristic out-of-plane C-H bending band of the para-substituted ring near 820 cm⁻¹. By coupling this theoretical understanding with a rigorous and validated experimental protocol, such as the KBr pellet method detailed here, researchers, scientists, and drug development professionals can confidently verify the identity, purity, and structural integrity of this important chemical compound.
References
- Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
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An In-Depth Technical Guide to Raman Spectroscopy of 4-Bromobenzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Vibrational Fingerprint of a Key Pharmaceutical Intermediate
As a Senior Application Scientist, the ability to meticulously characterize chemical compounds is paramount to advancing drug discovery and development. Raman spectroscopy offers a powerful, non-destructive method to obtain a unique vibrational "fingerprint" of a molecule, providing deep insights into its structure and composition. This guide provides a comprehensive, field-proven approach to the Raman spectroscopic analysis of 4-Bromobenzylamine hydrochloride, a crucial building block in the synthesis of various pharmaceutical agents. We will move beyond a simple recitation of steps to explain the underlying scientific principles and rationale, empowering you to not only replicate this analysis but also to adapt and troubleshoot your own Raman spectroscopic workflows.
Introduction to this compound and Raman Spectroscopy
1.1. The Significance of this compound
This compound (C₇H₉BrClN) is an aromatic amine hydrochloride salt.[1][2] Its structure consists of a benzylamine core substituted with a bromine atom at the para position of the benzene ring, with the amine group protonated to form a hydrochloride salt.[1][2] This compound serves as a vital intermediate in organic synthesis, particularly in the development of novel therapeutic agents. Its purity and structural integrity are critical for the quality and efficacy of the final active pharmaceutical ingredient (API).
Table 1: Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉BrClN | [1] |
| Molecular Weight | 222.51 g/mol | [1] |
| Appearance | White to pale cream or pale yellow powder or crystalline powder | Thermo Fisher Scientific |
| CAS Number | 26177-44-6 | [1] |
1.2. The Principles of Raman Spectroscopy
Raman spectroscopy is a light-scattering technique that probes the vibrational modes of molecules.[3] When a sample is illuminated with a monochromatic laser, the vast majority of the scattered light has the same frequency as the incident light (Rayleigh scattering). However, a tiny fraction of the light (approximately 1 in 10 million photons) is scattered at a different frequency. This inelastic scattering is known as the Raman effect.[4]
The energy difference between the incident and scattered photons corresponds to the energy of a specific molecular vibration. By plotting the intensity of the inelastically scattered light against its energy shift (the Raman shift, typically in wavenumbers, cm⁻¹), we obtain a Raman spectrum. This spectrum is a unique fingerprint of the molecule, with each peak corresponding to a specific vibrational mode, such as the stretching or bending of chemical bonds.[3][5]
Experimental Protocol: Acquiring a High-Quality Raman Spectrum
This section outlines a detailed, field-proven methodology for obtaining the Raman spectrum of solid this compound. The causality behind each experimental choice is explained to ensure a self-validating and reproducible protocol.
2.1. Instrumentation
A high-resolution Raman spectrometer is essential for this analysis. Key components include:
-
Laser Source: A 785 nm near-infrared (NIR) laser is often a good choice for aromatic compounds to minimize fluorescence, which can obscure the Raman signal.[6]
-
Spectrometer: A system with a high-quality grating (e.g., 600-1200 grooves/mm) to ensure good spectral resolution.
-
Detector: A sensitive charge-coupled device (CCD) detector, cooled to reduce thermal noise.
2.2. Sample Preparation
As this compound is a solid powder, minimal sample preparation is required.
Step-by-Step Protocol:
-
Sample Handling: Due to the potential for skin and eye irritation, handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sample Mounting: Place a small amount of the powder (a few milligrams) onto a clean microscope slide or into a shallow well of a sample holder. Gently flatten the surface with a spatula to ensure a uniform plane for laser focusing.
2.3. Data Acquisition
The following parameters are a robust starting point and can be optimized for your specific instrument.
Step-by-Step Protocol:
-
Instrument Calibration: Before sample analysis, calibrate the spectrometer using a standard reference material, such as a silicon wafer, to ensure the accuracy of the Raman shift axis.
-
Laser Focusing: Carefully focus the laser onto the surface of the powdered sample. The goal is to maximize the Raman signal without causing sample damage.
-
Parameter Optimization:
-
Laser Power: Start with a low laser power (e.g., 10-20 mW) and gradually increase it. The Raman signal is directly proportional to laser power, but excessive power can cause sample degradation.[7] A good practice is to use the highest power that does not visibly alter the sample.
-
Exposure Time and Accumulations: A longer total acquisition time improves the signal-to-noise ratio. This can be achieved with a single long exposure or by averaging multiple shorter exposures. For a crystalline solid, a good starting point is an exposure time of 10-30 seconds with 2-4 accumulations.[7][8]
-
-
Spectral Range: Acquire the spectrum over a range of approximately 200 to 3200 cm⁻¹ to capture the key vibrational modes of the molecule.
-
Background Subtraction: Acquire a background spectrum with the laser off to account for any ambient light or detector noise. This can be subtracted from the sample spectrum during data processing.
Experimental Workflow Diagram:
Caption: Experimental workflow for acquiring the Raman spectrum of this compound.
Spectral Interpretation and Vibrational Mode Assignment
The Raman spectrum of this compound is characterized by a series of distinct peaks corresponding to the vibrational modes of its functional groups. While the exact peak positions and relative intensities can be found in spectral databases like the Wiley SpectraBase, a general interpretation based on the analysis of similar compounds is presented below.[1]
Table 2: Expected Raman Bands and Vibrational Mode Assignments for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Description |
| ~3000 - 3100 | C-H stretching (aromatic) | Vibrations of the carbon-hydrogen bonds on the benzene ring. |
| ~2800 - 3000 | C-H stretching (aliphatic) | Symmetric and asymmetric stretching of the -CH₂- group. |
| ~1600 | C=C stretching (aromatic) | In-plane stretching of the carbon-carbon double bonds in the benzene ring. A characteristic and often strong peak for aromatic compounds. |
| ~1200 | C-N stretching | Stretching vibration of the carbon-nitrogen bond. |
| ~1000 - 1100 | Ring breathing mode | A symmetric in-plane vibration of the entire benzene ring. Often a sharp and intense peak. |
| ~800 - 850 | C-H out-of-plane bending | Bending of the C-H bonds perpendicular to the plane of the benzene ring. The position is indicative of the para-substitution pattern. |
| ~600 - 700 | C-Br stretching | Stretching vibration of the carbon-bromine bond. The presence of this peak confirms the bromination of the molecule. |
| Below 400 | Lattice modes | Low-frequency vibrations related to the crystal lattice structure of the solid hydrochloride salt. |
Key Spectral Features and Causality:
-
Aromatic Ring Vibrations: The peaks associated with the benzene ring (C-H stretching, C=C stretching, and ring breathing) are typically strong and well-defined, confirming the aromatic nature of the compound.
-
Aliphatic and Amine Group Vibrations: The C-H stretching of the methylene group and the C-N stretching provide evidence for the benzylamine core structure.
-
Halogen Substitution: The C-Br stretching vibration is a direct indicator of the bromine substituent on the aromatic ring. Its lower frequency compared to C-H or C-C bonds is due to the heavier mass of the bromine atom.
-
Hydrochloride Salt Formation: The protonation of the amine group to form the hydrochloride salt can influence the position and intensity of the N-H and C-N vibrational modes. Additionally, the crystalline nature of the salt gives rise to low-frequency lattice modes.
Conclusion: A Powerful Tool for Pharmaceutical Analysis
Raman spectroscopy provides a rapid, non-destructive, and highly specific method for the characterization of this compound. By following the detailed experimental protocol and understanding the principles of spectral interpretation outlined in this guide, researchers and drug development professionals can confidently verify the identity and structural integrity of this key pharmaceutical intermediate. The vibrational fingerprint obtained through Raman spectroscopy is an invaluable tool for quality control, reaction monitoring, and ensuring the consistency of starting materials in the synthesis of life-saving medicines.
References
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- Stoli Chem. (n.d.). Raman Spectroscopy for online analysis: parameters you cannot find in the textbooks.
- Wiley Science Solutions. (n.d.). About SpectraBase.com.
- EPJ Web of Conferences. (2025, March 10). Raman spectra of powders of aromatic compounds.
- Gamry Instruments. (n.d.). Raman Spectroscopy.
- AZoOptics. (2025, July 22). How to Read Raman Spectroscopy Results: A Beginner's Guide.
- University of Massachusetts Lowell. (n.d.). Understanding Raman Spectroscopy.
- Chemistry LibreTexts. (2025, January 5). 4.3: Raman Spectroscopy.
- KOPS. (n.d.). Raman spectroscopy setup and experiments for the advanced undergraduate lab.
- ResearchGate. (n.d.). Schematic of the experimental setup for Raman spectroscopy.
- IntechOpen. (2025, August 8). Effect of Powder Properties on the Intensity of Raman Scattering by Crystalline Solids.
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A Comprehensive Technical Guide to the Safe Handling of 4-Bromobenzylamine Hydrochloride for Research and Development
This guide provides an in-depth analysis of the safety and handling protocols for 4-Bromobenzylamine hydrochloride (CAS No: 26177-44-6). Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural lists to offer a framework of understanding, enabling you to work safely and effectively with this compound. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.
Compound Identification and Hazard Analysis
This compound is a benzylamine derivative frequently utilized in synthetic organic chemistry.[1] Its hydrochloride salt form generally offers improved stability and handling characteristics compared to the free base. However, a thorough understanding of its hazard profile is the foundation of safe laboratory practice.
The primary hazards associated with this compound are significant irritation to the skin, eyes, and respiratory system.[2][3][4] It is classified under the Globally Harmonized System (GHS) with the following hazard statements:
While the toxicological properties of this specific compound have not been fully investigated, the available data necessitates treating it with a high degree of caution.[6] The free base, 4-Bromobenzylamine, is classified as corrosive, causing severe skin burns and eye damage, which underscores the potential severity of exposure.[7][8][9]
Physicochemical and Toxicological Profile
A summary of key data is presented below for quick reference. The lack of extensive toxicological data is a critical finding; therefore, all handling should proceed with the assumption of higher toxicity than officially listed.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₈BrN · HCl | [10] |
| Molecular Weight | 222.51 g/mol | [3][10] |
| Appearance | Beige to white solid/powder | [6][7] |
| Melting Point | 274-276 °C | |
| GHS Hazard Codes | H315, H319, H335 | [3] |
| Signal Word | Warning | [2][3] |
| LD50/LC50 | Not available/Not fully investigated | [6] |
A Proactive Approach to Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)
The core principle of laboratory safety is to minimize exposure. This is achieved through a multi-layered approach, starting with engineering controls and supplemented by rigorous use of Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound powder is a certified chemical fume hood.[8] This is non-negotiable. The fume hood's function is to contain the fine particles of the solid, preventing inhalation and contamination of the general laboratory space. The causality is clear: the compound is a respiratory irritant, and fine powders are easily aerosolized during routine handling like weighing and transferring.[2][3]
Additionally, any facility where this chemical is used must be equipped with an eyewash station and a safety shower.[6][8] These are not optional amenities; they are critical emergency systems. In the event of accidental contact, immediate and copious irrigation is the most effective way to mitigate severe tissue damage.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense, but it is a critical one. The choice of PPE must directly address the identified hazards of skin, eye, and respiratory irritation.
-
Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7][8] Given the serious eye irritation risk, a face shield should be worn in conjunction with goggles when handling larger quantities or during procedures with a high risk of splashing.
-
Skin Protection : Wear appropriate protective gloves to prevent skin exposure.[6][7][8] Nitrile gloves are a common and effective choice. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.[11] A lab coat is mandatory to protect street clothes and underlying skin.[6]
-
Respiratory Protection : When working within a certified fume hood, additional respiratory protection may not be necessary for small-scale operations. However, if a fume hood is not available or during a large-scale transfer, a NIOSH-approved N95 dust mask or a respirator conforming to European Standard EN 149 is required to prevent inhalation of the irritant powder.[7][8]
The following diagram illustrates the logical flow of selecting appropriate safety measures based on the compound's hazards.
Standard Operating Procedures: From Storage to Disposal
A self-validating protocol is one where safety is integrated into every step, not treated as an afterthought.
Handling and Storage
Receiving and Storage:
-
Upon receipt, inspect the container for damage.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7][8] This prevents degradation and reduces the risk of releasing dust into the lab environment.
-
Store away from incompatible substances, particularly strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[2][6][7]
Weighing and Solution Preparation Protocol: This protocol is designed to minimize dust generation and potential exposure.
-
Preparation : Don all required PPE (lab coat, nitrile gloves, safety goggles). Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Staging : Place all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar) inside the fume hood before retrieving the chemical container. This minimizes traffic in and out of the hood.
-
Weighing : Open the this compound container inside the fume hood. Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat on a tared balance. Avoid any sudden movements that could create dust clouds.
-
Transfer : Carefully add the weighed powder to the beaker containing the solvent. Do not "dump" the powder; instead, gently tap it from the weigh boat.
-
Dissolution : Add the stir bar and place the beaker on a stir plate within the fume hood to complete the dissolution.
-
Cleanup : Tightly close the stock container. Decontaminate the spatula and weigh boat with a suitable solvent (e.g., water or ethanol) inside the hood. Dispose of the contaminated weigh boat and any wipes in a designated solid waste container.
-
Final Wash : Wash hands thoroughly with soap and water after removing gloves.[6]
Emergency Procedures: A Plan for the Unexpected
Preparedness is paramount. All personnel working with this chemical must be familiar with these procedures.
-
Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6][7] If skin irritation occurs, seek medical attention.[2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[7][8] Do not allow the victim to rub their eyes.[7]
-
Inhalation : Remove the individual from exposure and move to fresh air immediately.[2][6] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[6][7] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[6][12] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[6][7] Seek immediate medical attention.
-
Spills : For small spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[6][7] Ensure adequate ventilation.[6][7] All cleanup materials should be treated as hazardous waste.
Disposal
All waste containing this compound, including empty containers and contaminated materials, must be disposed of in accordance with local, state, and federal regulations.[2] Entrust disposal to a licensed professional waste disposal company.[11] Do not empty into drains.[5][12]
The following diagram outlines the comprehensive workflow for safely managing this compound within a research setting.
By adhering to this comprehensive guide, researchers and scientists can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
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- Material Safety Data Sheet - 4-Bromobenzylamine, 99%. Cole-Parmer.
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- 4-Bromo Benzylamine CAS No 3959-07-7 MATERIAL SAFETY D
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Introduction: A Bifunctional Building Block for Modern Synthesis
An In-Depth Technical Guide to the Reactivity Profile of 4-Bromobenzylamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
This compound is a versatile bifunctional molecule of significant interest to researchers in drug discovery and materials science.[1][2] Its structure incorporates two key reactive centers: a nucleophilic primary amine (as its hydrochloride salt) and an aryl bromide. This duality allows for sequential and chemoselective modifications, making it a valuable scaffold for constructing complex molecular architectures. The hydrochloride salt form enhances stability and simplifies handling compared to the free base, which can be prone to oxidation and carboxylation via atmospheric CO₂.[3]
This guide provides a comprehensive technical overview of the reactivity profile of this compound. We will delve into the core reactions at both the amino and aryl bromide sites, explain the mechanistic principles that govern these transformations, and provide field-proven experimental protocols for its effective utilization in synthesis.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is paramount for its successful application and for ensuring laboratory safety.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈BrN · HCl | [1][4] |
| Molecular Weight | 222.51 g/mol | [1][5] |
| Appearance | White to pale cream or pale yellow crystalline powder | [6] |
| Melting Point | 274-276 °C (lit.) | [3][5] |
| Solubility | Soluble in water | [3] |
| CAS Number | 26177-44-6 | [1][3][5] |
Safety & Handling: this compound is classified as a skin and serious eye irritant.[1][7] Standard laboratory precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are mandatory.[4] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust.[8] Store the reagent in a tightly closed container in a cool, dry place, away from incompatible substances like strong oxidizing agents.[7][8]
Core Reactivity Profile: A Tale of Two Functional Groups
The synthetic utility of this compound stems from the distinct and addressable reactivity of its two functional groups. The primary amine is nucleophilic, while the carbon of the aryl bromide is electrophilic, particularly in the context of metal-catalyzed reactions.
Caption: Core reactivity pathways for this compound.
Section 1: Reactions at the Amino Group
The primary amino group is a potent nucleophile, readily participating in reactions to form amides, sulfonamides, and secondary or tertiary amines. Since the starting material is a hydrochloride salt, a base is required to liberate the free amine in situ for it to act as a nucleophile.
N-Acylation: Formation of Amide Bonds
N-acylation is one of the most fundamental transformations for primary amines, providing stable amide products.[9] This reaction is crucial for installing protecting groups or building amide-containing target molecules.[10] The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.[9]
Causality of Experimental Choices:
-
Base Selection: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is critical. Its role is solely to neutralize the HCl byproduct and the HCl salt of the starting material. Using a nucleophilic base (e.g., an alkoxide) would lead to competitive side reactions with the acylating agent.
-
Stoichiometry: At least two equivalents of base are required: one to neutralize the starting hydrochloride salt and one to quench the HCl generated during the acylation reaction. Using a slight excess (e.g., 2.5 equiv) ensures the reaction goes to completion.[10]
-
Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are ideal as they are inert to the reaction components and readily dissolve the starting materials.[10]
Caption: Experimental workflow for the N-Acylation of 4-Bromobenzylamine.
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride [10]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Solvent and Base Addition: Dissolve the solid in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the solution and stir for 5 minutes.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1-1.2 equiv) dropwise via syringe. A white precipitate of DIPEA hydrochloride will likely form.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine has been fully consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove acidic impurities), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.
Section 2: Reactions at the Aryl Bromide
The aryl bromide moiety is an ideal handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for C-C and C-N bond formation in modern organic synthesis.[11]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aryl bromide and an organoboron species, typically a boronic acid.[12][13] This reaction is renowned for its mild conditions and high functional group tolerance, making it a staple in pharmaceutical synthesis.
The Catalytic Cycle Explained: The generally accepted mechanism involves three key steps:[13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromobenzylamine, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the bromide.[14]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, allowing the cycle to continue.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).
-
Solvent and Degassing: Add a solvent mixture, typically Toluene/Water or Dioxane/Water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling Argon or Nitrogen through it for 15-20 minutes or by using a freeze-pump-thaw technique.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously for 8-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This transformation has revolutionized the synthesis of anilines and related compounds, which were previously difficult to access.[15]
Causality of Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is paramount. Sterically bulky, electron-rich ligands (e.g., Josiphos, XPhos, or tBuDavePhos) are often required.[16][17] These ligands promote the crucial reductive elimination step, prevent catalyst decomposition (e.g., β-hydride elimination), and facilitate the oxidative addition to the C-Br bond.
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice.[18] Its role is to deprotonate the amine coupling partner, forming the more reactive amide anion which then coordinates to the palladium center.[15]
-
Inert Atmosphere: The Pd(0) catalyst and the phosphine ligands are sensitive to oxygen. Therefore, the reaction must be set up and run under a strictly inert atmosphere (Nitrogen or Argon).
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Preparation: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube, remove it from the glovebox, and heat the mixture with stirring at 80-110 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Isolation: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography.
Conclusion
This compound is a powerful and versatile building block for synthetic chemistry. Its bifunctional nature allows for selective transformations at either the primary amine or the aryl bromide positions. Mastery of N-acylation provides access to a vast array of amide derivatives, while palladium-catalyzed Suzuki and Buchwald-Hartwig couplings enable the construction of complex biaryl and arylamine structures. By understanding the underlying mechanisms and making informed choices regarding reagents and conditions, researchers can effectively leverage the reactivity of this compound to accelerate their synthetic programs in drug discovery and materials science.
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An In-depth Technical Guide to the Theoretical Properties of 4-Bromobenzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromobenzylamine hydrochloride is a pivotal building block in contemporary medicinal chemistry and organic synthesis. Its unique structural features—a reactive benzylamine core, a strategically positioned bromine atom on the aromatic ring, and its formulation as a stable hydrochloride salt—render it an invaluable precursor for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive exploration of the theoretical and practical properties of this compound, designed to empower researchers in leveraging its full potential. We will delve into its physicochemical characteristics, detailed spectroscopic profile, synthetic pathways, chemical reactivity, and its established role in the development of pharmacologically active agents. Furthermore, this document outlines crucial safety and handling protocols to ensure its responsible application in the laboratory.
Molecular and Physicochemical Profile
This compound is the salt of the organic base 4-Bromobenzylamine and hydrochloric acid. This conversion to the hydrochloride salt significantly enhances its stability and water solubility, making it more amenable for use in various synthetic and biological applications.
Core Chemical Attributes
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and execution.[1][2][3]
| Property | Value |
| Chemical Formula | C₇H₉BrClN |
| Molecular Weight | 222.51 g/mol [1] |
| Appearance | White to off-white or pale yellow crystalline powder[2] |
| Melting Point | 274-276 °C (literature)[2] |
| Solubility | Soluble in water[2] |
| CAS Number | 26177-44-6[1] |
Structural Representation
The molecular structure of this compound consists of a benzylamine core with a bromine atom at the para position of the phenyl ring. The amine group is protonated by hydrochloric acid to form the ammonium chloride salt.
Caption: 2D structure of this compound.
Spectroscopic Characterization
A thorough understanding of the spectroscopic profile of this compound is crucial for its unambiguous identification and for monitoring reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum of this compound in DMSO-d₆ typically exhibits the following signals:
-
δ ~8.7 ppm (broad singlet, 3H): This signal corresponds to the three protons of the ammonium group (-NH₃⁺). The broadness of the peak is due to quadrupolar relaxation and exchange with residual water.
-
δ ~7.6 ppm (d, J ≈ 8.0 Hz, 2H): These are the aromatic protons ortho to the bromine atom.
-
δ ~7.5 ppm (d, J ≈ 8.0 Hz, 2H): These are the aromatic protons meta to the bromine atom.
-
δ ~4.0 ppm (s, 2H): This singlet corresponds to the benzylic protons (-CH₂-).[2]
¹³C NMR (DMSO-d₆, 100 MHz): The carbon-13 NMR spectrum provides further structural confirmation:
-
δ ~135 ppm: Aromatic quaternary carbon attached to the benzylic group.
-
δ ~132 ppm: Aromatic carbons ortho to the bromine atom.
-
δ ~130 ppm: Aromatic carbons meta to the bromine atom.
-
δ ~122 ppm: Aromatic quaternary carbon attached to the bromine atom.
-
δ ~42 ppm: Benzylic carbon (-CH₂-).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound reveals key functional groups:
-
~3000-2800 cm⁻¹: N-H stretching vibrations of the ammonium group.
-
~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1100-1000 cm⁻¹: C-N stretching vibration.
-
~850-550 cm⁻¹: C-Br stretching vibration.
Mass Spectrometry (MS)
While the mass spectrum is typically obtained for the free base, 4-Bromobenzylamine, the fragmentation pattern provides valuable information. The molecular ion peak for the free base (C₇H₈BrN) would appear at m/z 185 and 187 with approximately equal intensity, which is characteristic of the presence of a single bromine atom.[4] A prominent fragment would be the tropylium ion at m/z 91, resulting from the loss of the bromine and amino group.
Synthesis and Manufacturing
The synthesis of this compound is a well-established process, typically starting from 4-bromobenzonitrile. The following protocol outlines a reliable method for its laboratory-scale preparation.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis from 4-Bromobenzonitrile
This two-step protocol involves the reduction of the nitrile to the primary amine, followed by salt formation.
Step 1: Reduction of 4-Bromobenzonitrile to 4-Bromobenzylamine
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of 4-bromobenzonitrile (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude 4-Bromobenzylamine as an oil.
Step 2: Formation of this compound
-
Dissolve the crude 4-Bromobenzylamine in a minimal amount of diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether (2M) dropwise with stirring.
-
A white precipitate of this compound will form.
-
Continue the addition of the HCl solution until no further precipitation is observed.
-
Stir the suspension for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the distinct reactivity of its functional groups: the primary amine and the aryl bromide.
Reactions of the Amine Group
The primary amine is a versatile nucleophile and can undergo a variety of transformations, including:
-
N-Alkylation and N-Arylation: To introduce further substituents on the nitrogen atom.
-
Acylation: To form amides, which are common structural motifs in drug molecules.
-
Reductive Amination: Reaction with aldehydes and ketones to form secondary and tertiary amines.
Reactions of the Aryl Bromide
The bromine atom serves as a valuable handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki-Miyaura Coupling: For the formation of biaryl structures.
-
Buchwald-Hartwig Amination: For the synthesis of diarylamines.
-
Heck and Sonogashira Couplings: For the introduction of alkenyl and alkynyl groups, respectively.
These reactions are fundamental in modern drug discovery, enabling the rapid diversification of molecular scaffolds.[5]
Sources
An In-Depth Technical Guide to 4-Bromobenzylamine Hydrochloride: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and organic synthesis, certain molecular scaffolds emerge as indispensable tools, valued for their versatility and inherent reactivity. 4-Bromobenzylamine hydrochloride, a seemingly simple molecule, is one such cornerstone. Its strategic combination of a reactive benzylamine moiety and a functionalizable aromatic bromide has positioned it as a critical starting material and intermediate in the synthesis of a vast array of complex organic molecules, including a number of significant pharmaceutical agents. This technical guide provides a comprehensive exploration of this compound, from its probable early synthesis in the context of emerging organic chemistry to its contemporary applications and the detailed methodologies that underpin its preparation and use. We will delve into the causality behind synthetic choices, provide validated experimental protocols, and offer insights into its role in the intricate world of drug discovery and development.
Historical Context and Discovery
While a definitive, celebrated "discovery" of this compound is not prominently documented in the annals of chemical history, its emergence can be contextualized within the broader advancements of organic synthesis in the late 19th and early 20th centuries. The development of methods for the selective halogenation of aromatic rings and the synthesis of primary amines laid the fundamental groundwork for its eventual preparation.
The Beilstein database , a comprehensive repository of organic compounds, records 4-bromobenzylamine under the registry number 3693458 . Tracing the earliest entries for this compound and its derivatives points towards its likely synthesis during a period of intense exploration into the functionalization of aromatic compounds. Early synthetic chemists were systematically investigating the reactivity of substituted toluenes and developing robust methods for the introduction of amino groups.
Key historical reactions that would have enabled the synthesis of 4-bromobenzylamine include:
-
Electrophilic Aromatic Substitution: The bromination of toluene, a reaction extensively studied in the early 20th century, would have been a logical starting point to produce p-bromotoluene.[1]
-
Side-Chain Halogenation: Subsequent free-radical bromination of the methyl group of p-bromotoluene would yield p-bromobenzyl bromide, a direct precursor to 4-bromobenzylamine.
-
Classical Amine Syntheses: Methods like the Gabriel synthesis (developed in 1887), the Sommelet reaction (1913), and the Delépine reaction (1895) provided pathways to convert benzyl halides into primary amines.[2][3][4] It is highly probable that one of these established methods was first employed for the synthesis of 4-bromobenzylamine.
While the specific first report of its synthesis remains to be definitively identified from early chemical literature, the convergence of these foundational synthetic strategies makes its preparation an inevitable outcome of the systematic exploration of organic reactions during this era.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. This compound is typically a white to off-white crystalline solid.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₉BrClN | [5] |
| Molecular Weight | 222.51 g/mol | [5] |
| Melting Point | 274-276 °C (lit.) | |
| Solubility | Soluble in water. | |
| Appearance | White to pale cream or pale yellow powder or crystalline powder. |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. The aromatic protons typically appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The benzylic protons (CH₂) usually present as a singlet, and the amine protons (NH₃⁺) also appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the four unique aromatic carbons, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronegativity. A signal for the benzylic carbon will also be present.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic peaks for N-H stretching of the ammonium salt, C-H stretching of the aromatic and methylene groups, and C=C stretching of the aromatic ring. The C-Br stretching frequency will also be observable.
Synthesis of this compound: A Methodological Deep Dive
The synthesis of this compound is most commonly achieved through a multi-step process starting from 4-bromotoluene or via the direct functionalization of 4-bromobenzaldehyde. The choice of synthetic route is often dictated by factors such as scale, available starting materials, and desired purity.
Pathway 1: From 4-Bromobenzaldehyde via Reductive Amination
Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds.[6] This one-pot reaction involves the initial formation of an imine from the aldehyde and an amine source (in this case, ammonia), followed by in-situ reduction to the desired primary amine.
Logical Workflow for Reductive Amination:
Caption: Reductive amination workflow for 4-bromobenzylamine synthesis.
Experimental Protocol: Reductive Amination of 4-Bromobenzaldehyde
This protocol is a robust and scalable method for the preparation of 4-bromobenzylamine, which can then be converted to its hydrochloride salt.
Materials:
-
4-Bromobenzaldehyde
-
Ammonium hydroxide (25-30% solution)
-
Ethanol
-
Reducing agent (e.g., Sodium Borohydride (NaBH₄) or catalytic hydrogenation setup with a suitable catalyst like Palladium on Carbon (Pd/C) or a cobalt-based catalyst)[3][6]
-
Hydrochloric acid (ethanolic or aqueous solution)
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromobenzaldehyde (1 equivalent) in ethanol. To this solution, add ammonium hydroxide (excess, e.g., 10-20 equivalents) and stir the mixture at room temperature. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Reduction (using NaBH₄): Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 10-15 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Work-up: Quench the reaction by the slow addition of water. Remove the ethanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Salt Formation: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain crude 4-bromobenzylamine as an oil or low-melting solid. Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of hydrochloric acid (e.g., 2M in diethyl ether or concentrated aqueous HCl) dropwise with stirring. The hydrochloride salt will precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum to yield this compound as a white to off-white solid.
Causality in Experimental Choices:
-
Excess Ammonia: Using a large excess of ammonia drives the equilibrium towards the formation of the imine and minimizes the formation of secondary amine byproducts.
-
Choice of Reducing Agent: Sodium borohydride is a cost-effective and convenient reducing agent for this transformation. For larger-scale syntheses or to avoid boron waste streams, catalytic hydrogenation is a "greener" alternative.[6]
-
Temperature Control during Reduction: The reduction with NaBH₄ is exothermic. Maintaining a low temperature during the addition prevents side reactions and ensures the stability of the reducing agent.
Pathway 2: From 4-Bromobenzaldehyde via Oxime Reduction
An alternative two-step approach involves the formation of an oxime from 4-bromobenzaldehyde, followed by its reduction to the primary amine. This method can be advantageous in certain contexts, offering high yields and selectivity. A patented process describes this two-step preparation.
Logical Workflow for Oxime Reduction:
Caption: Oxime reduction workflow for 4-bromobenzylamine synthesis.
Experimental Protocol: Oxime Formation and Reduction
Step I: Oximation of 4-Bromobenzaldehyde
Materials:
-
4-Bromobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide
-
Water
Procedure:
-
In a three-necked round-bottom flask, mix 4-bromobenzaldehyde with water. Heat the mixture to melt the aldehyde (around 70 °C).
-
In a separate flask, dissolve hydroxylamine hydrochloride in water. Slowly add a solution of sodium hydroxide to this flask while stirring and cooling to neutralize the HCl and generate free hydroxylamine.
-
Add the hydroxylamine solution to the heated aldehyde mixture. Stir the reaction mixture for a few hours until completion (monitored by TLC).
-
Cool the reaction mixture to room temperature. The 4-bromobenzaldehyde oxime will precipitate as a white crystalline powder.
-
Collect the product by vacuum filtration and dry.
Step II: Hydrogenation of 4-Bromobenzaldehyde Oxime
Materials:
-
4-Bromobenzaldehyde oxime
-
Ethanol (anhydrous)
-
Hydrogen chloride gas or a solution of HCl in ethanol
-
Catalyst (e.g., 5% Platinum on Carbon, Pt/C)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In a suitable hydrogenation vessel, add the 4-bromobenzaldehyde oxime, the Pt/C catalyst, and anhydrous ethanol containing hydrogen chloride.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-60 psi).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the catalyst through a pad of diatomaceous earth.
-
Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by recrystallization if necessary.
Trustworthiness of the Protocols:
The protocols described are based on well-established and validated chemical transformations. Reductive amination and oxime reduction are standard methods in organic synthesis, and their application to the synthesis of 4-bromobenzylamine and its derivatives is widely reported in both academic and patent literature. The self-validating nature of these protocols lies in the ability to monitor each step using standard analytical techniques (TLC, GC-MS, NMR) to ensure the complete conversion of starting materials and the formation of the desired intermediates and final product.
Applications in Research and Drug Development
The synthetic utility of this compound is rooted in its bifunctional nature. The primary amine serves as a nucleophile and a point for building out molecular complexity, while the aryl bromide is a versatile handle for a variety of cross-coupling reactions.
Signaling Pathway and Experimental Workflow Visualization:
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An In-Depth Technical Guide to 4-Bromobenzylamine Hydrochloride: Properties, Synthesis, and Applications
Introduction
4-Bromobenzylamine hydrochloride is a versatile and highly valuable building block in modern organic and medicinal chemistry. Its structure, featuring a brominated phenyl ring and a primary aminomethyl group, provides two distinct points for chemical modification, making it a crucial intermediate in the synthesis of a wide array of complex molecules. This guide offers an in-depth exploration of the core chemical features of this compound, providing researchers, scientists, and drug development professionals with the technical insights necessary to effectively utilize this compound in their work. We will delve into its physicochemical properties, spectroscopic characterization, synthesis, reactivity, and applications, with a focus on the causality behind experimental choices and protocols.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and analytical characteristics is the bedrock of its effective application. These properties dictate storage conditions, solvent choices, and the methods for characterization and quality control.
Key Physicochemical Properties
The hydrochloride salt form of 4-bromobenzylamine confers advantageous properties for laboratory use, such as improved stability and solubility in aqueous media compared to its free base form.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉BrClN | [1][2] |
| Molecular Weight | 222.51 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 274-276 °C (lit.) | [1][3] |
| Solubility | Soluble in water | [1] |
| CAS Number | 26177-44-6 | [1][2] |
Causality Insight: The high melting point is characteristic of an ionic salt, indicating a stable crystal lattice. Its water solubility is a direct result of the ionic hydrochloride group, which readily solvates in polar solvents. This property is particularly useful for certain reaction conditions and for biological assays where aqueous buffers are required.
Spectroscopic Characterization: A Validating System
Spectroscopic analysis is not merely for identification; it is a system for validating the successful synthesis and purity of the compound. Each peak and signal corresponds to a specific structural feature, confirming the molecule's integrity.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule. For this compound in a solvent like DMSO-d₆, one would expect to see:
-
Two doublets in the aromatic region (approx. 7.4-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring. The coupling constants for these peaks would be typical for ortho-protons.
-
A singlet for the benzylic methylene protons (-CH₂-) around 4.0 ppm.
-
A broad singlet for the ammonium protons (-NH₃⁺) which can exchange with solvent and may vary in chemical shift.[5]
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR by showing the chemical environment of each carbon atom. Key signals would include the benzylic carbon, the four distinct aromatic carbons (two of which are quaternary), and their characteristic chemical shifts.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying functional groups. Key vibrational bands for this molecule include:
-
N-H stretching vibrations from the ammonium group, typically seen as a broad band in the 2800-3200 cm⁻¹ region.
-
C-H stretches from the aromatic ring (above 3000 cm⁻¹) and the methylene group (below 3000 cm⁻¹).
-
Aromatic C=C stretching peaks around 1600 cm⁻¹ and 1485 cm⁻¹.
-
A C-Br stretching vibration, which is typically found in the lower frequency region of the spectrum.[2][6]
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the free base (185.05/187.05 g/mol ) after the loss of HCl. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a definitive feature, showing two major peaks separated by 2 m/z units.[7]
Synthesis and Purification: A Self-Validating Workflow
The most common and economically viable route to 4-Bromobenzylamine is through the reduction of 4-bromobenzonitrile.[8][9] This transformation is a cornerstone of amine synthesis and serves as an excellent example of a self-validating protocol where the success of each step can be monitored.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of 4-Bromobenzylamine HCl.
Detailed Experimental Protocol: Catalytic Reduction of 4-Bromobenzonitrile
This protocol describes a standard laboratory-scale synthesis.
-
Reactor Setup: A pressure vessel (e.g., a Parr hydrogenator) is charged with 4-bromobenzonitrile and a suitable solvent such as ethanol or methanol.
-
Causality: Ethanol is an excellent solvent for both the nitrile starting material and the resulting amine, and it is relatively inert under these hydrogenation conditions.
-
-
Catalyst Addition: A catalytic amount of Raney Nickel (or another suitable catalyst like Palladium on Carbon) is carefully added to the mixture.[8][9] The catalyst is typically handled as a slurry in water or ethanol to mitigate its pyrophoric nature when dry.
-
Expertise: The choice of catalyst is critical. Raney Nickel is a cost-effective and highly active catalyst for nitrile reduction.[8] However, side reactions, such as the formation of secondary and tertiary amines, can occur.[8] Catalyst selection and reaction conditions (temperature, pressure, solvent) are optimized to maximize the yield of the desired primary amine.[10]
-
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is then heated (e.g., to 50-80 °C) and agitated.
-
Trustworthiness: The reaction progress is monitored by the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases. This provides an in-situ check on the reaction's endpoint.
-
-
Workup and Catalyst Removal: After cooling and venting the reactor, the reaction mixture is filtered through a pad of celite to remove the heterogeneous catalyst.
-
Expertise: Celite is a filter aid that prevents the fine catalyst particles from clogging the filter paper, ensuring efficient and safe removal. The filter cake should be kept wet with solvent to prevent ignition of the pyrophoric catalyst upon exposure to air.
-
-
Isolation of the Free Base: The solvent is removed from the filtrate under reduced pressure to yield the crude 4-bromobenzylamine free base, typically as an oil or low-melting solid.
-
Salt Formation and Purification: The crude free base is dissolved in a non-polar solvent like diethyl ether. A solution of hydrochloric acid in ether (or gaseous HCl) is then added dropwise with stirring. The this compound precipitates as a white solid.[1]
-
Causality: The hydrochloride salt is insoluble in diethyl ether, leading to its clean precipitation and separation from non-basic impurities that remain in solution. This step is both a purification and a conversion to a more stable, handleable form.
-
-
Final Isolation: The solid product is collected by filtration, washed with cold diethyl ether to remove any residual impurities, and dried under vacuum. The purity can be confirmed by melting point analysis and the spectroscopic methods described previously.[1][3]
Chemical Reactivity and Synthetic Applications
The utility of this compound stems from the distinct reactivity of its two functional groups: the nucleophilic primary amine (after deprotonation to the free base) and the aryl bromide, which is amenable to cross-coupling reactions.[11][12][13]
Caption: Key reaction pathways for 4-Bromobenzylamine.
Reactions at the Amine Group
The primary amine is a potent nucleophile and a base. Its key reactions include:
-
N-Acylation: Reacts readily with acyl chlorides or anhydrides to form stable amide bonds, a fundamental linkage in many pharmaceutical compounds.
-
N-Alkylation: Can be alkylated using alkyl halides to form secondary and tertiary amines. The benzyl group can later be removed via hydrogenolysis if the primary amine is needed elsewhere in the molecule.[14]
-
Reductive Amination: Condenses with aldehydes and ketones to form an intermediate imine (Schiff base), which can be reduced in situ to form more complex secondary amines.
Reactions at the Aryl Bromide
The bromine atom on the aromatic ring is a gateway to powerful palladium-catalyzed cross-coupling reactions:
-
Suzuki Coupling: Reaction with boronic acids to form new carbon-carbon bonds, linking the bromophenyl moiety to other aryl or alkyl groups.
-
Heck Coupling: Reaction with alkenes to form substituted styrenes.
-
Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form diaryl or alkyl-aryl amines, creating a new carbon-nitrogen bond.
These reactions allow for the modular construction of complex molecular architectures, making 4-Bromobenzylamine a highly sought-after intermediate in drug discovery programs.[12][13]
Applications in Drug Discovery
This compound is a precursor in the synthesis of numerous pharmacologically active compounds.[15][16] Its structure is incorporated into molecules targeting a wide range of diseases. For instance, derivatives have been explored for their potential as antibacterial agents and enzyme inhibitors.[16][17] The ability to use both the amine and bromide functionalities in a synthetic sequence allows for the creation of diverse chemical libraries for high-throughput screening.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling.
-
Hazards: It is classified as an irritant, causing skin, eye, and respiratory irritation.[2][18] It may be harmful if swallowed or in contact with skin.[19]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood.[20] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19][20] Minimize dust generation.[20]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[20] The compound is hygroscopic (sensitive to moisture).[1]
-
First Aid: In case of contact with eyes or skin, flush with plenty of water for at least 15 minutes and seek medical attention.[18][20] If inhaled, move to fresh air.[20] If ingested, rinse mouth with water and seek immediate medical attention.[20]
Conclusion
This compound is a cornerstone reagent for chemists in research and industry. Its dual functionality, combined with its stability and accessibility, makes it an indispensable tool for constructing complex molecules. A deep understanding of its properties, synthetic routes, and reactivity, as detailed in this guide, empowers scientists to leverage its full potential in the rational design and synthesis of novel compounds for drug discovery and beyond.
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- Chirik, P. J., et al. (2018). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzylamine in Organic Synthesis and Specialty Chemicals.
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- Wikipedia. (n.d.). Benzylamine.
- ResearchGate. (2025). α C‒H functionalization of benzylamines.
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- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
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Methodological & Application
The Synthetic Versatility of 4-Bromobenzylamine Hydrochloride: A Guide for Chemical Innovators
Introduction: Unlocking the Potential of a Bifunctional Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic value of a chemical building block is defined by its versatility, reliability, and inherent reactivity. 4-Bromobenzylamine hydrochloride (CAS: 26177-44-6) emerges as a preeminent example of such a scaffold. Possessing two distinct and orthogonally reactive functional groups—a primary benzylic amine and an aryl bromide—this compound offers chemists a powerful tool for molecular construction. The amine group serves as a nucleophilic handle for N-alkylation, acylation, and reductive amination, while the aryl bromide is a prime substrate for a host of palladium-catalyzed cross-coupling reactions.[1][2]
This guide provides an in-depth exploration of this compound as a synthetic intermediate. Moving beyond a simple recitation of facts, we will delve into the causality behind protocol design, offering field-proven insights into its most valuable applications. The protocols herein are presented as self-validating systems, grounded in established chemical principles and supported by authoritative literature.
Compound Profile:
| Property | Value | Reference(s) |
| CAS Number | 26177-44-6 | [3] |
| Molecular Formula | C₇H₈BrN · HCl | [4] |
| Molecular Weight | 222.51 g/mol | [3] |
| Melting Point | 274-276 °C | [3] |
| Appearance | White to off-white solid | N/A |
| SMILES | Cl[H].NCc1ccc(Br)cc1 | [3] |
Safety Profile:
| Hazard Class | Statement | Precautionary Codes | Reference(s) |
| Skin Irritant 2 | H315: Causes skin irritation | P280, P302+P352 | [3] |
| Eye Irritant 2 | H319: Causes serious eye irritation | P280, P305+P351+P338 | [3] |
| STOT SE 3 | H335: May cause respiratory irritation | P261, P271 | [3] |
Note: Always consult the full Safety Data Sheet (SDS) from your supplier before handling this compound.
Core Synthetic Applications: A Two-Pronged Approach
The synthetic utility of this compound stems from the ability to selectively functionalize either the amine or the aryl bromide moiety. This allows for a modular and strategic approach to building complex molecules.
Section 1: Reactions at the Amine Terminus
The primary amine of 4-bromobenzylamine is a versatile nucleophile. As the compound is supplied as a hydrochloride salt, an essential first step in most protocols is its in-situ neutralization with a suitable base to liberate the free amine.
Application 1.1: N-Acylation for Amide Synthesis
The formation of an amide bond via N-acylation is one of the most fundamental transformations in medicinal chemistry and materials science.[5] The reaction of 4-bromobenzylamine with an acyl chloride provides a robust and direct route to N-(4-bromobenzyl) amides, which can serve as precursors for further elaboration via cross-coupling.
Protocol 1: Synthesis of N-(4-bromobenzyl)acetamide
This protocol details a representative N-acylation using acetyl chloride. The choice of a non-nucleophilic tertiary amine base, like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is critical. These bases are strong enough to neutralize the HCl salt and the HCl byproduct of the reaction, but they do not compete with the primary amine in attacking the highly electrophilic acyl chloride.[6]
Reaction Scheme: (Image of the reaction of 4-Bromobenzylamine HCl with Acetyl Chloride to form N-(4-bromobenzyl)acetamide)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Suspend the solid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Base Addition: Add triethylamine (2.2 eq) to the suspension and stir for 10-15 minutes at room temperature. The initial 1.1 equivalents neutralize the hydrochloride salt, and the subsequent 1.1 equivalents will neutralize the HCl generated during the acylation.[6]
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise via syringe over 10 minutes. A precipitate of triethylamine hydrochloride will form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel or by recrystallization.
Expected Outcome & Data:
| Acylating Agent | Base | Solvent | Time (h) | Typical Yield | Reference(s) |
| Acetyl Chloride | TEA | DCM | 2 | >90% | [6][7] |
| Benzoyl Chloride | DIPEA | DCM | 3 | >90% | [8] |
| Acetic Anhydride | Pyridine | DCM | 4-12 | >85% | [6] |
Section 2: Reactions at the Aryl Bromide Terminus
The true power of this compound as a building block is realized through palladium-catalyzed cross-coupling reactions. These transformations allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds at the aryl bromide position, a cornerstone of modern drug discovery.[9]
Application 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an aryl halide with an organoboron species.[10] Starting with 4-bromobenzylamine, this reaction opens a direct path to biphenylmethylamine derivatives, which are prevalent motifs in pharmaceuticals.
Protocol 2: Synthesis of 4'-(Aminomethyl)-[1,1'-biphenyl]-4-carbonitrile
This protocol describes the coupling of 4-bromobenzylamine with 4-cyanophenylboronic acid. The choice of catalyst, base, and solvent system is crucial for success. A palladium catalyst, often with a phosphine ligand like PPh₃ or dppf, is standard.[1] An aqueous base (e.g., K₂CO₃ or Cs₂CO₃) is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[10]
Step-by-Step Methodology:
-
Reagent Preparation: In a Schlenk tube, combine this compound (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq). The additional equivalent of base is to neutralize the HCl salt.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and water (4:1 v/v).
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously. The reaction is typically complete within 8-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.
Comparative Reaction Conditions:
| Boronic Acid Partner | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Yield | Reference(s) |
| Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ (3) | H₂O/Ethanol | 60 | High | [4] |
| 4-Tolylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 100 | >85% | [1] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 90 | >90% | [1] |
Application 2.2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling an aryl halide with an amine.[11] This reaction allows the 4-bromobenzylamine scaffold to be linked to a vast array of primary and secondary amines, generating valuable diarylmethylamine structures.
Protocol 3: Synthesis of 4-(Morpholin-4-yl)benzylamine
This protocol details the coupling of 4-bromobenzylamine with morpholine. This reaction requires a palladium precatalyst, a specialized phosphine ligand (which is crucial for facilitating the reductive elimination step), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[11][12]
Catalytic Cycle Overview:
Step-by-Step Methodology:
-
Catalyst Preparation: In an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., Xantphos, 7.5 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add sodium tert-butoxide (1.4 eq), followed by this compound (1.0 eq), and finally the liquid amine, morpholine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS. The reaction is typically complete in 4-24 hours.
-
Work-up: Cool to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.
Key Parameters for Success:
| Amine Partner | Ligand | Base | Solvent | Temp (°C) | Typical Yield | Reference(s) |
| Morpholine | BINAP | Cs₂CO₃ | Toluene | 110 | High | [11] |
| Aniline | Xantphos | NaOtBu | Dioxane | 100 | >80% | [9] |
| N-Methylpiperazine | (SIPr) | LHMDS | Toluene | RT-100 | >80% |
Conclusion
This compound stands as a testament to the power of bifunctional design in chemical synthesis. Its strategic value lies not only in the presence of two key functional groups but in the vast and well-established chemistry that allows for their selective and high-yielding transformation. By mastering the protocols for N-acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, researchers in drug development and materials science can efficiently navigate complex synthetic pathways, accelerating the discovery of novel and impactful molecules. The methodologies presented here serve as a robust foundation, empowering scientists to harness the full potential of this versatile chemical building block.
References
- Organic & Biomolecular Chemistry. (n.d.). A green, highly efficient, and reusable catalyst for Suzuki–Miyaura cross-coupling reaction in water. Royal Society of Chemistry.
- Nolan, S. P., et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. ResearchGate.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Bromobenzylamine CAS 3959-07-7: A Versatile Pharmaceutical Intermediate.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Su, W., et al. (n.d.). A green, highly efficient, and reusable catalyst for Suzuki–Miyaura cross-coupling reaction in water. Royal Society of Chemistry.
- Science of Synthesis. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Thieme.
- PubChem. (n.d.). This compound. National Institutes of Health.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Google Patents. (2002). US6340773B1 - Preparation of halogenated primary amines.
- Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
- ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Yao, et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar.
- Katritzky, A. R., et al. (2013). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health.
- YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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- 12. rsc.org [rsc.org]
Application Note: Enhanced Quantification of Carboxylic Acids in Complex Matrices by HPLC-MS Following Derivatization with 4-Bromobenzylamine
Introduction: Overcoming the Challenges of Carboxylic Acid Analysis
Carboxylic acids are a cornerstone of biological systems, playing critical roles in everything from central energy metabolism, like the tricarboxylic acid (TCA) cycle, to cellular signaling pathways.[1][2][3] Accurate quantification of these molecules in complex biological matrices, such as plasma or urine, is therefore paramount for researchers in drug development and various scientific fields. However, the intrinsic physicochemical properties of many carboxylic acids present significant analytical hurdles for HPLC-MS, the workhorse of modern bioanalysis.
Short-chain carboxylic acids, for instance, often exhibit poor retention on conventional reversed-phase liquid chromatography (LC) columns and suffer from low ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).[3][4] This frequently leads to inadequate sensitivity and unreliable quantification. To surmount these obstacles, chemical derivatization of the carboxylic acid group is a highly effective strategy.[4][5]
This application note provides a detailed protocol for the derivatization of carboxylic acids with 4-bromobenzylamine hydrochloride. This method significantly enhances detectability in positive ion mode ESI-MS/MS, improves chromatographic performance, and provides a unique isotopic signature for confident identification.[3][6]
The Rationale for 4-Bromobenzylamine Derivatization:
The selection of 4-bromobenzylamine as a derivatizing agent is a strategic choice rooted in several key advantages:
-
Enhanced Ionization Efficiency: By converting the acidic carboxyl group into a more basic amide, the derivatized analyte can be readily protonated, leading to a strong signal in positive ion ESI-MS.[3] This charge reversal is crucial for achieving low limits of detection.[7]
-
Improved Chromatographic Retention: The addition of the benzyl group increases the hydrophobicity of the molecule, resulting in better retention on reversed-phase columns and improved separation from polar matrix components.[3]
-
Distinctive Isotopic Signature: The presence of a bromine atom in the derivatizing agent introduces a characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio). This provides a high degree of confidence in the identification of derivatized analytes, even in complex chromatograms.[3][6]
-
Facile and Robust Reaction: The derivatization reaction is straightforward and can be performed under mild conditions, making it amenable to high-throughput sample preparation.
Principles of the Derivatization Reaction
The derivatization of a carboxylic acid with 4-bromobenzylamine is an amide coupling reaction. To facilitate this, the carboxylic acid must first be "activated" to make the carbonyl carbon more susceptible to nucleophilic attack by the amine. This is typically achieved using a peptide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and racemization.[8][9][10]
The general mechanism proceeds as follows:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack: The primary amine of 4-bromobenzylamine then attacks the carbonyl carbon of the activated intermediate.
-
Amide Bond Formation: A stable amide bond is formed, and the EDC is released as a water-soluble urea byproduct, which can be easily removed.[8]
Detailed Application Protocol
This protocol provides a comprehensive, step-by-step guide for the derivatization of carboxylic acids in a biological matrix, followed by HPLC-MS/MS analysis.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) | ≥98% | Sigma-Aldrich |
| 1-Hydroxybenzotriazole hydrate (HOBt) | ≥97% | Sigma-Aldrich |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific |
| Water | LC-MS Grade | Fisher Scientific |
| Formic Acid | LC-MS Grade | Fisher Scientific |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |
| Carboxylic Acid Standards | ≥98% | Sigma-Aldrich |
| Internal Standards (Isotopically Labeled) | As required | Various |
Derivatization Workflow Diagram
Caption: Workflow for carboxylic acid derivatization.
Step-by-Step Protocol
1. Sample Preparation (Example: Plasma)
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the appropriate internal standards. This step serves to precipitate proteins and extract the analytes of interest.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization Reaction
-
Prepare a fresh derivatization solution containing:
-
This compound (10 mg/mL)
-
EDC (20 mg/mL)
-
HOBt (10 mg/mL) in a solution of acetonitrile and pyridine (4:1, v/v). The pyridine acts as a base to neutralize the hydrochloride salt and facilitate the reaction.
-
-
Reconstitute the dried sample extract in 100 µL of the derivatization solution.
-
Vortex briefly to ensure complete dissolution.
-
Incubate the reaction mixture at 60°C for 1 hour in a sealed vial to prevent evaporation.
3. Post-Derivatization Sample Cleanup
-
After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial HPLC mobile phase (e.g., 95% Water with 0.1% Formic Acid, 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC-MS/MS Analysis
Recommended HPLC Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Recommended MS/MS Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
The most common fragmentation pattern for 4-bromobenzylamine derivatized carboxylic acids involves the neutral loss of the carboxylic acid moiety, resulting in a product ion corresponding to the 4-bromobenzylaminium ion.
-
Precursor Ion: [M+H]+ of the derivatized carboxylic acid.
-
Product Ion: A common product ion corresponding to the 4-bromobenzyl fragment is often observed. For example, a significant fragment ion with an m/z of 183 can be attributed to the 4-bromophenethyl cation in a similar derivatizing agent.[11]
It is crucial to optimize the MRM transitions for each specific derivatized analyte to ensure maximum sensitivity and specificity.
Expected Results and Troubleshooting
Expected Outcome:
This method is expected to yield a significant increase in sensitivity for carboxylic acids compared to underivatized analysis. Limits of detection in the low nM to high pM range are achievable for many species.[3] The chromatographic peaks should be sharp and symmetrical, with good separation from other matrix components.
Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| Low Derivatization Efficiency | Inactive reagents (EDC is moisture-sensitive). Incorrect pH. | Use fresh reagents. Ensure the reaction mixture is basic enough (the role of pyridine). |
| Poor Peak Shape | Matrix effects. Inappropriate reconstitution solvent. | Optimize sample cleanup (e.g., solid-phase extraction). Ensure the reconstitution solvent is compatible with the initial mobile phase. |
| High Background Noise | Contamination from reagents or vials. | Use high-purity solvents and reagents. Pre-wash all vials and caps. |
Conclusion
The derivatization of carboxylic acids with this compound is a powerful and reliable technique for overcoming the inherent challenges of their analysis by HPLC-MS. This method provides a significant enhancement in sensitivity, improves chromatographic performance, and offers a high degree of confidence in analyte identification. By following the detailed protocol outlined in this application note, researchers, scientists, and drug development professionals can achieve accurate and robust quantification of carboxylic acids in a variety of complex matrices.
References
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Protocol for N-alkylation using 4-Bromobenzylamine Hydrochloride: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the N-alkylation of primary and secondary amines using 4-bromobenzylamine hydrochloride. This protocol is specifically designed for researchers, scientists, and drug development professionals who require a robust and reproducible method for the synthesis of N-benzylated amine derivatives. This document emphasizes the underlying chemical principles, provides step-by-step experimental procedures, and addresses critical aspects of safety and product purification.
Introduction: The Significance of N-Alkylation
N-alkylation is a fundamental chemical transformation in organic synthesis, forming a new carbon-nitrogen bond. This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of a vast array of biologically active molecules. The introduction of an N-benzyl group, in particular, can significantly modulate the pharmacological properties of a compound, including its potency, selectivity, and metabolic stability.
This compound serves as a versatile reagent for introducing the 4-bromobenzyl moiety. The presence of the bromine atom on the aromatic ring provides a valuable synthetic handle for further functionalization through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the construction of complex molecular architectures.
Reaction Mechanism and Key Considerations
The N-alkylation of an amine with an alkyl halide, such as 4-bromobenzylamine, proceeds via a nucleophilic substitution (SN2) mechanism.[1] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-bromobenzylamine and displacing the bromide leaving group.
A critical aspect of this reaction is the use of a base. Since 4-bromobenzylamine is provided as a hydrochloride salt, a base is required to neutralize the hydrochloric acid and liberate the free amine in situ. Furthermore, the reaction itself generates hydrobromic acid as a byproduct, which will protonate the starting amine, rendering it non-nucleophilic. Therefore, a stoichiometric amount of base is essential to neutralize this acid and drive the reaction to completion.
A common challenge in the N-alkylation of primary amines is over-alkylation, where the initially formed secondary amine, which is often more nucleophilic than the starting primary amine, reacts further with the alkylating agent to form a tertiary amine.[2] Careful control of stoichiometry and reaction conditions is crucial to favor the desired mono-alkylation product.
Safety and Handling of this compound
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[3][4][5]
Hazard Summary:
-
Respiratory Irritation: May cause respiratory tract irritation.[4][6]
-
Ingestion: May be harmful if swallowed.
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Avoid inhalation of dust.
-
In case of contact with eyes or skin, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[3][4]
-
Store in a cool, dry, and well-ventilated area away from oxidizing agents.[3]
Experimental Protocol: N-Alkylation of Aniline with this compound
This protocol details the synthesis of N-(4-bromobenzyl)aniline as a representative example. The principles can be adapted for other primary and secondary amines.
Reaction Scheme:
A schematic representation of the N-alkylation reaction.
Materials and Equipment
| Reagent/Equipment | Details |
| This compound | Reagent grade |
| Aniline | Reagent grade, freshly distilled if necessary |
| Potassium Carbonate (K₂CO₃) | Anhydrous, finely powdered |
| Acetonitrile (CH₃CN) | Anhydrous |
| Ethyl Acetate (EtOAc) | Reagent grade |
| Hexane | Reagent grade |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | |
| Brine | Saturated NaCl solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | |
| Round-bottom flask | Appropriate size for the reaction scale |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle or oil bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Thin Layer Chromatography (TLC) plates | Silica gel coated |
| Column chromatography setup | Silica gel |
Step-by-Step Procedure
Workflow Diagram:
The experimental workflow for N-alkylation.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 eq), this compound (1.1 eq), and anhydrous potassium carbonate (2.5 eq).
-
Rationale: An excess of the alkylating agent can be used to ensure complete consumption of the starting amine. A slight excess of base is used to neutralize both the hydrochloride salt and the HBr generated during the reaction.
-
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M with respect to the limiting reagent).
-
Rationale: Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions. Other suitable solvents include acetone and N,N-dimethylformamide (DMF).[7]
-
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v). The reaction is complete when the starting aniline spot is no longer visible.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the inorganic salts (potassium carbonate, potassium bromide, and potassium chloride). Wash the filter cake with a small amount of ethyl acetate.
-
Extraction: Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[8]
-
Rationale: The bicarbonate wash removes any remaining acidic impurities, and the brine wash helps to remove water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure N-(4-bromobenzyl)aniline.[8]
Alternative Methodologies
While direct alkylation with alkyl halides is a classical approach, other methods for N-alkylation offer advantages in terms of selectivity and substrate scope.
-
Reductive Amination: This powerful method involves the reaction of an amine with an aldehyde or ketone to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.[9] This approach is highly effective for the synthesis of secondary and tertiary amines and avoids the issue of over-alkylation.[9] Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[9]
-
Borrowing Hydrogen Catalysis: This atom-economical method utilizes alcohols as alkylating agents, with water as the only byproduct. The reaction typically involves a transition metal catalyst that facilitates the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine.
Conclusion
The N-alkylation of amines using this compound is a valuable synthetic tool for the preparation of N-(4-bromobenzyl) substituted amines. By following the detailed protocol and considering the key mechanistic and safety aspects outlined in this guide, researchers can reliably and safely synthesize these important building blocks for further chemical exploration and drug discovery. The choice of methodology, whether direct alkylation, reductive amination, or catalytic approaches, will depend on the specific substrate and the desired outcome.
References
- University of Calgary. (n.d.). Ch22: Alkylation of Amines.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%.
- Fisher Scientific. (2024, February 7). SAFETY DATA SHEET: this compound.
- ScienceMadness.org. (2022, March 3). Best Conditions For N-Alkylation?
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). a) Chemical equation for the N‐alkylation of aniline with benzyl alcohol catalyzed over Pd1/CeO2 catalysts.
- Lund University Research Portal. (n.d.). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols.
- ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
- ACS Omega. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
- ChemistryViews. (2023, September 7). Highly Efficient, Base-Catalyzed Alkylation Reactions.
- National Institutes of Health. (2023, February 2). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
- NCERT. (n.d.). Amines.
- ResearchGate. (n.d.). Synthesis of 4-((4-bromobenzyl)selanyl)aniline (A).
- ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines.
- Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!).
- ResearchGate. (n.d.). N‐Alkylation of aniline with benzyl alcohol.
- Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- Royal Society of Chemistry. (2022, May 20). Alkylation.
- ResearchGate. (n.d.). the n-alkylation reaction of compound 6 in different organic solvents and ionic liquids ….
- ScienceDirect. (2001, April 26). A NEW SYNTHESIS OF 4-PHENYLQUINOLINES BY REACTION OF 2-(α-BROMOBENZYL)OXIRANES WITH ANILINE DERIVATIVES.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity.
- National Institutes of Health. (n.d.). N-Dealkylation of Amines.
- ResearchGate. (2014, May 30). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg.
- PubChem. (n.d.). N-(4-Bromobenzyl)aniline.
- RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
- YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines.
- JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
- PrepChem.com. (n.d.). Preparation of 4-bromobenzyl bromide.
- Chemistry LibreTexts. (2023, January 22). Reductive Amination.
- ResearchGate. (n.d.). A novel method for N -alkylation of aliphatic amines with ethers over γ-Al 2 O 3.
- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
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Application of 4-Bromobenzylamine Hydrochloride in Agrochemical Synthesis: A Technical Guide
Introduction: The Strategic Importance of 4-Bromobenzylamine Hydrochloride in Agrochemical Design
This compound stands as a pivotal starting material and intermediate in the synthesis of a diverse array of fine organic chemicals, with notable applications in the agrochemical sector.[1] Its utility stems from the presence of two highly reactive functional groups: a primary benzylamine and a bromine atom positioned on the phenyl ring. This unique combination allows for a wide range of chemical transformations, making it a versatile building block for the construction of complex molecular architectures inherent to modern fungicides, herbicides, and insecticides.
The primary amine group serves as a nucleophile, readily participating in reactions such as acylation, alkylation, and condensation to form amides, secondary or tertiary amines, and imines, respectively. These linkages are fundamental in creating the core structures of many bioactive molecules. Simultaneously, the aryl bromide provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. This dual reactivity allows for the strategic and convergent synthesis of novel agrochemical candidates. This application note will provide a detailed exploration of the potential applications of this compound in the synthesis of various classes of agrochemicals, complete with exemplary protocols and mechanistic insights.
Core Properties and Handling
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₉BrClN | [2] |
| Molecular Weight | 222.51 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 274-276 °C | |
| Solubility | Soluble in water |
Safety and Handling: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Application in Fungicide Synthesis: A Gateway to Novel Amide and Triazole Fungicides
The amine functionality of this compound is a key feature for its incorporation into fungicidal molecules, particularly those belonging to the amide and triazole classes, which often feature a substituted benzylamine moiety.
Exemplary Synthesis of a Benzamide Fungicide Scaffold
This protocol outlines a representative synthesis of an N-(4-bromobenzyl)benzamide derivative, a common scaffold in developmental fungicides. The reaction involves the acylation of 4-bromobenzylamine with a substituted benzoyl chloride.
Reaction Scheme:
Figure 1: General workflow for the synthesis of N-(4-bromobenzyl)benzamide derivatives.
Experimental Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (22.25 g, 0.1 mol) and triethylamine (20.2 g, 0.2 mol) in 100 mL of anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of the desired substituted benzoyl chloride (0.11 mol) in 50 mL of anhydrous dichloromethane from the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the N-(4-bromobenzyl)benzamide derivative.
Rationale: The use of triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction and to liberate the free 4-bromobenzylamine from its hydrochloride salt. The reaction is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Application in Herbicide Synthesis: Building Blocks for Novel Urea and Sulfonamide Herbicides
The versatile reactivity of this compound also lends itself to the synthesis of herbicidal compounds, such as substituted ureas and sulfonamides.
Proposed Synthesis of a Phenylurea Herbicide Analog
This protocol describes a potential pathway to a 1-(4-bromobenzyl)-3-arylurea, a structural motif found in some herbicidal compounds. The synthesis involves the reaction of 4-bromobenzylamine with an aryl isocyanate.
Reaction Scheme:
Figure 2: Proposed synthetic route to 1-(4-bromobenzyl)-3-arylurea derivatives.
Experimental Protocol:
-
Preparation of Free Amine: In a 100 mL beaker, dissolve this compound (11.1 g, 0.05 mol) in 50 mL of water. Add 10% aqueous sodium hydroxide solution dropwise with stirring until the pH reaches 10-11 to precipitate the free amine. Extract the free 4-bromobenzylamine with diethyl ether (3 x 30 mL). Dry the combined organic extracts over anhydrous potassium carbonate, filter, and carefully evaporate the solvent.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the obtained 4-bromobenzylamine (approx. 0.05 mol) in 40 mL of anhydrous tetrahydrofuran (THF).
-
Addition of Isocyanate: To this solution, add a solution of the desired aryl isocyanate (0.05 mol) in 20 mL of anhydrous THF dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours. The product often precipitates out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash with a small amount of cold THF.
-
Purification: If necessary, the product can be further purified by recrystallization.
Causality: The initial liberation of the free amine from its hydrochloride salt is essential for the nucleophilic attack on the electrophilic carbon of the isocyanate. The reaction is typically fast and high-yielding.
Application in Insecticide Synthesis: Crafting Neonicotinoid and Diamide Insecticide Precursors
The structural framework of this compound can be elaborated to access precursors for modern classes of insecticides, including neonicotinoids and diamide insecticides.
Illustrative Synthesis of a Diamide Insecticide Intermediate
This protocol outlines the synthesis of an N-(4-bromobenzyl)phthalamic acid, which can be a precursor to insecticides containing a phthalic diamide core.[3]
Reaction Scheme:
Sources
Application Notes & Protocols: 4-Bromobenzylamine Hydrochloride in Advanced Materials Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatility of a Bifunctional Reagent
In the landscape of materials science, the selection of molecular precursors is paramount to tailoring the functional properties of the final material. 4-Bromobenzylamine hydrochloride (4-BBA HCl) emerges as a uniquely versatile building block, offering a strategic combination of reactive sites that empower researchers to construct a diverse array of functional materials. Its structure, featuring a reactive primary amine and a modifiable aryl bromide, provides a powerful handle for both foundational synthesis and post-synthetic modification.
The primary amine group serves as a potent nucleophile and a hydrogen-bond donor, making it ideal for forming imine bonds (Schiff bases), participating in amidation reactions, and directing supramolecular assemblies. Concurrently, the bromine atom on the phenyl ring acts as a key functional handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the extension of the π-conjugated system or the introduction of other functional moieties. Furthermore, the benzylammonium cation, formed in situ, can function as a bulky organic spacer in the templating of low-dimensional materials such as hybrid perovskites.
This guide provides an in-depth exploration of 4-BBA HCl as a reagent, detailing its application in the synthesis of Schiff base derivatives, its role as a templating agent in perovskite nanocrystals, and its utility in the principles of crystal engineering. The protocols herein are designed to be robust and illustrative, providing both the procedural steps and the scientific rationale behind them.
| Property | Value |
| Chemical Formula | C₇H₉BrClN |
| Molecular Weight | 222.51 g/mol [1] |
| CAS Number | 26177-44-6[2] |
| Melting Point | 274-276 °C[2] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in methanol |
Application I: Synthesis of Functional Schiff Bases (Imines)
Scientific Rationale: Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group). This functional group is of significant interest in materials science due to its role in creating liquid crystals, organic light-emitting diodes (OLEDs), and materials with nonlinear optical properties. The synthesis is typically a straightforward condensation reaction between a primary amine and an active carbonyl compound (aldehyde or ketone).[3][4]
Using 4-BBA HCl provides a direct route to brominated Schiff bases. The amine group of 4-bromobenzylamine reacts with an aldehyde to form the imine linkage, while the bromo-substituent remains intact. This bromine atom serves two primary purposes:
-
Electronic Tuning: As an electron-withdrawing group, it can modify the electronic properties (HOMO/LUMO levels) of the resulting conjugated molecule.
-
Post-Synthetic Modification: It provides a reactive site for subsequent cross-coupling reactions, allowing for the creation of more complex, multi-functional materials.
Protocol 2.1: General Synthesis of a 4-Bromo-N-(arylmethylene)benzylamine
This protocol details the synthesis of a Schiff base from 4-BBA HCl and a substituted benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Substituted Aromatic Aldehyde (e.g., 4-hydroxybenzaldehyde) (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~3-4 drops)
-
Crushed Ice
-
Deionized Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Neutralization and Dissolution: In a 100 mL round-bottom flask, suspend this compound (1.0 eq) in 30 mL of absolute ethanol. To neutralize the hydrochloride and free the amine, add a stoichiometric equivalent of a mild base like triethylamine or sodium acetate and stir for 15 minutes.
-
Addition of Aldehyde: To this solution, add the substituted aromatic aldehyde (1.0 eq).
-
Catalysis and Reaction: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration of the intermediate carbinolamine.
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 5 to 24 hours depending on the reactivity of the aldehyde.[4]
-
Isolation: After the reaction is complete, cool the solution to room temperature. Pour the resulting mixture over crushed ice with constant stirring to precipitate the crude Schiff base product.
-
Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water. Recrystallize the crude product from hot ethanol to yield the purified Schiff base.
-
Characterization: The final product should be characterized by FT-IR (to confirm the C=N stretch, typically ~1600-1620 cm⁻¹) and ¹H NMR spectroscopy.
Application II: Organic Spacer for 2D Hybrid Perovskite Synthesis
Scientific Rationale: Metal halide perovskites have shown exceptional promise in photovoltaics and optoelectronics.[5] While 3D perovskites (e.g., MAPbI₃) are highly efficient, they often suffer from instability. Introducing bulky organic cations, such as 4-bromobenzylammonium, can template the formation of 2D or quasi-2D perovskite structures. These layered structures exhibit improved environmental stability and possess unique quantum confinement effects, which can tune their photoluminescent properties, often resulting in blue-shifted emission, making them suitable for blue and green LEDs.[6]
In this context, this compound is converted to the corresponding ammonium halide salt, which then acts as a spacer between inorganic lead-halide sheets. The choice of this specific cation is strategic; its size dictates the layer spacing, and the bromine atom can influence crystal packing and electronic structure.
Protocol 3.1: Synthesis of 4-Bromobenzylammonium-Templated Perovskite Nanocrystals via LARP
This protocol describes a Ligand-Assisted Reprecipitation (LARP) method, which is performed at room temperature.
Materials:
-
This compound (2.0 eq)
-
Lead(II) bromide (PbBr₂) (1.0 eq)
-
Hydrobromic acid (HBr)
-
N,N-Dimethylformamide (DMF) (high purity)
-
Toluene (antisolvent)
-
Oleic Acid (ligand)
-
Oleylamine (ligand)
Equipment:
-
Scintillation vials
-
Magnetic stirrer
-
Micropipettes
-
Centrifuge
Procedure:
-
Precursor Salt Synthesis: First, prepare the 4-bromobenzylammonium bromide (4-BBABr) salt. Dissolve this compound in a minimal amount of ethanol. In a separate container, dissolve an equimolar amount of a strong base (like NaOH) in ethanol. Slowly add the base solution to the 4-BBA HCl solution to free the amine. Filter off the resulting NaCl salt. To the filtrate containing the free 4-bromobenzylamine, add an equimolar amount of hydrobromic acid (HBr) dropwise while stirring in an ice bath. The 4-BBABr salt will precipitate. Filter, wash with diethyl ether, and dry under vacuum.
-
Precursor Solution Preparation: In a vial, dissolve PbBr₂ (e.g., 0.1 mmol) and 4-BBABr (0.2 mmol) in 1 mL of DMF. Add oleic acid (e.g., 100 µL) and oleylamine (e.g., 50 µL) to this solution. Sonicate briefly to ensure complete dissolution. This is the "perovskite precursor solution."
-
Reprecipitation: In a separate vial, place 10 mL of toluene (the antisolvent). Vigorously stir the toluene.
-
Injection: Rapidly inject a small volume (e.g., 100 µL) of the perovskite precursor solution into the stirring toluene. A colloidal suspension of perovskite nanocrystals should form immediately, indicated by a characteristic photoluminescence under UV light.
-
Isolation: Centrifuge the colloidal solution at high speed (e.g., 8000 rpm for 10 min). Discard the supernatant.
-
Purification: Re-disperse the nanocrystal pellet in a small amount of a nonpolar solvent like hexane or toluene. This suspension can be used for characterization or device fabrication.
| Parameter | Typical 3D Perovskite (e.g., CsPbBr₃) | 2D Perovskite with 4-BBABr Spacer | Rationale for Change |
| Photoluminescence Peak | ~520 nm (Green) | ~450-490 nm (Blue/Cyan) | Quantum confinement effects from the layered structure blue-shift the emission. |
| Crystal Structure | Cubic | Layered Orthorhombic/Tetragonal | The bulky organic cation forces the formation of inorganic sheets separated by organic layers. |
| Moisture Stability | Low (degrades in minutes/hours) | High (stable for days/weeks) | The hydrophobic organic layers protect the inorganic framework from ambient moisture. |
Application III: Supramolecular Assembly and Crystal Engineering
Scientific Rationale: Crystal engineering is the design and synthesis of functional solid-state structures through the control of intermolecular interactions.[7][8] 4-Bromobenzylamine is an excellent candidate for crystal engineering studies due to its ability to form robust and predictable non-covalent interactions:
-
Hydrogen Bonds: The primary amine is a strong hydrogen bond donor (N-H···O, N-H···N).
-
Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with Lewis bases.
-
π-π Stacking: The aromatic rings can stack on top of each other.
-
CH-π Interactions: Hydrogen atoms from one molecule can interact with the π-system of an adjacent molecule.[9]
By co-crystallizing 4-BBA with other molecules (coformers), it is possible to create new crystalline materials (cocrystals) with tailored properties, such as altered solubility, melting point, or optical behavior.[7]
Protocol 4.1: Co-crystallization by Slow Evaporation
This protocol provides a general method for attempting to form a cocrystal between 4-bromobenzylamine and a coformer, such as adipic acid.
Materials:
-
4-Bromobenzylamine (free base form) (1.0 eq)
-
Coformer (e.g., Adipic Acid) (1.0 eq)
-
Solvent (e.g., Methanol, Ethanol, or Acetonitrile)
-
Small glass vial (e.g., 4 mL)
Equipment:
-
Analytical balance
-
Spatula
-
Vial with a loose-fitting cap or perforated parafilm
Procedure:
-
Preparation of Free Base: Before starting, ensure you are using the free base form of 4-bromobenzylamine, not the hydrochloride salt. The free base can be prepared as described in Protocol 3.1, Step 1, stopping before the addition of HBr.
-
Stoichiometric Measurement: Weigh out equimolar amounts of 4-bromobenzylamine and the chosen coformer (e.g., adipic acid) and place them in a small, clean glass vial. A typical scale would be 10-20 mg of each component.
-
Dissolution: Add the chosen solvent dropwise while gently warming and swirling the vial until all solids are completely dissolved. The goal is to create a clear, saturated solution. Avoid using a large excess of solvent.
-
Slow Evaporation: Cover the vial with a cap that has been punctured with a needle, or with parafilm with a few pinholes. This allows the solvent to evaporate slowly over several days.
-
Crystal Growth: Place the vial in a vibration-free location at room temperature. Crystals suitable for analysis should form within 2-7 days.
-
Isolation and Analysis: Once crystals have formed, carefully decant the remaining solvent. Isolate a well-formed single crystal for analysis by Single Crystal X-ray Diffraction (SCXRD) to confirm the formation of a cocrystal and determine its structure.
Safety and Handling
-
Hazard Identification: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- US6340773B1 - Preparation of halogenated primary amines - Google Patents.
- A Short Review: Methodologies for the Synthesis of Schiff's Bases. Indian Journal of Advances in Chemical Science. [Link]
- Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. Oriental Journal of Chemistry. [Link]
- Metal halide perovskite nanomaterials: synthesis and applic
- Synthesis and Applications of Halide Perovskite Nanocrystals in Optoelectronics. MDPI. [Link]
- Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. International Journal of Pharmacy and Biological Sciences. [Link]
- Direct Synthesis of Quaternary Alkylammonium-Capped Perovskite Nanocrystals for Efficient Blue and Green Light-Emitting Diodes. National Institutes of Health (NIH). [Link]
- This compound | C7H9BrClN - PubChem. PubChem. [Link]
- 4-Bromobenzylamine | C7H8BrN - PubChem. PubChem. [Link]
- Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. New Journal of Chemistry (RSC Publishing). [Link]
- Scheme 4: Synthesis of Bis-Schiff bases from 4-((chlorobenzyl)oxy)benzaldehydes.
- Crystal Engineering of Pharmaceutical Cocrystals in the Discovery and Development of Improved Drugs. PubMed. [Link]
- Recent development in Metal Halide Perovskites Synthesis to improve their charge-carrier mobility and photocatalytic efficiency. UCL Discovery. [Link]
- Physio-chemical and biological Characterizations of 4 Bromo – 4'Chloro Benzylidene Aniline μ-crystals for Engineering Utilities | Request PDF.
- Synthesizing Organometal Halide Perovskites - YouTube. YouTube. [Link]
- Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applic
- Metal-organic frameworks for advanced drug delivery - PMC - PubMed Central. PubMed Central. [Link]
- Constructing new metal–organic frameworks with complicated ligands from “One-Pot” in situ reactions - PubMed Central. PubMed Central. [Link]
- Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Pl
- Crystal engineering focusing on intermolecular CH–π interactions in the 1,4-distyrylbenzene backbone for organic crystal laser media.
- Crystal Engineering. The University of Tokyo. [Link]
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- 7. Crystal Engineering of Pharmaceutical Cocrystals in the Discovery and Development of Improved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving 4-Bromobenzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 4-Bromobenzylamine Hydrochloride
This compound is a primary benzylic amine functionalized with a bromine atom on the phenyl ring. This unique combination of a nucleophilic amino group and a reactive aryl bromide moiety makes it an invaluable precursor for a wide array of chemical transformations. The hydrochloride salt form enhances its stability and ease of handling. Its utility is most prominently displayed in palladium-catalyzed cross-coupling reactions and reductive aminations, which allow for the construction of complex molecular architectures from simple starting materials.[1] These reactions are fundamental in the development of novel pharmaceutical agents and functional materials.
Safety and Handling Precautions
Before commencing any experimental work, it is imperative to be fully aware of the safety and handling requirements for this compound and all other reagents.
Hazard Identification:
-
Causes skin and serious eye irritation.[2]
-
May cause respiratory irritation.[3]
-
Harmful if swallowed or in contact with skin.[3]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][4]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[4]
-
Handling: Wash hands thoroughly after handling. Avoid generating dust.[4][5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. If swallowed, rinse mouth and seek medical attention.[3]
Core Synthetic Applications and Protocols
This section details the experimental setups for three of the most common and powerful reactions involving this compound: Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling, and Reductive Amination.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[4] This reaction is exceptionally useful for synthesizing substituted anilines and their derivatives.
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.[6] The choice of ligand is critical to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle.[7][8]
Protocol: Synthesis of N-Aryl-4-bromobenzylamines
This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl halide with 4-Bromobenzylamine.
Materials:
-
This compound
-
Aryl bromide or iodide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv)
-
Buchwald ligand (e.g., BINAP, XPhos, SPhos) (0.04-0.10 equiv)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃)) (2.0-3.0 equiv)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Nitrogen or Argon)
Experimental Procedure:
-
Preparation of the Free Base: In a separate flask, dissolve this compound in a suitable solvent (e.g., dichloromethane) and neutralize with an aqueous solution of a mild base (e.g., sodium bicarbonate). Extract the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free 4-Bromobenzylamine.
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂, the chosen phosphine ligand, and the base under an inert atmosphere.
-
Add the anhydrous solvent (e.g., toluene) to the flask, followed by the aryl halide and the freshly prepared 4-Bromobenzylamine.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 70-90 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 80-95 |
| [Pd(allyl)Cl]₂ / SPhos | Cs₂CO₃ | Toluene | 90 | 75-92 |
Note: Yields are highly substrate-dependent and optimization of reaction conditions may be necessary.
Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig Amination.
Suzuki-Miyaura Coupling: Constructing C-C Bonds
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that creates a carbon-carbon bond between an organoboron compound and an organic halide.[9][10] This reaction is a powerful tool for the synthesis of biaryls and substituted aromatic compounds.
Mechanistic Rationale: The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation of the organoboron compound to the palladium center (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[11][12]
Protocol: Synthesis of 4-Substituted Benzylamines
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-Bromobenzylamine with a boronic acid or ester.
Materials:
-
This compound (or free base)
-
Aryl or vinyl boronic acid or boronic acid pinacol ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equiv)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄)) (2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF/Water)
-
Inert atmosphere (Nitrogen or Argon)
Experimental Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system to the flask.
-
Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress using TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired product.
Quantitative Data Summary:
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 75-95 |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 80-98 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | DMF/H₂O | 80 | 70-90 |
Note: Yields are highly substrate-dependent and optimization of reaction conditions may be necessary.
Catalytic Cycle Diagram:
Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.
Reductive Amination: Synthesis of Secondary and Tertiary Amines
Reductive amination is a two-step process that forms a new C-N bond by the reaction of a carbonyl compound with an amine, followed by the reduction of the intermediate imine or enamine.[13][14] This is one of the most versatile and widely used methods for the synthesis of amines.[15][16]
Mechanistic Rationale: The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. This electrophilic iminium ion is then reduced by a hydride reducing agent to afford the final amine product.[17] The choice of reducing agent is crucial; it must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the iminium intermediate.[18]
Protocol: Synthesis of N-Substituted-4-bromobenzylamines
This protocol provides a general one-pot procedure for the reductive amination of an aldehyde or ketone with 4-Bromobenzylamine.
Materials:
-
This compound (or free base)
-
Aldehyde or Ketone (1.0-1.2 equiv)
-
Mild reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoboorohydride (NaBH₃CN)) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH))
-
Acetic acid (catalytic amount, if needed)
Experimental Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (or the free base) and the carbonyl compound.
-
Dissolve the starting materials in the anhydrous solvent. If using the hydrochloride salt, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) may be required.
-
Add a catalytic amount of acetic acid to facilitate imine formation, if necessary.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reduction: Add the reducing agent portion-wise to the reaction mixture.
-
Reaction Conditions: Continue stirring at room temperature until the reaction is complete.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Quantitative Data Summary:
| Carbonyl Compound | Reducing Agent | Solvent | Typical Yield (%) |
| Aliphatic Aldehyde | NaBH(OAc)₃ | DCE | 85-98 |
| Aromatic Aldehyde | NaBH(OAc)₃ | DCM | 80-95 |
| Aliphatic Ketone | NaBH₃CN | MeOH | 70-90 |
| Aromatic Ketone | NaBH₃CN | MeOH/AcOH | 65-85 |
Note: Yields are highly substrate-dependent and optimization of reaction conditions may be necessary.
Reaction Pathway Diagram:
Caption: Pathway for Reductive Amination.
Conclusion
This compound is a powerful and versatile reagent in modern organic synthesis. The protocols detailed herein for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and reductive amination provide a solid foundation for researchers to utilize this building block in the synthesis of complex and biologically active molecules. By understanding the underlying principles and paying close attention to experimental details, scientists can effectively leverage the reactivity of this compound to advance their research and development goals.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%.
- PubChem. (n.d.). This compound.
- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 26177-44-6 Name: this compound.
- UCL & AstraZeneca. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- Organic Chemistry with Lluís Llorens Palomo. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction | PDF.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- MH Chem. (2022, June 18). Suzuki Coupling Mechanism. YouTube.
- Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Chemistry LibreTexts. (2023, January 22). Reductive Amination.
- YouTube. (2021, February 4). Preparation of amines by reductive amination of aldehydes and Ketones.
- Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
- ResearchGate. (n.d.). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture | What a Difference a Base Makes.
- MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- PubMed Central. (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives.
- Google Patents. (n.d.). US6340773B1 - Preparation of halogenated primary amines.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Hilaris Publisher. (n.d.). From simple chemical building blocks to biological active molecules.
- Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
- ResearchGate. (n.d.). Unified synthesis of diverse building blocks for application in the discovery of bioactive small molecules.
- PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- PubMed Central. (n.d.). Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions.
- ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
- DSpace@MIT. (n.d.). Development and application of palladium-catalyzed carbon-nitrogen bond forming reactions.
- ResearchGate. (n.d.). Amines as the ligands for palladium-catalyzed coupling reactions.
- FirstWord Pharma. (2024, July 4). Chemists synthesize an improved building block for medicines.
- OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.
- PubMed Central. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
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- 16. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Scalable Synthesis Utilizing 4-Bromobenzylamine Hydrochloride
Introduction: The Strategic Importance of 4-Bromobenzylamine in Modern Synthesis
4-Bromobenzylamine hydrochloride stands as a cornerstone building block in contemporary organic synthesis, prized for its dual reactivity that enables the construction of complex molecular architectures.[1][2] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the precise installation of a benzylamine moiety and the subsequent functionalization of the aryl bromide are critical for modulating biological activity.[3][4] This guide provides a comprehensive overview of scalable synthetic routes starting from this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will delve into key transformations including N-alkylation, N-acylation, and a suite of palladium-catalyzed cross-coupling reactions, presenting not just the methodologies but also the underlying principles that govern their success on a scalable level.
Core Synthetic Transformations and Scalable Protocols
The synthetic versatility of this compound stems from the distinct reactivity of its primary amine and the aryl bromide. The amine function serves as a nucleophile for the introduction of various substituents, while the carbon-bromine bond is a handle for transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.[5]
N-Alkylation: Synthesis of Secondary and Tertiary Amines
N-alkylation of 4-bromobenzylamine is a fundamental transformation for introducing alkyl groups to the nitrogen atom, leading to a diverse array of secondary and tertiary amines.[6] For scalable synthesis, direct alkylation and reductive amination are the most common and robust methods.
This protocol describes the direct alkylation of this compound with an alkyl halide in the presence of a base. This method is often favored for its simplicity and the ready availability of starting materials.[7]
Reaction Scheme:
Materials:
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| Alkyl Halide (e.g., Ethyl Iodide) | Reagent Grade | Acros Organics |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99%, fine powder | J.T. Baker |
| Acetonitrile (ACN), anhydrous | ≥99.8% | Fisher Scientific |
| Diethyl Ether | Anhydrous | EMD Millipore |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | - |
| Brine | Laboratory Grade | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - |
Step-by-Step Protocol:
-
Reaction Setup: To a clean, dry, multi-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile (10 mL per gram of starting material).
-
Reagent Addition: With vigorous stirring, add the alkyl halide (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-alkylated product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure secondary amine.
Causality and Optimization:
-
Choice of Base: Potassium carbonate is a cost-effective and moderately strong base suitable for large-scale applications. For less reactive alkyl halides, a stronger base like sodium hydride may be necessary, but this requires more stringent anhydrous conditions and safety precautions.
-
Solvent Selection: Acetonitrile is a polar aprotic solvent that effectively dissolves the starting materials and facilitates the SN2 reaction. N,N-Dimethylformamide (DMF) can also be used and may accelerate the reaction, but its higher boiling point makes it more difficult to remove.
-
Control of Overalkylation: To minimize the formation of the tertiary amine, it is crucial to use a slight excess of the alkylating agent and monitor the reaction closely. If the tertiary amine is the desired product, a larger excess of the alkyl halide (2.2-2.5 eq) and a longer reaction time will be required.
Reductive amination offers a more controlled approach to N-alkylation, particularly for the synthesis of secondary amines, by reacting 4-bromobenzylamine with an aldehyde or ketone to form an imine in situ, which is then reduced.
Reaction Scheme:
Materials:
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| Aldehyde or Ketone (e.g., Benzaldehyde) | Reagent Grade | Alfa Aesar |
| Sodium Triacetoxyborohydride (STAB) | ≥97% | Combi-Blocks |
| 1,2-Dichloroethane (DCE), anhydrous | ≥99.8% | Honeywell |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | - |
| Dichloromethane (DCM) | Reagent Grade | - |
| Brine | Laboratory Grade | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | - |
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous 1,2-dichloroethane (15 mL per gram of starting material).
-
Imine Formation: Add the aldehyde or ketone (1.1 eq) and stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Expert Insights:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than other borohydrides like sodium borohydride.
-
One-Pot Procedure: This reaction is conveniently performed as a one-pot procedure, which is advantageous for scalability as it minimizes handling and transfer losses.
N-Acylation: Synthesis of Amides
N-acylation of 4-bromobenzylamine with acyl chlorides or anhydrides is a straightforward and high-yielding reaction to produce amides, which are important functional groups in many biologically active molecules.
This protocol provides a method for the synthesis of N-(4-bromobenzyl)acetamide.[8]
Reaction Scheme:
Materials:
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| Acetyl Chloride (CH₃COCl) | ≥98% | TCI Chemicals |
| Triethylamine (Et₃N) | ≥99% | Avantor |
| Dichloromethane (DCM), anhydrous | ≥99.8% | - |
| Water (Deionized) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | - |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (10 eq) in dichloromethane (8 mL per gram of starting material).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath and add acetyl chloride (1.3 eq) dropwise.
-
Reaction Execution: Stir the reaction mixture at 30 °C for 2 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane, wash with water, and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purification: The product is often obtained in high purity, but can be further purified by recrystallization if necessary.[8]
Data Presentation: N-Acylation of this compound
| Starting Material | Acylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Acetyl Chloride | Triethylamine | DCM | 30 | 2 | ~100 | [8] |
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety of 4-bromobenzylamine is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
The Buchwald-Hartwig amination is a powerful method for the formation of aryl-nitrogen bonds.[9][10]
Reaction Scheme:
Materials:
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| Amine (e.g., Morpholine) | Reagent Grade | - |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Strem Chemicals |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | ≥98% | Combi-Blocks |
| Sodium tert-butoxide (NaOtBu) | ≥97% | - |
| Toluene, anhydrous | ≥99.8% | - |
Step-by-Step Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).
-
Solvent Addition: Add anhydrous toluene.
-
Reaction Execution: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify by flash column chromatography.
Rationale for Reagent Selection:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the coupling of a wide range of amines with aryl bromides.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[11]
Reaction Scheme:
Materials:
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| Arylboronic Acid | Reagent Grade | Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Catalyst Grade | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | ≥99% | - |
| 1,4-Dioxane/Water (4:1) | Reagent Grade | - |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.
-
Reaction Execution: Heat the mixture to 90 °C and stir for 8-16 hours.
-
Work-up and Purification: Follow a similar procedure to the Buchwald-Hartwig amination.
Expert Note: The amine group on 4-bromobenzylamine can be protected (e.g., as a Boc carbamate) prior to the Suzuki coupling to prevent potential side reactions, although the reaction often proceeds well with the free amine.[12]
Visualization of Synthetic Pathways
The following diagrams illustrate the central role of 4-bromobenzylamine as a versatile synthetic intermediate.
Caption: Synthetic pathways from this compound.
Conclusion and Future Outlook
This compound is a highly valuable and versatile starting material for the scalable synthesis of a wide range of complex organic molecules. The protocols detailed in this guide for N-alkylation, N-acylation, and palladium-catalyzed cross-coupling reactions provide robust and scalable methods for its elaboration. As the demand for novel pharmaceuticals and functional materials continues to grow, the strategic application of this compound in synthetic campaigns will undoubtedly play a crucial role in advancing these fields. Future developments in catalysis and process chemistry will likely lead to even more efficient and sustainable methods for utilizing this important building block.
References
- Royal Society of Chemistry. Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. [Link]
- Organic Syntheses. Acetamide, N-bromo-. [Link]
- Google Patents.
- PubMed Central. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[7][13]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. [Link]
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]
- Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimiz
- PrepChem.com.
- Wikipedia. Sonogashira coupling. [Link]
- Master Organic Chemistry. Amine Protection and Deprotection. [Link]
- Wikipedia.
- MySkinRecipes. N-(4-Bromobenzyl)acetamide. [Link]
- Chemistry LibreTexts.
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Arkivoc.
- YouTube. Sonogashira coupling. [Link]
- YouTube. Sonogashira Coupling. [Link]
- Organic Chemistry Portal. Benzylamines. [Link]
- National Institutes of Health.
- Organic Chemistry Portal. Protective Groups. [Link]
- Fisher Scientific. Amine Protection / Deprotection. [Link]
- Organic Chemistry Portal. Heck Reaction. [Link]
- New Journal of Chemistry (RSC Publishing). Scalable synthesis of catalysts for the Mizoroki–Heck cross coupling reaction: palladium nanoparticles assembled in a polymeric nanosphere. [Link]
- ResearchGate. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)
- ChemRxiv. C(sp3) Suzuki−Miyaura Cross-Coupling of Aryl Bromides with Alkyl Boranes. [Link]
- ResearchGate. (PDF) Scalable synthesis of catalysts for the Mizoroki-Heck cross coupling reaction: Palladium nanoparticles assembled in a polymeric nanosphere. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]
- efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. [Link]
- PubMed Central. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
- ChemRxiv. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands. [Link]
Sources
- 1. 4-Bromobenzylamine synthesis - chemicalbook [chemicalbook.com]
- 2. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]
- 3. N-(4-Bromobenzyl)acetamide [myskinrecipes.com]
- 4. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. AcetaMide, N-[(4-broMophenyl)Methyl]- synthesis - chemicalbook [chemicalbook.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
4-Bromobenzylamine hydrochloride for C-terminal polyamine modification studies
Application Note & Protocol
Topic: 4-Bromobenzylamine Hydrochloride for C-Terminal Polyamine Modification Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the C-Terminus
In the landscape of peptide-based therapeutics and chemical biology, the modification of a peptide's termini is a cornerstone of rational design. While the N-terminus is a frequent site for alteration, the C-terminal carboxyl group offers a unique handle for functionalization that can profoundly influence a peptide's therapeutic potential.[1][2][] Strategic C-terminal modification can enhance biological activity, improve stability against enzymatic degradation by carboxypeptidases, and modulate pharmacokinetic properties such as membrane permeability and in vivo half-life.[4][5][6][7][8][9][10]
Polyamines, such as spermidine and spermine, are ubiquitous biogenic cations essential for a multitude of cellular processes, including cell growth, proliferation, and the regulation of nucleic acid and protein synthesis.[11][12] Their positively charged nature at physiological pH facilitates interactions with negatively charged macromolecules like DNA and RNA.[13] Consequently, designing molecules that mimic or incorporate polyamine structures is a powerful strategy in drug development, particularly for enhancing cellular uptake via active polyamine transport systems and for targeting nucleic acids.[13][14][15]
This guide details the use of This compound (BrC₆H₄CH₂NH₂ · HCl) as a versatile reagent for introducing a synthetic polyamine-like moiety onto the C-terminus of peptides. This modification serves as a valuable tool for researchers studying structure-activity relationships and developing novel peptide-based drugs with enhanced biological properties.
Principle of C-Terminal Amidation Chemistry
The covalent attachment of 4-bromobenzylamine to a peptide's C-terminal carboxyl group is most effectively achieved through carbodiimide chemistry. This "zero-length" crosslinking method facilitates the formation of a stable amide bond without incorporating the coupling agents into the final product.[16] The most robust and widely used protocol involves a two-step reaction mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[17][18][19]
The mechanism proceeds as follows:
-
Activation: EDC reacts with the peptide's C-terminal carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[16]
-
Stabilization: This intermediate is susceptible to hydrolysis in aqueous environments. To improve efficiency, NHS is added to react with the O-acylisourea, creating a more stable, amine-reactive NHS ester.[17][19]
-
Conjugation: The primary amine of 4-bromobenzylamine then performs a nucleophilic attack on the NHS ester, displacing the NHS leaving group and forming a stable amide bond, thus permanently linking the bromobenzyl group to the peptide.
Caption: EDC/NHS coupling chemistry for C-terminal amidation.
Application Insights: Why Use 4-Bromobenzylamine?
-
Mimicking Polyamines: The benzylamine structure provides a simple, synthetically accessible mimic of natural polyamines. Its incorporation can alter the peptide's net charge and hydrophobicity, potentially facilitating interactions with cellular membranes and leveraging polyamine transport systems for improved cell penetration.[14]
-
Enhanced Stability: C-terminal amidation neutralizes the negative charge of the carboxyl group, which is known to increase peptide stability by conferring resistance to degradation by carboxypeptidases.[2][][7][8]
-
Handle for Further Modification: The bromine atom on the phenyl ring serves as a versatile chemical handle for subsequent functionalization through reactions like Suzuki or Sonogashira cross-coupling, enabling the attachment of more complex moieties, labels, or linkers.
-
Probing Structure-Activity Relationships (SAR): By systematically replacing the C-terminal carboxylate with the bromobenzylamide group, researchers can precisely evaluate the role of C-terminal charge and structure in receptor binding and overall biological function.[4][5]
Detailed Experimental Protocol
This protocol provides a comprehensive, step-by-step methodology for the C-terminal modification of a peptide with this compound.
I. Materials and Reagents
| Reagent | Supplier Example | CAS Number | Notes |
| Peptide of Interest | Custom Synthesis | N/A | Must have a free C-terminal carboxyl group. Purified to >95%. |
| This compound | Sigma-Aldrich, Thermo Scientific | 26177-44-6 | White to off-white crystalline powder.[20][21][22] |
| EDC Hydrochloride | G-Biosciences, Thermo Scientific | 25952-53-8 | Water-soluble carbodiimide. Highly hygroscopic. |
| N-hydroxysulfosuccinimide (Sulfo-NHS) | Thermo Scientific | 106627-54-7 | Water-soluble form of NHS for improved reaction efficiency. |
| Reaction Buffer | N/A | N/A | 0.1 M MES, 0.5 M NaCl, pH 6.0. |
| Conjugation Buffer | N/A | N/A | Phosphate-Buffered Saline (PBS), pH 7.2-7.5. |
| Quenching Solution | N/A | N/A | 1 M Hydroxylamine, pH 8.5. |
| Solvents | HPLC Grade | N/A | Acetonitrile (ACN), Water, Trifluoroacetic Acid (TFA). |
II. Equipment
-
Analytical balance
-
pH meter
-
Magnetic stirrer and stir bars
-
Reaction vials (e.g., 1.5 mL microcentrifuge tubes)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for product validation
III. Step-by-Step Methodology
1. Reagent Preparation:
-
Peptide Stock: Prepare a 10 mM solution of your peptide in the Reaction Buffer (MES, pH 6.0).
-
4-Bromobenzylamine HCl Stock: Prepare a 100 mM solution in pure water.
-
EDC/Sulfo-NHS: Weigh EDC and Sulfo-NHS immediately before use. Crucial: Allow vials to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation, as they are highly hygroscopic.[16]
2. Activation of Peptide C-Terminus (Step 1):
-
In a reaction vial, add your peptide solution to a final concentration of 1-5 mg/mL in Reaction Buffer.
-
Add solid EDC to a final concentration of 10 mM (a 10-20 fold molar excess over the peptide).
-
Add solid Sulfo-NHS to a final concentration of 25 mM (a 2.5-fold molar excess over EDC).
-
Vortex briefly and incubate at room temperature for 15-30 minutes with gentle mixing. This step forms the stable Sulfo-NHS ester intermediate.
3. Conjugation with 4-Bromobenzylamine (Step 2):
-
Add this compound stock solution to the activated peptide mixture to achieve a final concentration of 100 mM (a 10-fold molar excess over EDC).
-
Immediately adjust the pH of the reaction mixture to 7.2-7.5 using small additions of 0.1 M NaOH. The amine coupling reaction is more efficient at this pH.
-
Incubate the reaction for 2 hours at room temperature, or overnight at 4°C, with gentle stirring.
4. Quenching the Reaction:
-
To quench any unreacted Sulfo-NHS esters and prevent unwanted side reactions, add the Quenching Solution (Hydroxylamine) to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature.
5. Purification by RP-HPLC:
-
Purify the reaction mixture using an RP-HPLC system.
-
Column: C18 analytical or semi-preparative column (e.g., 4.6 x 250 mm).[23]
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient would be 5-95% Mobile Phase B over 30-40 minutes. This gradient should be optimized based on the hydrophobicity of the starting peptide.
-
Detection: Monitor the elution at 220 nm and 280 nm. The modified peptide is expected to elute later than the unmodified peptide due to the increased hydrophobicity from the bromobenzyl group.
-
Collect the fractions corresponding to the desired product peak.
6. Characterization and Validation by LC-MS:
-
Analyze the purified fraction using LC-MS to confirm the identity and purity of the final product.[24][25]
-
The expected mass will be the mass of the starting peptide plus the mass of the 4-bromobenzylamino moiety, minus the mass of a water molecule.
-
Mass of 4-bromobenzylamine (C₇H₈BrN) = ~186.08 g/mol .
-
Mass of added moiety (C₇H₇BrN) after forming an amide bond = ~185.07 g/mol .
-
Expected Mass = [Mass of Starting Peptide] + 184.98 Da (using monoisotopic masses for Br⁷⁹).
IV. Expected Results and Data Analysis
Table 2: Sample Mass Spectrometry Calculation
| Compound | Example Formula | Monoisotopic Mass (Da) |
| Hypothetical Peptide (GGG) | C₆H₁₁N₃O₄ | 189.07 |
| Modified Peptide (GGG-NH-CH₂-Ph-Br) | C₁₃H₁₆BrN₃O₃ | 373.04 |
| Mass Shift | C₇H₅Br | +183.97 |
The HPLC chromatogram should show a clear separation between the starting peptide and the more hydrophobic product. The mass spectrum of the product peak must correspond to the calculated theoretical mass of the conjugated peptide.
Caption: Complete experimental workflow for C-terminal modification.
Conclusion
The protocol described herein provides a robust and reliable method for the C-terminal modification of peptides using this compound. This strategy effectively introduces a synthetic polyamine-like functional group, enabling researchers to systematically investigate the impact of C-terminal charge and structure on peptide function. The resulting modified peptides are valuable tools for a wide range of applications, from fundamental biochemical studies to the development of next-generation peptide therapeutics with enhanced stability and cellular uptake properties.
References
- Alsina, J., & Albericio, F. (2003). Solid-phase synthesis of C-terminal modified peptides. Biopolymers, 71(4), 454-477.
- Arbour, C. A., et al. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Organic & Biomolecular Chemistry.
- Casero, R. A., & Marton, L. J. (2007). Design of polyamine-based therapeutic agents: new targets and new directions. Nature Reviews Drug Discovery.
- CD Formulation. C-Terminal Modified Peptide Synthesis. CD Formulation Website.
- G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences Website.
- Ito, T., et al. (2007). Amine modification of digested peptide at C-terminal end during protein digestion by protease. Biological & Pharmaceutical Bulletin, 30(10), 1838-1843.
- JPT Peptide Technologies. Comprehensive Guide to Peptide C-Terminal Modifications. JPT Website.
- PubChem. This compound. National Center for Biotechnology Information Website.
- QYAOBIO. C-terminal Modification. QYAOBIO Website.
- ResearchGate. Solid-Phase Synthesis of C-Terminal Modified Peptides | Request PDF. ResearchGate Website.
- Various Authors. (2021). Polyamines: Functions, Metabolism, and Role in Human Disease Management. MDPI.
- Waters Corporation. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Waters Corporation Website.
- Wikipedia. Polyamine. Wikipedia Website.
Sources
- 1. C-Terminal Modification Peptides - Creative Peptides [creative-peptides.com]
- 2. jpt.com [jpt.com]
- 4. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. C-Terminal Modified Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. qyaobio.com [qyaobio.com]
- 9. Recent advances in the synthesis of C-terminally modified peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. alfachemic.com [alfachemic.com]
- 11. Polyamine - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Polyamine–Drug Conjugates: Do They Boost Drug Activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design of polyamine-based therapeutic agents: new targets and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Cross-Linked Self-Assembling Peptides and Their Post-Assembly Functionalization via One-Pot and In Situ Gelation System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 4-ブロモベンジルアミン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 21. This compound | 26177-44-6 [chemicalbook.com]
- 22. A10979.18 [thermofisher.cn]
- 23. hplc.eu [hplc.eu]
- 24. pepdoopeptides.com [pepdoopeptides.com]
- 25. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
Application Note: Quantitative Analysis of 4-Bromobenzylamine Hydrochloride
**Abstract
This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 4-Bromobenzylamine hydrochloride, a key intermediate in pharmaceutical synthesis and research. We present three robust analytical methods: High-Performance Liquid Chromatography (HPLC) for high specificity and impurity profiling, UV-Vis Spectrophotometry for rapid quantification in pure samples, and Potentiometric Titration for straightforward assay determination. Each method is explained with scientific rationale, step-by-step protocols, and guidance on method validation in accordance with ICH guidelines to ensure data integrity and reliability for researchers, scientists, and drug development professionals.
Introduction and Physicochemical Properties
This compound is a primary amine salt widely utilized as a building block in the synthesis of various pharmaceutical compounds and research chemicals.[1] Its purity and concentration are critical parameters that can directly impact reaction yield, impurity profiles, and the overall quality of the final product. Therefore, accurate and reliable analytical methods for its quantification are essential for quality control, stability testing, and formulation development.
Physicochemical Properties: Before developing an analytical method, understanding the analyte's properties is crucial.
| Property | Value | Source |
| Chemical Formula | C₇H₉BrClN | [2] |
| Molecular Weight | 222.51 g/mol | [3] |
| IUPAC Name | (4-bromophenyl)methanamine;hydrochloride | [2] |
| Melting Point | 274-276 °C | |
| Appearance | White to pale yellow crystalline powder | [4] |
| Solubility | Soluble in water | [1] |
The presence of the bromophenyl group provides a strong chromophore for UV-based detection methods, while the amine hydrochloride nature allows for acid-base titration.[5]
Selection of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for specificity, sensitivity, speed, and available instrumentation. This guide details three common and effective methods.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for specificity. It can separate the analyte from impurities, degradation products, and other matrix components, making it ideal for stability studies and final product release testing.
-
UV-Vis Spectrophotometry: A rapid and simple technique suitable for quantifying this compound in relatively pure samples where interfering substances are absent. It is excellent for in-process checks and raw material identification.
-
Potentiometric Titration: A classic, absolute quantification method that relies on the basicity of the amine group. It is a cost-effective and highly precise method for assaying the bulk substance.[6]
Below is a decision-making workflow to assist in selecting the appropriate method.
Caption: Decision tree for selecting the appropriate analytical method.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
Principle
This reverse-phase HPLC method separates this compound from non-polar and polar impurities on a C18 stationary phase. The analyte is eluted using a buffered mobile phase and quantified by its absorbance using a UV detector. The method's specificity allows for accurate assay and impurity determination simultaneously.
Experimental Protocol
Instrumentation & Materials:
-
HPLC system with quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC grade Acetonitrile, Methanol, and water.
-
Potassium phosphate monobasic (KH₂PO₄) and ortho-phosphoric acid.
-
This compound reference standard.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | Acetonitrile : 25mM KH₂PO₄ buffer (pH 3.0) (40:60 v/v) |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Procedure:
-
Buffer Preparation: Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with ortho-phosphoric acid.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
System Suitability Test (SST): Inject the standard solution six times. The system is suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.[7]
-
Analysis: Inject the standard solution, followed by the sample solutions, and a bracketing standard at the end of the sequence.
-
Calculation: Assay (%) = (Areasample / Areastd) × (Concstd / Concsample) × Puritystd
Caption: General workflow for the HPLC-UV analysis of 4-Bromobenzylamine HCl.
Method 2: UV-Vis Spectrophotometry
Principle
This method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The quantification is performed by measuring the absorbance of the sample at its wavelength of maximum absorbance (λmax) and comparing it to a calibration curve generated from standards of known concentrations.
Experimental Protocol
Instrumentation & Materials:
-
Double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
-
Analytical balance, volumetric flasks, pipettes.
-
Reagent grade Methanol or water.
-
This compound reference standard.
Procedure:
-
Determine λmax: Prepare a ~10 µg/mL solution of this compound in methanol. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax), which is expected to be around 225-230 nm. Use methanol as the blank.
-
Prepare Stock Standard (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Prepare Calibration Standards: From the stock standard, prepare a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by serial dilution with methanol.
-
Generate Calibration Curve: Measure the absorbance of each calibration standard at λmax. Plot a graph of absorbance versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Prepare Sample Solution: Prepare a sample solution with a theoretical concentration within the calibration range (e.g., 10 µg/mL) using methanol as the diluent.
-
Analysis: Measure the absorbance of the sample solution at λmax.
-
Calculation: Determine the concentration of the sample from the linear regression equation of the calibration curve. Assay (%) = (Concmeasured / Conctheoretical) × 100
Method 3: Potentiometric Titration
Principle
This method quantifies this compound by an acid-base titration. The hydrochloride salt is titrated with a standardized strong base, such as sodium hydroxide (NaOH). The consumption of titrant is monitored with a pH electrode, and the endpoint is determined from the inflection point of the titration curve, which corresponds to the complete neutralization of the amine hydrochloride. This is a primary method described in various pharmacopeias for similar amine salts.[8]
Experimental Protocol
Instrumentation & Reagents:
-
Potentiometric titrator with a combination pH glass electrode.
-
Analytical balance, beaker, magnetic stirrer.
-
0.1 M Sodium Hydroxide (NaOH), standardized.
-
Ethanol or a hydroalcoholic solution (e.g., 70% ethanol in water).[9]
Procedure:
-
Titrant Standardization: Standardize the ~0.1 M NaOH solution against primary standard potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately weigh approximately 200 mg of this compound into a 150 mL beaker. Dissolve in 50 mL of 70% ethanol.
-
Titration: Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution. Titrate with the standardized 0.1 M NaOH, recording the pH and volume of titrant added.
-
Endpoint Determination: The endpoint is the volume of NaOH added at the point of greatest change in pH per unit volume (the inflection point of the titration curve), which can be determined using the first or second derivative of the curve.
-
Calculation: Assay (%) = (V × M × MW) / (W × 1000) × 100 Where:
-
V = Volume of NaOH at endpoint (mL)
-
M = Molarity of NaOH (mol/L)
-
MW = Molecular Weight of 4-Bromobenzylamine HCl (222.51 g/mol )
-
W = Weight of sample (g)
-
Method Validation Overview
All analytical methods intended for use in a regulated environment must be validated to demonstrate their suitability for the intended purpose.[10] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11]
Summary of Validation Parameters and Typical Acceptance Criteria:
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | Potentiometric Titration |
| Specificity | Baseline resolution from impurities | Demonstrated by overlaying spectra of analyte and placebo | Not applicable (non-specific) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 |
| Range | 80-120% of test concentration | 80-120% of test concentration | 80-120% of test weight |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (RSD) | Repeatability ≤ 2.0%Intermediate ≤ 2.0% | Repeatability ≤ 2.0% | Repeatability ≤ 1.0% |
| LOD / LOQ | Determined (e.g., S/N ratio) | Determined (e.g., S/N ratio) | Not typically required for assay |
| Robustness | Small variations in pH, flow, temp. | Small variations in λmax | Small variations in solvent composition |
Conclusion
This application note provides three validated approaches for the quantification of this compound.
-
The HPLC-UV method is recommended for release testing and stability studies where specificity is paramount.
-
The UV-Vis spectrophotometric method offers a rapid alternative for in-process controls and for the analysis of pure substance where interfering chromophores are absent.
-
Potentiometric titration serves as a reliable, cost-effective reference method for determining the assay of the bulk drug substance with high precision.
The selection of the most appropriate method should be based on the specific analytical need, sample matrix, and available resources, with all methods being properly validated to ensure the generation of accurate and reliable data.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- AMSbiopharma. (2025).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724096, this compound.
- ChemicalBook. (2025). This compound.
- Sigma-Aldrich. (n.d.). This compound Product Page.
- Global Substance Registration System. (n.d.). This compound.
- Thermo Fisher Scientific. (n.d.). This compound, 98%.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77571, 4-Bromobenzylamine.
- Sigma-Aldrich. (n.d.). This compound 98%.
- David G. Watson. (n.d.).
- Sigma-Aldrich. (n.d.). 4-Bromobenzylamine 96%.
- Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA.
- TCI Chemicals. (n.d.). 4-Bromobenzylamine.
- Aikon International Limited. (n.d.). 4-Bromobenzylamine(3959-07-7)MSDS.
- ResearchGate. (2024). Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution?
- AOCS. (n.d.).
- Agilent Technologies. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia.
- ResearchGate. (2025).
- Podolska, M., et al. (n.d.).
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Acid‐titration electronic absorption spectra of o‐aminobenzyl alcohol...
- Reddit. (2021). Why does titration in assay of aldehyde content is done in a hydroalcoholic solution, like the assay of benzaldehyde?
- ResearchGate. (n.d.). (PDF) Validated RP-HPLC Method for determination of Bromhexine HCl, Chlorpheniramine Maleate, Dextromethorphan HBr and Guaiphenesin in Pharmaceutical Dosage Forms.
- PharmaTutor. (n.d.). A Review of Analytical Methods for Determination Bromhexine Hydrochloride in Pharmaceutical and Biological Samples.
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Leveraging 4-Bromobenzylamine Hydrochloride in the Strategic Synthesis of Novel Heterocyclic Scaffolds
An Application Guide for Researchers and Drug Development Professionals
Introduction: In the landscape of medicinal chemistry and organic synthesis, the selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. 4-Bromobenzylamine hydrochloride stands out as a pivotal and versatile building block, prized for its unique bifunctional nature.[1] The molecule incorporates a nucleophilic primary amine on a benzylic carbon and a reactive aryl bromide, offering two distinct and orthogonal points for chemical modification. This dual functionality allows for the strategic construction of complex molecular architectures, making it an invaluable precursor in the development of novel heterocycles and therapeutic agents.[1][2][3]
This guide provides an in-depth exploration of the role of this compound in modern heterocyclic synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, the rationale behind protocol design, and the practical applications of the resulting scaffolds. The protocols described herein are designed to be self-validating, providing researchers with a robust foundation for their synthetic endeavors.
Part 1: The Strategic Advantage of a Bifunctional Building Block
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. This allows for a modular approach to synthesis, where each part of the molecule can be addressed independently or used in concert to achieve complex cyclizations.
-
The Amine Terminus: The primary amine is a potent nucleophile and a versatile handle for forming key bonds. It readily participates in acylation, alkylation, and condensation reactions with carbonyl compounds to form amides and imines, respectively.[2][3] These intermediates are often precursors to cyclization events that form the heterocyclic core.
-
The Aryl Bromide Terminus: The bromine atom on the phenyl ring is a prime site for transition-metal-catalyzed cross-coupling reactions.[3] Powerful methods such as the Suzuki-Miyaura, Heck, and Sonogashira couplings enable the formation of new carbon-carbon bonds, allowing for the introduction of diverse substituents and the extension of molecular frameworks.[3][4][5]
This dual reactivity is the cornerstone of its application in building complex heterocyclic systems like quinazolines, thienopyrimidines, and isoquinolines.
Part 2: Synthesis of Fused Pyrimidine Scaffolds
Fused pyrimidines are a privileged class of heterocycles found in numerous FDA-approved drugs and biologically active compounds. 4-Bromobenzylamine is an excellent starting material for constructing these scaffolds, particularly thienopyrimidines and quinazolines.
Application Example 1: Synthesis of Tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidines
This class of compounds has shown promise as potent anticancer agents. A recently developed series of 2-(4-bromobenzyl) tethered thienopyrimidines demonstrated significant antiproliferative activity by dually inhibiting topoisomerase-I/II.[6] The synthesis leverages both functional groups of 4-bromobenzylamine in a sequential manner.
Scientific Rationale: The synthesis begins by constructing the core thienopyrimidine ring system, leaving a reactive chloro-group at the 2-position. The nucleophilic amine of 4-bromobenzylamine is then used to displace this chlorine via an SNAr (Nucleophilic Aromatic Substitution) reaction. This strategically installs the 4-bromobenzyl moiety, positioning the aryl bromide for subsequent diversification via cross-coupling reactions if desired.
Protocol 1: Synthesis of 2-((4-bromobenzyl)amino)-5,6,7,8-tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidin-4(3H)-one
-
Step 1: Preparation of the Thienopyrimidine Core. The starting material, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, is first cyclized with chlorosulfonyl isocyanate to form the 2,4-dichloro-thienopyrimidine intermediate. This protocol assumes the intermediate is pre-synthesized.
-
Step 2: Nucleophilic Substitution.
-
To a solution of the 2,4-dichloro-thienopyrimidine intermediate (1.0 mmol) in 1,4-dioxane (15 mL) in a round-bottom flask, add this compound (1.1 mmol, 1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq).
-
Causality Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of the starting material and the HCl generated during the reaction, driving the substitution to completion without competing as a nucleophile.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature. Pour the mixture into ice-cold water (50 mL) and stir for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Dry the solid under vacuum to yield the desired 2-((4-bromobenzyl)amino)-substituted thienopyrimidine. Further purification can be achieved by recrystallization from ethanol if necessary.
-
| Reagent | MW ( g/mol ) | Amount (mmol) | Equiv. | Mass/Volume |
| Dichloro-intermediate | ~261.16 | 1.0 | 1.0 | ~261 mg |
| 4-Bromobenzylamine HCl | 222.51 | 1.1 | 1.1 | 245 mg |
| DIPEA | 129.24 | 3.0 | 3.0 | 0.52 mL |
| 1,4-Dioxane | - | - | - | 15 mL |
Part 3: Palladium-Catalyzed Cross-Coupling Reactions
The true power of installing the 4-bromobenzyl moiety is realized when the aryl bromide is used as a handle for diversification. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, enabling the formation of C-C and C-heteroatom bonds with high efficiency and functional group tolerance.[4][5][9]
Application Example 2: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[4][9] Starting with a product from Protocol 1, this reaction can be used to synthesize a library of compounds with diverse aryl or heteroaryl substituents at the 4-position of the benzyl ring, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Protocol 2: Suzuki-Miyaura Coupling of a 4-Bromobenzyl-Substituted Heterocycle
-
Step 1: Reagent Preparation.
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-bromobenzyl-substituted heterocycle (from Protocol 1, 1.0 mmol), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 eq).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Causality Note: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[4] The choice of base and solvent can significantly impact yield and must be optimized. The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[10]
-
-
Step 2: Reaction Execution.
-
Add a degassed solvent mixture, such as Toluene (10 mL), Ethanol (2 mL), and Water (2 mL), via syringe.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 8-16 hours).
-
-
Step 3: Work-up and Purification.
-
Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexane) to afford the final biaryl product.
-
| Component | Role | Typical Catalyst/Reagent | Mol % / Equiv. |
| Aryl Bromide | Substrate | 4-Bromobenzyl Heterocycle | 1.0 eq |
| Organoboron | Coupling Partner | Phenylboronic Acid | 1.2-1.5 eq |
| Palladium Source | Pre-catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 1-5 mol% |
| Base | Activator | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0-3.0 eq |
| Solvent | Medium | Toluene/H₂O, Dioxane/H₂O | - |
Part 4: Multicomponent Reactions (MCRs) for Rapid Library Synthesis
Multicomponent reactions, where three or more reactants combine in a one-pot procedure, are powerful tools for rapidly generating molecular complexity.[11][12][13] The amine functionality of 4-bromobenzylamine makes it an ideal component for MCRs designed to build heterocyclic libraries.
Application Example 3: Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-peptide-like scaffold. By using 4-bromobenzylamine as the amine component, a handle for post-condensation modification (the aryl bromide) is embedded directly into the product.
Scientific Rationale: The Ugi reaction proceeds through the formation of an imine between the amine (4-bromobenzylamine) and an aldehyde. This is followed by the addition of the isocyanide and the carboxylate anion to form a stable α-adduct, which then undergoes intramolecular rearrangement (the Mumm rearrangement) to yield the final α-acylaminocarboxamide product. The resulting product contains the intact 4-bromophenyl group, ready for further functionalization.
Protocol 3: Ugi Reaction Incorporating 4-Bromobenzylamine
-
To a flask containing a magnetic stir bar, add the chosen aldehyde (1.0 mmol) and 4-bromobenzylamine (1.0 mmol) in methanol (10 mL). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the carboxylic acid (1.0 mmol) to the mixture.
-
Finally, add the isocyanide (1.0 mmol) dropwise to the stirring solution. Causality Note: The order of addition can be important. Pre-forming the imine is often beneficial for reaction efficiency. Methanol is a common solvent as it effectively solvates the intermediates.
-
Seal the flask and stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can often be purified by direct crystallization from a suitable solvent (e.g., diethyl ether/hexane) or by silica gel chromatography if it is an oil.
This MCR approach allows for the rapid generation of a diverse library of compounds by simply varying the aldehyde, carboxylic acid, and isocyanide inputs, with each product retaining the 4-bromophenyl moiety for potential downstream cross-coupling reactions.
Conclusion
This compound is more than a simple reagent; it is a strategic tool for the synthesis of novel and diverse heterocyclic compounds. Its orthogonal reactive sites—the nucleophilic amine and the electrophilic aryl bromide—provide chemists with a versatile platform for both ring-forming and scaffold-decorating reactions. By understanding the principles behind cyclocondensation, palladium-catalyzed cross-coupling, and multicomponent reactions, researchers in drug discovery and materials science can fully exploit the potential of this building block to accelerate innovation and achieve their scientific objectives.
References
- 4-Bromobenzylamine: Sourcing and Applications for R&D. (n.d.). Angene.
- Synthesis of 4-Bromoisoquinoline - PrepChem.com. (n.d.). PrepChem.com.
- Demopoulos, V. J., et al. (2006). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Molecules.
- The Role of 4-Bromobenzylamine in Organic Synthesis: A Manufacturer's Perspective. (n.d.). Angene.
- A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. (2019). Journal of Scientific Research.
- Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (2015). ResearchGate.
- A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. (2019). Scientific journals of the University of Benghazi.
- Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. (2005). PMC - NIH.
- Plausible mechanism for the synthesis of quinazolin-4(3H)-ones 104. (n.d.). ResearchGate.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Nobel Prize.
- Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023). Molecules.
- Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline.
- Multi-Component Reactions in Heterocyclic Chemistry. (2008). ResearchGate.
- Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2011). ResearchGate.
- Multicomponent Reactions for the Synthesis of Heterocycles. (2010). ResearchGate.
- Multi-Component Reactions in Heterocyclic Chemistry. (2008). Semantic Scholar.
- 17.2. Palladium catalyzed couplings. (n.d.). Lumen Learning.
- Recent advances in green multi-component reactions for heterocyclic compound construction. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
- Arora, S., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2023). Organic Chemistry Frontiers (RSC Publishing).
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- 5. researchgate.net [researchgate.net]
- 6. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromobenzylamine Hydrochloride
Welcome to the technical support guide for 4-Bromobenzylamine hydrochloride. As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven resource to navigate the purification of this compound effectively. This guide moves beyond simple instructions to explain the underlying principles, helping you troubleshoot issues and adapt protocols to your specific needs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and purification of this compound.
Q1: What are the key physical properties of this compound that influence its purification?
A1: Understanding the compound's properties is critical for designing a purification strategy. Key characteristics are summarized below. Its high melting point and solubility in water are particularly important.[1][2][3] The hygroscopic nature means it can absorb moisture from the air, so it should be handled and stored in a dry environment.[3]
| Property | Value | Significance for Purification |
| Molecular Formula | C₇H₉BrClN[4][5] | --- |
| Molecular Weight | 222.51 g/mol [1][4] | Used for calculating molar quantities. |
| Appearance | White to off-white or beige crystalline powder.[1][3] | Color can be an initial indicator of purity. |
| Melting Point | 274-276 °C (lit.)[1][2][3] | A sharp melting point in this range indicates high purity. |
| Water Solubility | Soluble.[1][2][3] | Water is a potential solvent for recrystallization. |
| Stability | Stable under normal conditions. | No special precautions are needed regarding decomposition during standard purification. |
| Hygroscopicity | Hygroscopic.[1][3] | Requires storage in a desiccator or under an inert atmosphere to prevent water absorption. |
Q2: What are the most common impurities found in crude this compound?
A2: Impurities can originate from the starting materials or side reactions during synthesis. Common contaminants may include:
-
Starting Materials: Unreacted 4-bromobenzonitrile or 4-bromobenzaldehyde.[1][6]
-
Side-Products: Dibenzylamine derivatives, such as bis(4-bromobenzyl)amine, formed from over-alkylation.
-
Solvent Residues: Residual solvents from the synthesis and initial workup.
-
Inorganic Salts: Salts generated during pH adjustments or workup procedures.
Q3: What safety precautions should I take when handling this compound?
A3: this compound is classified as an irritant.[4][7] It can cause skin, eye, and respiratory irritation.[2][4] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] In case of contact, rinse the affected area immediately and thoroughly with water.[2]
Section 2: Core Purification Protocols
Recrystallization is the most common and effective method for purifying this compound, leveraging its crystalline nature.
Protocol 1: Recrystallization from an Aqueous System
This protocol is ideal for removing non-polar organic impurities and some colored byproducts. The principle relies on the compound being highly soluble in a hot solvent but poorly soluble at cooler temperatures.[9]
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a dilute aqueous solution of hydrochloric acid (e.g., 1-4% HCl). Using dilute acid instead of pure water helps suppress the deprotonation of the amine salt, maintaining its ionic character and preventing it from "oiling out."
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot dilute HCl solution incrementally while stirring and heating until the solid completely dissolves. The key is to create a saturated solution at high temperature.[10]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 2-5 minutes. The charcoal will adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal (if used) and any insoluble impurities. Pre-warming the apparatus prevents premature crystallization.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold acetone.[11][12] Acetone is used because the desired compound is poorly soluble in it, while it effectively washes away residual aqueous solvent and some organic impurities.
-
Drying: Dry the purified crystals under vacuum, preferably in a desiccator over a drying agent, to remove all traces of solvent.
Section 3: Troubleshooting Guide
Even standard protocols can present challenges. This guide provides solutions to common problems encountered during purification.
Purification Method Selection
The first step in troubleshooting is ensuring the correct method is being used. This decision tree can guide your choice between recrystallization and column chromatography.
Caption: Decision tree for selecting a purification method.
Recrystallization Troubleshooting
Q: My compound is not dissolving in the hot solvent. What should I do? A: This indicates that you may not be using enough solvent or the solvent is inappropriate. First, try adding more hot solvent in small portions. If it still doesn't dissolve, the compound may be insoluble in that solvent system. Since this compound is soluble in water, this issue is more likely with organic solvents.[1] Consider using a mixed solvent system or switching to an aqueous acidic solution.
Q: The compound "oiled out" instead of forming crystals. How can I fix this? A: Oiling out occurs when the saturated solution's temperature is above the melting point of the solute, or when the solution becomes excessively supersaturated.
-
Solution 1: Add more solvent to the hot mixture to decrease the saturation level, then allow it to cool again.
-
Solution 2: Re-heat the mixture to dissolve the oil, then agitate it vigorously during the cooling phase to encourage nucleation.
-
Solution 3: For amine salts, this can be due to partial deprotonation. Ensure the pH is acidic by using a dilute HCl solution as the solvent.[13]
Q: No crystals are forming even after cooling in an ice bath. What are my next steps? A: Crystal formation sometimes needs initiation (nucleation). The workflow below outlines steps to induce crystallization.
Caption: Troubleshooting workflow for inducing crystallization.
Scratching the glass provides microscopic nucleation sites.[10] If that fails, adding a seed crystal provides a template for crystal growth.[9]
Column Chromatography Troubleshooting
While less common for this specific salt, chromatography may be necessary if impurities have similar solubility profiles.
Q: My compound is sticking to the silica gel column and won't elute. A: Amine-containing compounds are basic and can interact strongly with acidic silica gel, leading to poor separation and tailing.[14]
-
Solution: Deactivate the silica gel by using a solvent system containing a small amount of a base, such as triethylamine (0.5-1%) or ammonium hydroxide.[14] For example, a gradient of dichloromethane to 10% methanol in dichloromethane with 1% triethylamine can be effective.
Q: I have very low recovery after the column. A: This could be due to decomposition on the silica gel or using a solvent system that is not polar enough to elute the compound.[14]
-
Solution 1: First, test the stability of your compound on a TLC plate. Spot the compound, let it sit for 30-60 minutes, and then develop the plate. If a new spot appears or the original spot diminishes, it is degrading on the silica.
-
Solution 2: If it is stable, increase the polarity of your eluent. For a highly polar salt like this, you may need to use a mobile phase containing methanol or even small amounts of aqueous solutions if using reverse-phase silica.
Section 4: Purity Assessment
After purification, it is essential to verify the purity of this compound.
-
Melting Point Analysis: This is a fast and effective method. A pure compound will have a sharp melting point range that matches the literature value (274-276 °C).[1][7] A broad or depressed melting point range indicates the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the definitive method for confirming the structure and assessing purity. The spectrum should show clean, well-resolved peaks corresponding to the aromatic and benzylic protons, and integration should match the expected ratios. Impurity peaks should be absent or minimal.
-
Thin-Layer Chromatography (TLC): A quick check for purity. A pure compound should ideally show a single spot.
By combining these robust protocols with systematic troubleshooting, researchers can confidently and efficiently achieve high-purity this compound for their downstream applications.
References
- 4-Bromo Benzylamine HCl. ChemBK. [Link]
- This compound CAS NO.26177-44-6. LookChem. [Link]
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- This compound. gsrs.
- Recrystallization. Professor Dave Explains, YouTube. [Link]
- Process for preparing Benzylamine salts.
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
- Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Reddit. [Link]
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
- Preparation of halogenated primary amines.
- Process for the preparation of benzylamine salts.
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Overcoming solubility issues of 4-Bromobenzylamine hydrochloride in reactions
Welcome to the dedicated technical support guide for 4-Bromobenzylamine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this reagent, particularly concerning its solubility in reaction systems. Here, we move beyond simple protocols to explain the underlying chemical principles, offering robust troubleshooting strategies to ensure your experiments are successful, efficient, and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility often a challenge?
This compound is the salt form of 4-bromobenzylamine.[1][2][3] The amine functional group is protonated by hydrochloric acid, forming an ammonium salt.[4] This ionic nature makes it highly polar. While this significantly increases its solubility in polar protic solvents like water, it drastically reduces its solubility in the less polar or non-polar organic solvents commonly used for many organic reactions (e.g., toluene, dichloromethane, THF).[5][6][7][8] This mismatch between the reagent's preferred solvent and the reaction's required solvent is the primary source of experimental difficulty.
Q2: Can I simply use the free base, 4-bromobenzylamine, instead of the hydrochloride salt?
Yes, and this is often a viable alternative. The free base, 4-bromobenzylamine, is a solid that is more soluble in a wider range of organic solvents.[9][10] However, the hydrochloride salt is often preferred for its superior shelf life and stability. Amines can be susceptible to oxidation and degradation over time, and converting them to a salt mitigates this.[11] If you have access to the free base and are confident in its purity, it can be used directly to bypass solubility issues. Otherwise, generating the free base in-situ from the more stable salt is a standard and highly effective laboratory practice.
Q3: What are the primary strategies for overcoming the solubility issues of this compound?
There are three main strategies, each suited to different reaction conditions:
-
In-situ Free-Basing: This is the most common approach. A non-nucleophilic organic or inorganic base is added to the reaction mixture to neutralize the hydrochloride, generating the more soluble free amine directly in the reaction vessel.
-
Biphasic Reaction with Phase-Transfer Catalysis (PTC): This powerful technique is used for reactions involving an aqueous phase and an immiscible organic phase. A catalyst transports the reactive species across the phase boundary, allowing the reaction to proceed efficiently without needing a single solvent that dissolves all components.[12][13][14]
-
Solvent System Optimization: This involves selecting a more polar aprotic solvent (like DMF or DMSO) that can better solvate the salt, or using a co-solvent system (e.g., ethanol/water) to achieve sufficient concentration.
In-Depth Troubleshooting Guide
Problem 1: My this compound is insoluble in my non-polar reaction solvent (e.g., Toluene, THF, Dichloromethane).
Root Cause: A fundamental mismatch in polarity. The ionic salt cannot be effectively solvated by a non-polar organic solvent, leading to a heterogeneous suspension with minimal dissolved reactant.
Solution A: In-situ Generation of the Free Amine
This method involves adding a base to the suspension of the amine salt in your organic solvent. The base neutralizes the HCl, liberating the free amine, which is readily soluble in the organic medium.
Recommended Protocol:
-
Setup: To your reaction flask, add the this compound (1.0 eq.) and your chosen anhydrous organic solvent (e.g., Toluene, THF, CH₂Cl₂).
-
Stirring: Begin vigorous stirring to create a fine suspension.
-
Base Addition: Slowly add a suitable non-nucleophilic base (1.1-1.2 eq.), such as Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).
-
Observation: Stir the mixture at room temperature for 15-30 minutes. You will typically observe the solid this compound dissolving, while a new precipitate, the ammonium salt of your added base (e.g., Et₃N·HCl), forms. This new salt is often poorly soluble and can be disregarded or filtered off later.
-
Proceed: The free 4-bromobenzylamine is now dissolved in the organic phase and ready to participate in the reaction. You can now add your other reagents.
Causality Explained: The thermodynamic driving force is the reaction between the added tertiary amine (a stronger base than 4-bromobenzylamine) and the proton from the hydrochloride salt. This generates the neutral, organic-soluble 4-bromobenzylamine and a new, often insoluble, salt byproduct.
Workflow Diagram: In-situ Free-Basing
Caption: Workflow for dissolving 4-Bromobenzylamine HCl via in-situ free-basing.
Solution B: Phase-Transfer Catalysis (PTC)
This elegant solution is ideal when one reactant is water-soluble (like our amine salt) and the other is soluble in an immiscible organic solvent.
Recommended Protocol:
-
Setup: In a reaction flask, dissolve this compound (1.0 eq.) and a base like sodium carbonate (Na₂CO₃) or potassium hydroxide (KOH) in water.
-
Organic Phase: Add the immiscible organic solvent (e.g., toluene) containing your other reactant (e.g., an alkyl halide).
-
Catalyst Addition: Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst, such as Tetrabutylammonium bromide (TBAB) or methyltributylammonium chloride.
-
Reaction: Stir the biphasic mixture vigorously at the desired reaction temperature. Vigorous stirring is crucial to maximize the interfacial surface area where the catalysis occurs.
Causality Explained: The base in the aqueous layer generates the free amine. The phase-transfer catalyst, which has both hydrophobic and hydrophilic properties, shuttles the reactive anion (e.g., hydroxide or carbonate) into the organic phase or facilitates the transport of the protonated amine to the interface for reaction.[13][14][15] This creates a microenvironment at the interface where the reactants can meet and react, overcoming the bulk insolubility.
Diagram: Mechanism of Phase-Transfer Catalysis
Caption: Simplified cycle of a phase-transfer catalyst shuttling reactants.
Problem 2: My reaction is sluggish or stalls, even after trying to free-base the amine salt.
Root Cause: This can be due to incomplete conversion to the free base, poor solubility of an intermediate, or insufficient reaction energy.
Solution A: Optimize Your Solvent Choice
If a non-polar solvent isn't working, switching to a more polar aprotic solvent can be highly effective. These solvents can better solvate both the initial salt and any charged intermediates that may form during the reaction.
Data Summary: Solvent Selection Guide
| Solvent | Type | 4-Bromobenzylamine HCl Solubility | Free Base Solubility | Comments |
|---|---|---|---|---|
| Water | Polar Protic | High[5][6][7] | Poor | Excellent for dissolving the salt, but may interfere with many organic reactions (e.g., with acyl chlorides). |
| Methanol / Ethanol | Polar Protic | Moderate[16] | Good | Good co-solvents. Can be used if the reaction chemistry is compatible with protic solvents. |
| DMF / DMSO | Polar Aprotic | Moderate | High | Excellent choices for difficult reactions. Can often dissolve the salt directly, but require high-temperature workups for removal. |
| Acetonitrile (ACN) | Polar Aprotic | Low to Moderate | Good | A good balance of polarity and volatility. |
| Toluene / Hexane | Non-polar | Very Low | Good | Requires effective in-situ free-basing. |
| THF / DCM | Weakly Polar | Low | Good | Common choices that require in-situ free-basing. |
Recommendation: For stubborn reactions, consider switching to DMF or DMSO. You may not even need an organic base if the solvent can sufficiently dissolve the hydrochloride salt, although adding a base is still recommended to drive the reaction.
Solution B: Adjust Reaction Temperature
Causality Explained: Solubility is temperature-dependent. Gently heating the reaction mixture can significantly increase the dissolution of the amine salt and accelerate the rate of the desired reaction.
Protocol:
-
After setting up the reaction as described in Problem 1, Solution A, begin slowly heating the mixture (e.g., to 40-60 °C).
-
Monitor the reaction progress by TLC or LCMS.
-
Caution: Be mindful of potential side reactions or degradation of sensitive starting materials at elevated temperatures.
Decision-Making Flowchart for Troubleshooting
This diagram provides a logical path to selecting the best strategy for your specific experimental conditions.
Caption: A decision tree for resolving solubility issues with 4-Bromobenzylamine HCl.
References
- ChemicalBook. (2025). This compound | 26177-44-6.
- PubChem. (n.d.). 4-Bromobenzylamine.
- Google Patents. (n.d.). US6340773B1 - Preparation of halogenated primary amines.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis.
- Sigma-Aldrich. (n.d.). This compound 98% 26177-44-6.
- Autech Industry Co.,Ltd. (n.d.). This compound CAS NO.26177-44-6.
- BenchChem. (n.d.). Solubility Profile of N-(4-Bromobenzyl)-N-ethylethanamine in Organic Solvents: A Technical Guide.
- Wikipedia. (n.d.). Phase-transfer catalyst.
- Industrial Phase-Transfer Catalysis. (n.d.). Industrial Phase-Transfer Catalysis.
- OperaChem. (2023). Phase transfer catalysis (PTC).
- ResearchGate. (n.d.). Phase Transfer and Ammonium Salt Catalyzed Reactions | Request PDF.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 26177-44-6.
- Sigma-Aldrich. (n.d.). 2-Bromobenzylamine hydrochloride 95% 5465-63-4.
- ChemicalBook. (n.d.). This compound synthesis.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- Thermo Scientific Chemicals. (n.d.). This compound, 98% 50 g.
- ChemicalBook. (n.d.). 4-Bromobenzylamine synthesis.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
- Quora. (2017). Why do amines dissolve in hydrochloric acid?.
- Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?.
- Global Substance Registration System. (n.d.). This compound.
- Google Patents. (n.d.). CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.
- Sigma-Aldrich. (n.d.). This compound 98% 26177-44-6.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 4-Bromobenzylamine.
- Sigma-Aldrich. (n.d.). N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride.
- Sigma-Aldrich. (n.d.). 4-Bromobenzylamine 96% 3959-07-7.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Bromobenzylamine 3959-07-7.
- Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation.
- Lumen Learning. (n.d.). 23.3. Reactions of amines | Organic Chemistry II.
- University of Calgary. (2023). Solubility of Organic Compounds.
- University of Minnesota. (2022). Properties of Common Organic Solvents.
- Sigma-Aldrich. (n.d.). 4-Bromobenzylamine 96% 3959-07-7.
- BLD Pharm. (n.d.). 873-75-6|(4-Bromophenyl)methanol.
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Technical Support Center: Cross-Coupling with 4-Bromobenzylamine Hydrochloride
Welcome to the technical support center for researchers utilizing 4-bromobenzylamine hydrochloride in cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights into common challenges and side reactions encountered during synthesis. As a primary amine attached to an aryl bromide, this substrate presents unique opportunities and challenges. This document moves beyond standard protocols to explain the causality behind common issues and provides robust, actionable troubleshooting strategies.
Section 1: Understanding the Substrate - Key Considerations
Before troubleshooting, it's crucial to understand the inherent properties of this compound.
Q1: My reaction is not proceeding. I've added my base, but I see no conversion. What's the first thing I should check?
A1: The most common oversight when using this compound is accounting for its salt form.[1] The hydrochloride salt is stable and easy to handle, but the amine is protonated and therefore non-nucleophilic. You must add at least two equivalents of base : one to neutralize the hydrochloride and generate the free amine in situ, and a second to participate in the catalytic cycle (e.g., to deprotonate the amine after coordination to the palladium center in a Buchwald-Hartwig amination).[2][3] Failure to use sufficient base is the leading cause of reaction failure.
Q2: Can the primary amine of 4-bromobenzylamine interfere with the palladium catalyst?
A2: Yes, this is a critical consideration. Primary amines, including the benzylamine moiety, can act as ligands for the palladium center. This can lead to catalyst inhibition or the formation of off-cycle, inactive palladium species. The choice of a primary phosphine ligand (e.g., bulky biarylphosphines in Buchwald-Hartwig amination) is designed to be sterically demanding and electron-rich, creating a more stable and active catalytic complex that is less susceptible to inhibition by the substrate amine.[4][5]
Section 2: Troubleshooting Common Side Reactions
This section addresses the most frequently observed side reactions in a question-and-answer format.
Hydrodehalogenation (Dehalogenation)
Q3: I've isolated a significant amount of benzylamine from my reaction instead of my desired coupled product. What is this side reaction, and why does it happen?
A3: This side product results from hydrodehalogenation (or simply dehalogenation), where the bromine atom on your starting material is replaced by a hydrogen atom.[6][7] This is one of the most common side reactions in palladium-catalyzed cross-coupling.[8]
The mechanism often involves the formation of a palladium-hydride (Pd-H) species. This species can arise from several sources, including trace water, alcohol solvents, or even the amine substrate or base via β-hydride elimination. Once formed, the Pd-H species can insert into the aryl-bromide bond of your starting material via oxidative addition, followed by reductive elimination to yield the dehalogenated arene and regenerate the palladium catalyst, which can then re-enter this unwanted cycle.[8]
dot ```dot graph Dehalogenation_Cycle { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];
// Main Nodes A [label="Ar-Br + Pd(0)L2", fillcolor="#F1F3F4"]; B [label="Ar-Pd(II)-Br(L2)\n(Oxidative Addition)", fillcolor="#F1F3F4"]; C [label="Desired Product\n(Reductive Elimination)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Pd-H Source\n(e.g., Base, Solvent)", shape=ellipse, fillcolor="#FBBC05"]; E [label="H-Pd(II)-Br(L2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Ar-H (Dehalogenation)\n(Reductive Elimination)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Main Cycle Edges A -> B [label=" Main\n Pathway", color="#4285F4", fontcolor="#4285F4"]; B -> C [label=" Transmetalation/\n Amine Coupling", color="#4285F4", fontcolor="#4285F4"];
// Side Reaction Edges D -> E [label=" Side\n Reaction", color="#EA4335", fontcolor="#EA4335", style=dashed]; B -> E [label=" H-source\n attacks", color="#EA4335", fontcolor="#EA4335", style=dashed]; E -> F [label=" ", color="#EA4335", fontcolor="#EA4335", style=dashed]; }
Caption: Competing desired intermolecular coupling and undesired self-coupling pathways.
Q8: How do I favor the desired intermolecular reaction over self-coupling?
A8: This is a challenge of kinetics and substrate reactivity.
-
Optimize Reactant Stoichiometry: If you are coupling 4-bromobenzylamine with a more reactive aryl halide (e.g., an aryl iodide or an electron-poor aryl bromide), use the 4-bromobenzylamine as the limiting reagent (e.g., 1.0 equivalent) and the other aryl halide in slight excess (e.g., 1.2 equivalents). This statistically favors the coupling of the amine with the more abundant and reactive partner.
-
Slow Addition: In some cases, the slow addition of one reagent via syringe pump can maintain its low concentration in the reaction mixture, thereby disfavoring bimolecular self-coupling. You could, for instance, slowly add the 4-bromobenzylamine solution to the reaction mixture containing the catalyst and the other coupling partner.
-
Protecting Groups: If self-coupling remains a persistent and significant issue, a protecting group strategy may be necessary. For example, protecting the amine with a Boc group, performing the cross-coupling on the bromine, and then deprotecting the amine in a final step. However, some protecting groups like Boc can be unstable under certain Suzuki-Miyaura conditions. [9]
Section 3: General Protocol for Buchwald-Hartwig Amination
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Note: Optimization of catalyst, ligand, base, and temperature is often required for specific substrates. [10][11]
Materials & Equipment
-
Reactants: this compound, Aryl Bromide (Ar-Br)
-
Catalyst System: Pd₂(dba)₃ (Palladium source), Xantphos (Ligand) [12]* Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Anhydrous Toluene
-
Equipment: Schlenk flask or oven-dried reaction vial with stir bar, inert atmosphere setup (Argon or Nitrogen), heating mantle or oil bath, standard glassware for workup and purification.
Experimental Workflow
dot
Caption: General experimental workflow for cross-coupling reactions.
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (e.g., 2 mol %), Xantphos (e.g., 4.4 mol %), and NaOtBu (2.1-2.5 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add the aryl bromide coupling partner (1.1-1.2 equiv). Through a septum, add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
References
- Thompson, A. et al. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Elsevier Science Ltd.
- Various Authors. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate.
- He, G. et al. (N/A). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C-H Cross-Coupling. Angewandte Chemie.
- He, G. et al. (N/A). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. NIH Public Access.
- Musa, S. et al. (N/A). Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6. NIH National Center for Biotechnology Information.
- Wikipedia Contributors. (N/A). Buchwald–Hartwig amination. Wikipedia.
- Chemistry LibreTexts Contributors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Navarro, O. et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. Journal of Organic Chemistry.
- Bruno, N. (N/A). Cross-Coupling Reaction Guide. Sigma-Aldrich.
- ACS GCI Pharmaceutical Roundtable. (N/A). Buchwald-Hartwig Amination Reagent Guide. ACS.
- ChemicalBook. (N/A). 4-Bromobenzylamine(3959-07-7) MSDS. ChemicalBook.
- Reddit User Discussion. (2019). significant dehalogenation in stille coupling. Reddit r/Chempros.
- Nolan, S. et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.
- Yoneda Labs. (N/A). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Sigma-Aldrich. (N/A). This compound. Sigma-Aldrich.
- Organic Chemistry Portal. (N/A). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Kashani, S. & Jessiman, J. (N/A). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Srimani, D. et al. (2010). Palladium Nanoparticle Catalyzed Hiyama Coupling Reaction of Benzyl Halides. Journal of Organic Chemistry.
- Bruno, N. (N/A). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Reddit r/chemistry.
- Sigma-Aldrich. (N/A). This compound 98%. Sigma-Aldrich.
- BenchChem. (2025). Application Notes: The Use of N-(4-Bromobenzyl)-N-ethylethanamine in Suzuki Coupling Reactions. BenchChem.
- University Course Material. (N/A). Cross-Coupling Chemistry. University of Rochester.
- PubChem. (N/A). 4-Bromobenzylamine. National Center for Biotechnology Information.
- PubChem. (N/A). This compound. National Center for Biotechnology Information.
- Rauf, A. et al. (N/A). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. MDPI.
- Mao, J. et al. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides. Organic Chemistry Portal.
- Organic Chemistry Portal. (N/A). Suzuki Coupling. Organic Chemistry Portal.
- May, J. (N/A). Modern Transition Metal Catalyzed Cross Coupling Reaction. Dr. May Group, University of Houston.
- ResearchGate User Discussion. (2015). Why does my cross coupling reaction not work?. ResearchGate.
- Sigma-Aldrich. (N/A). This compound. Sigma-Aldrich.
Sources
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- 7. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. Cross-Coupling Reaction Guide [sigmaaldrich.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Reaction Conditions for 4-Bromobenzylamine Hydrochloride
Welcome to the technical support center for 4-Bromobenzylamine hydrochloride. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered when using this versatile bifunctional molecule. As Senior Application Scientists, our goal is to blend technical accuracy with practical, field-tested insights to ensure your success.
Understanding this compound: Key Properties and Handling
This compound is a valuable building block in organic synthesis, featuring a nucleophilic primary amine and a reactive aryl bromide. This duality allows for a wide range of transformations, including N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions.[1] However, its nature as a hydrochloride salt and the presence of two reactive sites necessitate careful consideration of reaction conditions.
Key Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₉BrClN | [2] |
| Molecular Weight | 222.51 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 274-276 °C (lit.) | [2] |
| Solubility | Soluble in water | [4] |
Handling and Storage: this compound is stable under normal temperatures and pressures.[4] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4] Always consult the Safety Data Sheet (SDS) for complete safety information.
General FAQs for Reactions with this compound
Q1: My reaction requires the free amine, but I have the hydrochloride salt. How should I proceed?
A1: You have two primary options. The first is to perform a separate workup to generate the free amine by dissolving the salt in water, adding a base like NaOH or K₂CO₃ to deprotonate the ammonium salt, and then extracting the free amine into an organic solvent. However, a more common and efficient approach is to use an additional equivalent of base in your reaction mixture to neutralize the hydrochloride salt in situ.[5] For instance, if your reaction protocol calls for 1 equivalent of base, you would use 2 equivalents when starting with the hydrochloride salt.
Q2: What is the best type of base to use to neutralize the hydrochloride salt?
A2: The choice of base depends on your reaction. For many reactions, a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base) is a good choice as it is soluble in common organic solvents and its hydrochloride salt is often easily removed during workup.[5][6] For palladium-catalyzed reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used and can also effectively neutralize the starting material's salt.[6]
N-Acylation: Forming Amide Bonds
N-acylation is a robust transformation for protecting the amine or synthesizing amide-containing target molecules. The reaction typically proceeds smoothly with acyl chlorides or anhydrides in the presence of a base.
N-Acylation: Frequently Asked Questions
Q1: I'm seeing low yields in my acylation reaction. What could be the cause?
A1: Low yields can stem from several factors. Firstly, ensure you are using at least two equivalents of base to both neutralize the hydrochloride salt and scavenge the acid byproduct (e.g., HCl) generated during the reaction. Secondly, the choice of base is crucial; a non-nucleophilic, sterically hindered base like DIPEA is recommended to prevent unwanted side reactions.[6] Lastly, ensure your reagents and solvent are anhydrous, as water can hydrolyze the acylating agent.
Q2: Can I use a carboxylic acid directly for the acylation?
A2: Direct acylation with a carboxylic acid requires a coupling agent to activate the carboxylic acid. Common coupling agents include dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). When using a coupling agent, you will still need an additional equivalent of a non-nucleophilic base to neutralize the hydrochloride salt of your starting material.[5]
N-Acylation: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient base. 2. Inactive acylating agent (hydrolyzed). 3. Low reaction temperature. | 1. Use at least 2 eq. of base (e.g., DIPEA, TEA). 2. Use fresh or purified acyl chloride/anhydride. 3. Allow the reaction to warm to room temperature after the addition of the acylating agent. |
| Formation of Multiple Products | 1. The base is acting as a nucleophile. 2. Diacylation if other nucleophilic sites are present. | 1. Switch to a sterically hindered base like DIPEA.[6] 2. Use a protecting group strategy for other sensitive functional groups. |
| Difficult Purification | 1. Excess acylating agent. 2. The hydrochloride salt of the base is soluble in the extraction solvent. | 1. Use a slight excess (1.05-1.1 eq.) of the acylating agent. 2. During workup, wash the organic layer with dilute aqueous acid (e.g., 1M HCl) to remove the amine base, followed by a wash with saturated aqueous NaHCO₃ to remove unreacted acylating agent. |
Experimental Protocol: N-Acylation with an Acyl Chloride
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).
-
Suspend the solid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.2 equiv) to the suspension and stir for 10-15 minutes.
-
Cool the mixture to 0 °C using an ice bath.
-
Add the acyl chloride (1.1 equiv) dropwise via syringe. A white precipitate of DIPEA hydrochloride may form.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
N-Alkylation: Forming Secondary and Tertiary Amines
N-alkylation of 4-bromobenzylamine can be challenging due to the propensity for over-alkylation.[7] The primary amine product is often more nucleophilic than the starting material, leading to the formation of secondary and tertiary amines.[7]
N-Alkylation: Frequently Asked Questions
Q1: How can I prevent the formation of the di-alkylated product?
A1: Controlling over-alkylation is key to a successful N-alkylation. Several strategies can be employed:
-
Stoichiometry: Use a large excess of 4-bromobenzylamine relative to the alkylating agent. However, this can be wasteful if the amine is valuable.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which favors mono-alkylation.
-
Reductive Amination: This is often the preferred method for selective mono-alkylation.[8] It involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Protecting Groups: The primary amine can be protected (e.g., as a carbamate), followed by alkylation and deprotection. This adds steps but provides excellent control.
Q2: What is the best base for direct N-alkylation with an alkyl halide?
A2: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often a good choice. They are effective at neutralizing the generated acid and the starting hydrochloride salt, and their heterogeneous nature can sometimes help to moderate the reaction rate. For more challenging alkylations, a stronger, non-nucleophilic organic base like DBU can be used.
N-Alkylation: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Mixture of Mono- and Di-alkylated Products | 1. The product amine is more nucleophilic than the starting material. 2. High concentration of the alkylating agent. | 1. Switch to reductive amination.[8] 2. Use a large excess of 4-bromobenzylamine. 3. Add the alkylating agent slowly at a low temperature. |
| No Reaction | 1. Alkylating agent is not reactive enough (e.g., alkyl chloride vs. bromide or iodide). 2. The base is not strong enough. | 1. Switch to a more reactive alkylating agent (I > Br > Cl). 2. Use a stronger base such as K₂CO₃ or DBU. 3. Increase the reaction temperature. |
| Elimination Side Product (from alkyl halide) | 1. The base is too strong or sterically hindered. 2. The alkyl halide is prone to elimination (secondary or tertiary). | 1. Use a weaker base like NaHCO₃ or a non-hindered amine base. 2. This is a common issue with branched alkyl halides; consider an alternative synthetic route if possible. |
Visualizing the Over-Alkylation Problem
Caption: Competing reaction pathways in N-alkylation.
Experimental Protocol: Reductive Amination
-
To a stirred solution of this compound (1.0 equiv) and an aldehyde or ketone (1.1 equiv) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M), add triethylamine (1.1 equiv) to free the amine.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety of this compound is an excellent handle for forming new carbon-carbon (e.g., Suzuki coupling) and carbon-nitrogen (e.g., Buchwald-Hartwig amination) bonds.
Cross-Coupling: Frequently Asked Questions
Q1: Does the benzylamine group interfere with the palladium catalyst?
A1: Yes, it can. The primary amine is a Lewis base and can coordinate to the palladium center, potentially inhibiting the catalytic cycle. This is why the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often used in Buchwald-Hartwig and Suzuki reactions. These ligands can help to stabilize the active catalytic species and promote the desired reductive elimination step over catalyst inhibition.
Q2: What is the best base for a Suzuki or Buchwald-Hartwig reaction with this substrate?
A2: For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are commonly used in a mixture of an organic solvent and water.[9] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed.[10] Remember to use an extra equivalent of base to neutralize the hydrochloride salt of the starting material.
Q3: I am observing a significant amount of de-brominated starting material. How can I prevent this?
A3: De-bromination (hydrodehalogenation) is a common side reaction in palladium-catalyzed couplings.[11] It can be caused by several factors, including the presence of water or other protic sources, or a side reaction involving β-hydride elimination from certain intermediates. To minimize this, ensure your reaction is run under anhydrous conditions (unless the protocol specifies water as a co-solvent) and that your solvents are thoroughly degassed to remove oxygen. Optimizing the ligand and using a slightly lower reaction temperature can also help.[12]
Troubleshooting a Failed Suzuki Coupling
Caption: A troubleshooting workflow for Suzuki coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a base such as K₂CO₃ (3.0 equiv).
-
Add a palladium catalyst, for example, PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%).[9]
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Thoroughly degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (NaOt-Bu, 2.2 equiv).
-
Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
References
- Benchchem. (2025). Application Note: A Robust Protocol for the N-Acylation of (4-(Bromomethyl)phenyl)methanamine.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Grice, K. A. (2015, January 22). What base could I use to catch HCl in my amine / H2O sensitive reaction?
- Reddit. (2023, June 22). Hydrochloride salt of amine. r/OrganicChemistry.
- Organic Synthesis. (n.d.). Protecting Groups.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
- Benchchem. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- RSC Publishing. (n.d.).
- Benchchem. (n.d.).
- Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- PubMed Central (PMC). (n.d.).
- TutorChase. (n.d.). How do protective groups aid in multi-step syntheses?
- Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of (4-Methyloxazol-2-YL)methanamine.
- Chemistry LibreTexts. (2020, May 30). 20.
- Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
- PubMed Central (PMC). (2020, October 1). Advances in Cross-Coupling Reactions.
- Benchchem. (n.d.).
- National Institutes of Health (NIH). (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- Benchchem. (n.d.).
- Master Organic Chemistry. (2017, May 26).
- CCS Chemistry. (2025, July 11).
- Sigma-Aldrich. (n.d.). This compound.
- ResearchGate. (2025, August 7). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system.
- Beilstein Journal of Organic Chemistry. (n.d.).
- GalChimia. (2010, March 1).
- Benchchem. (n.d.).
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2025, August 9). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- Thieme. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Organic Chemistry Portal. (n.d.).
- National Institutes of Health (NIH). (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
- Chemistry LibreTexts. (2023, June 30).
- Wikipedia. (n.d.).
- Reddit. (2017, January 29).
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- MDPI. (n.d.). Advances in Cross-Coupling Reactions.
- ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with....
- National Institutes of Health (NIH). (n.d.).
- PubMed Central (PMC). (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
- ResearchGate. (2025, August 6).
- MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Storage and stability of 4-Bromobenzylamine hydrochloride solutions
An essential component in various synthetic and research applications, 4-Bromobenzylamine hydrochloride requires careful handling and storage to ensure its integrity and the reproducibility of experimental results. This guide serves as a technical support resource for researchers, scientists, and drug development professionals, offering detailed information on the stability and storage of its solutions. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower users to make informed decisions in their work.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling and storage of this compound and its solutions.
Q1: How should I store the solid this compound powder?
The solid form of this compound is generally stable when stored correctly.[1][2] Key storage conditions are:
-
Container: Keep the compound in a tightly sealed container to prevent moisture absorption, as it can be hygroscopic.[3]
-
Atmosphere: Store in a cool, dry, and well-ventilated area.[1][2][4] For long-term storage, maintaining an inert atmosphere (e.g., under argon or nitrogen) is a best practice, though not always strictly necessary for short-term use.
-
Temperature: Room temperature is generally acceptable for the solid.[3]
-
Incompatibilities: Keep it away from strong oxidizing agents.[1][5]
Q2: What is the recommended solvent for preparing a stock solution?
This compound is soluble in water.[3] For many biological applications, sterile, nuclease-free water or buffered solutions like PBS are appropriate. The choice of solvent may depend on the specific requirements of your downstream application. Always ensure the solvent is of high purity to avoid introducing contaminants.
Q3: How should I prepare a stock solution?
To ensure accuracy and stability, follow this general procedure:
-
Allow the solid this compound vial to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weigh the required amount of powder in a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[2][6]
-
Add the desired solvent to the solid.
-
Mix thoroughly until the solid is completely dissolved. Sonication or gentle warming (e.g., a 45-60°C water bath) can be used to aid dissolution if needed, but avoid excessive heat which could promote degradation.
Q4: What are the optimal storage conditions for this compound solutions?
Once in solution, the stability of the compound can be more limited.
-
Short-Term Storage: For solutions that will be used the same day, storage at 2-8°C, protected from light, is sufficient.
-
Long-Term Storage: For longer-term storage, it is highly recommended to aliquot the stock solution into single-use vials and store them at -20°C or below. This minimizes freeze-thaw cycles, which can degrade the compound. It is advisable to use these frozen aliquots within one month for best results.
Q5: What are the signs of degradation in my solution?
Visual inspection is the first line of defense. Look for:
-
Color Change: A fresh solution should be clear and colorless to pale yellow. The development of a darker yellow or brown color can indicate degradation.
-
Precipitation: The formation of a precipitate may indicate that the compound is coming out of solution or has degraded into less soluble products.
For quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be employed to check the purity of the solution and identify any degradation products.
Q6: How do factors like light and pH affect the stability of the solution?
-
Light: As with many aromatic compounds, exposure to UV light can potentially lead to degradation. It is a standard best practice to store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
pH: The hydrochloride salt is acidic in solution. The stability of the amine can be pH-dependent. In highly basic conditions, the free amine form is generated, which may be more susceptible to oxidation than the protonated hydrochloride salt. It is recommended to maintain the pH of the solution close to neutral or slightly acidic unless the experimental protocol requires otherwise.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered with this compound solutions.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Solid powder is clumpy or discolored. | 1. Moisture absorption (hygroscopic nature).2. Improper storage conditions. | 1. Discard the reagent. The integrity may be compromised.2. Ensure future batches are stored in a desiccator or a tightly sealed container in a dry environment. |
| Solution appears cloudy or has a precipitate. | 1. Incomplete dissolution.2. Solution concentration exceeds solubility limit in the chosen solvent.3. Degradation of the compound.4. Low temperature storage of a concentrated solution. | 1. Try gentle warming or sonication to fully dissolve.2. Dilute the solution or prepare a fresh, less concentrated stock.3. If dissolution aids don't work, discard the solution and prepare a fresh one.4. Allow the solution to warm to room temperature to see if the precipitate redissolves. |
| Solution has turned dark yellow or brown. | 1. Oxidation or other chemical degradation.2. Prolonged storage at room temperature or exposure to light. | 1. The solution is likely degraded and should be discarded.2. Prepare a fresh solution and store it in aliquots at -20°C, protected from light. |
| Inconsistent experimental results using the same stock solution. | 1. Degradation of the solution over time.2. Repeated freeze-thaw cycles of the stock solution.3. Evaporation of solvent from the stock vial. | 1. Prepare a fresh stock solution.2. Always aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.3. Ensure vial caps are sealed tightly. |
Visualizing the Troubleshooting Process
The following workflow provides a systematic guide to troubleshooting issues with your this compound solution.
Caption: Key factors affecting the stability of the solution.
References
- Material Safety Data Sheet - this compound, 98%. Cole-Parmer. [URL: https://www.coleparmer.com/i/c/4-bromobenzylamine-hydrochloride-98/00287bt]
- SAFETY DATA SHEET - this compound. Fisher Scientific. (2024-02-07). [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC159330050&productDescription=4-BROMOBENZYLAMINE+HCL+98%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
- This compound CAS NO.26177-44-6. Guidechem. [URL: https://www.guidechem.com/product_show-pid-220016.html]
- GHS 11 (Rev.11) SDS for this compound. XiXisys. [URL: https://www.xixisys.com/cas/26177-44-6-sds-ghs-11-rev-11-sds-word]
- SAFETY DATA SHEET - this compound. Fisher Scientific. (2021-12-24). [URL: https://www.fishersci.com/sdsitems.do?partNumber=AAAC1593302&productDescription=ACROS+ORGANICS+4-BROMOBENZYLAMINE+HYDR&vendorId=VN00032119&countryCode=US&language=en]
- Material Safety Data Sheet - DSP-4. R&D Systems. (2008-01-24). [URL: https://www.rndsystems.com/resources/msds/2958-dp]
- This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2724096]
- SAFETY DATA SHEET - 4-Bromobenzylamine. Fisher Scientific. (2012-02-10). [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC364530010&productDescription=4-BROMOBENZYLAMINE+98%25+1GR&vendorId=VN00032119&countryCode=US&language=en]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.at [fishersci.at]
- 3. This compound, CasNo.26177-44-6 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 26177-44-6 Name: this compound [xixisys.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
Identifying and minimizing impurities in 4-Bromobenzylamine hydrochloride synthesis
Welcome to the technical support center for the synthesis of 4-Bromobenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing critical impurities. Here, we address common challenges in a practical Q&A format, grounding our advice in established chemical principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Synthesis and Key Impurities
Q1: What is the most common and scalable method for synthesizing this compound, and what are its primary challenges?
The most prevalent and industrially scalable method for synthesizing this compound is the reductive amination of 4-bromobenzaldehyde.[1][2] This two-step, one-pot process typically involves the reaction of 4-bromobenzaldehyde with an ammonia source (like ammonium hydroxide or ammonia gas) to form an intermediate imine. This imine is then reduced in situ to the desired primary amine using a reducing agent.[3][4] The final step involves the addition of hydrochloric acid to precipitate the amine as its hydrochloride salt.
The primary challenges associated with this synthesis are:
-
Impurity Formation: Several side reactions can occur, leading to a range of impurities that can be difficult to separate from the final product.
-
Reaction Control: The reaction conditions, such as temperature, pressure, and stoichiometry, must be carefully controlled to maximize the yield of the desired product and minimize impurity formation.
-
Purification: The final product often requires rigorous purification to meet the high-purity standards required for pharmaceutical applications.
Q2: What are the most common impurities observed in the synthesis of this compound via reductive amination?
The primary impurities encountered in this synthesis can be categorized as follows:
-
Over-alkylation Products: The most significant impurity is often the secondary amine, N,N-bis(4-bromobenzyl)amine . This is formed when the product, 4-bromobenzylamine, acts as a nucleophile and reacts with another molecule of the intermediate imine.[1][5] In some cases, a tertiary amine can also be formed.
-
Unreacted Starting Material: Residual 4-bromobenzaldehyde can remain if the reaction does not go to completion.
-
Reduction Byproduct: The reducing agent can sometimes reduce the starting aldehyde to 4-bromobenzyl alcohol .[6]
-
Hydrobenzamide Formation: Aromatic aldehydes can react with aqueous ammonia to form hydrobenzamides, which upon reduction can lead to a mixture of primary and secondary benzylamines.[7]
Q3: What is the mechanism behind the formation of the major impurity, N,N-bis(4-bromobenzyl)amine?
The formation of this secondary amine is a classic example of over-alkylation, a common side reaction in amine synthesis.[1] The primary amine product, 4-bromobenzylamine, is often more nucleophilic than the ammonia used as the nitrogen source. This increased nucleophilicity allows it to compete with ammonia in reacting with the intermediate imine.
Here is a simplified representation of the competing reactions:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. amherst.edu [amherst.edu]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards_Chemicalbook [chemicalbook.com]
- 7. ias.ac.in [ias.ac.in]
Technical Support Center: Suzuki Reactions with 4-Bromobenzylamine Hydrochloride
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the unique challenges encountered when using 4-bromobenzylamine hydrochloride as a substrate. As researchers and drug development professionals, you understand that while the Suzuki reaction is a powerful tool for C-C bond formation, substrates containing functional groups like primary amines can introduce significant complexity. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these challenges and achieve successful outcomes.
Section 1: Frequently Asked Questions (FAQs) - Diagnosis and Troubleshooting
This section addresses the most common issues reported by users. Each answer provides a mechanistic explanation for the problem and offers a logical sequence of troubleshooting steps.
Q1: My Suzuki reaction with this compound is resulting in low or no yield. What are the primary factors to investigate?
This is the most frequent challenge, often stemming from a combination of factors related to the substrate's nature and general reaction setup. The primary amine and the hydrochloride salt form are the two main complicating features of this starting material.
Core Issues & Causal Analysis:
-
Inadequate Base: Your starting material is a hydrochloride salt. This means you are introducing acid into a reaction that requires a base to proceed. You must use at least one extra equivalent of base solely to neutralize the HCl and free the amine. Failure to do so will prevent the catalytic cycle from even beginning, as the base is crucial for activating the boronic acid for transmetalation.[1][2]
-
Catalyst Inhibition by the Amine: Free primary amines are Lewis bases and can coordinate strongly to the palladium center. This coordination can stabilize the palladium complex, preventing it from participating in the catalytic cycle (e.g., hindering oxidative addition or reductive elimination), effectively poisoning your catalyst.[3]
-
Poor Reagent Quality or Degradation: Boronic acids are susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4] This is often accelerated by aqueous or acidic conditions. Similarly, phosphine ligands can be oxidized to phosphine oxides, rendering them ineffective.[5][6]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, ligand, and palladium source is critical and highly interdependent. An incorrect combination can lead to reaction failure.
Troubleshooting Workflow:
-
Verify Base Stoichiometry: Ensure you are using at least 3 equivalents of base: 1 eq. to neutralize the HCl salt and 2 eq. for the catalytic cycle.
-
Analyze Byproducts: Use LC-MS or GC-MS to identify major byproducts. The presence of benzylamine points to dehalogenation, while biphenyl derivatives from your boronic acid indicate homocoupling. The absence of any product suggests catalyst inhibition or failure of the initial oxidative addition step.
-
Re-evaluate Catalyst System: For substrates with coordinating groups like amines, standard catalysts like Pd(PPh₃)₄ may be insufficient. More robust, electron-rich, and sterically hindered ligands are often required.[7][8]
-
Consider Amine Protection: If catalyst inhibition is suspected, the most reliable solution is to protect the amine group.
Q2: I'm observing a significant amount of dehalogenated byproduct (benzylamine) in my reaction mixture. How can I minimize this?
Dehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction that consumes your starting material.[9]
Mechanistic Cause: This side reaction is primarily caused by the formation of a palladium-hydride (Pd-H) species. This species can arise from the reaction of the palladium complex with various components in the mixture, including amine bases, alcohol solvents, or residual water.[10] The Pd-H intermediate can then undergo reductive elimination with the aryl group to yield the dehalogenated product.[11]
Solutions to Minimize Dehalogenation:
-
Optimize the Base:
-
Avoid Strong Bases: Strong alkoxide bases can promote Pd-H formation.
-
Use Weaker Inorganic Bases: Switch to milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). These are less likely to act as hydride sources.[10]
-
-
Change the Ligand:
-
Increase Steric Bulk: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands. These ligands accelerate the rate of reductive elimination for the desired product, which can outcompete the dehalogenation pathway.[10]
-
-
Adjust Reaction Conditions:
-
Lower the Temperature: High temperatures can sometimes favor dehalogenation. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).
-
Ensure Anhydrous Conditions (if applicable): While many Suzuki reactions require water, excessive amounts can be a proton source. If using an anhydrous setup, ensure all reagents and solvents are dry.
-
| Parameter | Recommendation to Reduce Dehalogenation | Rationale |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Weaker, non-hydride donating bases minimize the formation of Pd-H species.[10] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands promote faster reductive elimination of the desired product.[8] |
| Solvent | Toluene, Dioxane, THF | Avoid alcohol solvents which can be a source of hydrides.[11] |
| Temperature | 80-100 °C | Lowering the temperature can reduce the rate of the side reaction.[12] |
Q3: My main byproduct is from the homocoupling of my boronic acid. What causes this and how can I prevent it?
Homocoupling (or Glaser-type coupling) of boronic acids results in a biaryl byproduct derived from two molecules of your boronic acid coupling partner.
Mechanistic Cause: This side reaction is typically promoted by two main factors:
-
Presence of Oxygen: Inadequately degassed reaction mixtures can contain dissolved oxygen, which can oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the homocoupling of the boronic acid.[11]
-
Use of Pd(II) Precatalysts: If using a Pd(II) salt like Pd(OAc)₂ without a reducing agent or with slow reduction to the active Pd(0) species, the initial high concentration of Pd(II) can favor homocoupling.
Solutions to Prevent Homocoupling:
-
Thorough Degassing: This is the most critical step. Degas your solvent and the final reaction mixture rigorously. The "freeze-pump-thaw" method (three cycles) is more effective than simply bubbling an inert gas like argon or nitrogen through the solution.[10]
-
Use a Pd(0) Source: Start with a Pd(0) precatalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄, to avoid having initial Pd(II) species present.
-
Control Reagent Stoichiometry: Ensure the aryl halide is the limiting reagent or use a slight excess of the boronic acid (1.1-1.2 equivalents).
Section 2: Substrate-Specific Strategies: The Amine Group
The primary aminobenzyl group is the source of most of the difficulties with this substrate. Direct coordination to the palladium catalyst is the main issue, but its basicity also influences the reaction environment.
Q4: The free amine on my starting material seems to be inhibiting the reaction. Should I use a protecting group?
Yes, in many cases, protecting the amine is the most robust and reliable strategy for achieving high yields and clean reaction profiles. While it adds steps to your synthesis, it eliminates the primary source of catalyst inhibition.
Why Protection Works: By converting the nucleophilic and coordinating amine into a non-coordinating functional group (like a carbamate or amide), you prevent it from interfering with the palladium catalyst.[13][14]
Recommended Protecting Groups:
| Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions | Key Advantages |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl in dioxane) | Very common, stable to many conditions.[15] |
| Carboxybenzyl | Cbz (or Z) | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (H₂, Pd/C) | Removed under neutral conditions.[15] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF) | Base-labile, orthogonal to Boc and Cbz.[16] |
Experimental Protocol: N-Boc Protection of 4-Bromobenzylamine
-
Dissolve this compound (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or a mixture of Dioxane and Water.
-
Add a base such as Triethylamine (TEA, 2.5 eq) or Sodium Bicarbonate (NaHCO₃, 3.0 eq) to neutralize the hydrochloride and create basic conditions.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) either neat or as a solution in the reaction solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup. Extract with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting Boc-protected compound by column chromatography or recrystallization.
You can now use the N-Boc-4-bromobenzylamine in your Suzuki reaction under standard conditions with much greater success. After the coupling, the Boc group can be easily removed with trifluoroacetic acid (TFA) or HCl.
Section 3: Visualizing the Process and Problems
Understanding the catalytic cycle and the logical flow of troubleshooting can significantly aid in diagnosing issues.
The Suzuki-Miyaura Catalytic Cycle and Common Failure Points
Caption: The Suzuki cycle with key failure points highlighted.
Logical Troubleshooting Flowchart
Caption: A step-by-step flowchart for troubleshooting a failing reaction.
Section 4: Recommended Starting Protocol
This general protocol is a robust starting point for the Suzuki coupling of N-Boc-4-bromobenzylamine. It uses a modern catalyst system known for its effectiveness with challenging substrates.
Protocol: Suzuki Coupling of N-Boc-4-bromobenzylamine
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add N-Boc-4-bromobenzylamine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%).
-
-
Reaction Assembly:
-
Place the reaction vial under an inert atmosphere (Argon or Nitrogen).
-
Add the catalyst/ligand to the vial.
-
Add degassed solvent (e.g., Dioxane or Toluene, to make a ~0.1 M solution) followed by degassed water (typically 10-20% of the organic solvent volume).
-
-
Degassing and Heating:
-
Seal the vial and perform three "freeze-pump-thaw" cycles to ensure the removal of all dissolved oxygen.
-
Place the reaction mixture in a preheated oil bath or heating block at 80-100 °C.
-
-
Monitoring and Workup:
-
Stir the reaction vigorously for 4-24 hours. Monitor progress by TLC or LC-MS by taking small aliquots.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Molander, G. A., & Vedejs, E. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
- Vedejs, E., & Molander, G. A. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(43), 17354–17366. [Link]
- Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
- Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(21), 7575–7587. [Link]
- Chandra, S. Protection for the AMINE.pptx. [Link]
- Myers, A. G.
- Ashenhurst, J. (2018).
- Wikipedia. Protecting group. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Myers, A. G. The Suzuki Reaction. [Link]
- Li, W., et al. (2021). Enantioselective Synthesis of P-Chiral Phosphine Oxides Bearing an All-Carbon Quaternary Stereogenic Center via Palladium-Catalyzed Domino Heck–Suzuki Reaction.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Request PDF. Single-Step Synthesis of Secondary Phosphine Oxides. [Link]
- Kwong, F. Y., et al. (2004). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry, 69(23), 8031–8034. [Link]
- The Organic Chemistry Tutor. (2020). Protecting Groups for Amines. YouTube. [Link]
- Fairlamb, I. J. S., et al.
- Scott, J. S., & Jones, G. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 13(29), 7934–7947. [Link]
- Soni, P. Protection for amino group and amino acid. SlideShare. [Link]
- ResearchGate. Table 2: The effect of various bases on the Suzuki coupling reaction. [Link]
- Request PDF. Role of a base in Suzuki-Miyaura reaction. [Link]
- Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
- ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protection for the AMINE.pptx [slideshare.net]
- 14. Protection for amino group and amino acid | PPTX [slideshare.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Impact of Hygroscopicity on 4-Bromobenzylamine Hydrochloride Reactivity
Welcome to the technical support guide for 4-Bromobenzylamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this versatile reagent. Our goal is to provide you with the expertise and practical solutions needed to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is this compound particularly susceptible?
A: Hygroscopicity is the tendency of a solid substance to readily absorb and retain moisture from the surrounding atmosphere.[1] this compound, being a salt, has a high affinity for water molecules. The ionic nature of the hydrochloride salt facilitates strong interactions with the polar water molecules, leading to the absorption of atmospheric moisture onto the crystal lattice. This can cause the material to appear clumpy, sticky, or even dissolve if exposure is significant.[1]
Q2: I've noticed my bottle of this compound is clumpy and no longer a free-flowing powder. Can I still use it?
A: This is a clear visual indicator of significant moisture absorption.[1] While the reagent may still be chemically viable, using it directly will lead to critical errors. The absorbed water adds to the measured weight, making it impossible to determine the accurate molar quantity of the amine salt. This will compromise the stoichiometry of your reaction and likely result in lower yields and inconsistent outcomes. Before use, the reagent must be dried.[2][3]
Q3: How does absorbed water directly impact the reactivity of this compound in common reactions like amide couplings or N-alkylations?
A: The presence of water introduces several competing and detrimental reaction pathways:
-
Stoichiometric Inaccuracy: As mentioned, you will be weighing water along with your reagent, leading to a deficit of the actual amine in your reaction.
-
Competitive Nucleophilic Attack: Water is a nucleophile and can compete with the amine. In an amide coupling, for instance, water will readily hydrolyze a reactive acid chloride or anhydride to the corresponding carboxylic acid, consuming your electrophile and preventing amide bond formation.
-
Neutralization of the Free Amine: this compound is a salt and must be deprotonated (typically with a non-aqueous base like triethylamine) to generate the nucleophilic free amine (R-NH₂).[4] If water is present, it can act as a proton source, potentially neutralizing the free amine back to its unreactive ammonium salt form (R-NH₃⁺).
-
Solvent and Solubility Issues: Most organic reactions involving this reagent are performed in anhydrous organic solvents. The presence of water can create a biphasic system, hindering the reaction by preventing the reactants from interacting effectively.[5]
Q4: What is the definitive best practice for storing and handling this reagent to prevent moisture uptake?
A: Proper storage is the first line of defense. The reagent should be stored in a tightly sealed, airtight container.[1] For optimal protection, this primary container should be placed inside a desiccator containing a suitable desiccant (e.g., silica gel, Drierite).[6] When handling the reagent, minimize its exposure time to the ambient atmosphere.[1] For highly moisture-sensitive reactions, weighing and dispensing the reagent inside a glovebox or a glove bag under an inert atmosphere (e.g., nitrogen or argon) is the gold standard.[7][8][9]
Troubleshooting Guide for Common Experimental Issues
| Observed Problem | Potential Hygroscopicity-Related Cause | Recommended Solution & Rationale |
| Low or No Product Yield | The mass of the reagent was inaccurate due to absorbed water, leading to incorrect stoichiometry. Alternatively, the electrophile (e.g., acid chloride) was hydrolyzed by the moisture. | Dry the this compound under vacuum before use (see Protocol 1). This ensures you are weighing the active reagent, not water. Handle and weigh the dried reagent in an inert atmosphere to prevent re-absorption of moisture.[7][9] |
| Reaction Fails to Initiate or Stalls | The amine hydrochloride was not effectively neutralized to the free amine. The added base may have been insufficient or the presence of water prevented the formation of the required nucleophilic species. | Ensure you are using at least one equivalent of a suitable non-aqueous base (e.g., triethylamine, diisopropylethylamine) in a rigorously dried, anhydrous solvent. The absence of water is critical for the quantitative generation of the free amine. |
| Inconsistent Results Between Batches | The level of hydration in the starting material varies from one experiment to the next, leading to poor reproducibility. | Implement a standardized drying protocol for the reagent before every use.[2] Do not assume a new bottle is completely dry. This practice eliminates a key variable and is crucial for reproducible results. |
| Unexpected Byproducts Identified | Water acted as a reactant, leading to hydrolysis of starting materials, intermediates, or even the final product. | In addition to drying the amine salt, ensure all other components of the reaction are anhydrous. Use freshly distilled or commercially available anhydrous solvents.[8] Oven-dry all glassware and cool it under an inert gas stream before use.[8] |
Data & Handling Summary
| Property | Value | Source / Note |
| Chemical Name | This compound | |
| CAS Number | 26177-44-6 | [10][11] |
| Molecular Formula | C₇H₈BrN · HCl | [11] |
| Molecular Weight | 222.51 g/mol | [12] |
| Melting Point | 274-276 °C (lit.) | [10] |
| Key Characteristic | Hygroscopic | Readily absorbs atmospheric moisture.[1] |
| Optimal Storage | In a tightly sealed container inside a desiccator. | [1][6] |
| Handling for Sensitive Reactions | Weigh and dispense in a glovebox or under an inert atmosphere. | [7][8] |
Key Experimental Protocols
Protocol 1: Drying this compound
This protocol describes how to effectively remove absorbed atmospheric water from the reagent before use.
Materials:
-
Hygroscopic this compound
-
Vacuum oven
-
Schlenk flask or suitable vacuum-rated vessel
-
Laboratory desiccator
Procedure:
-
Place the clumpy this compound into a Schlenk flask.
-
Place the flask in a vacuum oven and connect it to a vacuum line.
-
Heat the sample at a moderate temperature (e.g., 50-60 °C) under high vacuum for 4-12 hours. Caution: Do not heat excessively, as this may cause decomposition.[1]
-
After the drying period, release the vacuum with an inert gas (e.g., nitrogen or argon).
-
Immediately transfer the hot flask into a desiccator to cool to room temperature. Do not open it to the atmosphere while it is hot, as this will cause rapid moisture re-absorption.
-
Once cooled, the reagent should be a free-flowing powder, ready for immediate use.
Protocol 2: General Procedure for Amide Coupling Under Anhydrous Conditions
This protocol highlights the critical steps for using the dried reagent in a moisture-sensitive reaction.
Procedure:
-
Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, etc.) is oven-dried (e.g., 125 °C overnight) and assembled while hot, then allowed to cool under a stream of dry nitrogen or argon.[8]
-
Reagent Addition: In the cooled, inerted reaction flask, add the freshly dried this compound.
-
Solvent & Base: Add anhydrous solvent (e.g., dichloromethane, THF) via syringe, followed by the addition of 1.1 equivalents of a non-aqueous base (e.g., triethylamine). Stir the resulting suspension for 10-15 minutes.
-
Electrophile Addition: Dissolve the electrophile (e.g., 1.0 equivalent of benzoyl chloride) in anhydrous solvent and add it dropwise to the stirring amine suspension at 0 °C.
-
Reaction & Workup: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Proceed with an appropriate aqueous workup, keeping in mind that the product's stability to acid or base should be considered.[13]
Visualization of Key Concepts
References
- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?
- University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
- HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- LibreTexts Chemistry. (2025). 24.7: Reactions of Amines.
- University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents.
- Chanda, A., & Fokin, V. V. (2009). Organic Synthesis “On Water”. Chemical Reviews, 109(2), 725–748.
- Chanda, A., & Fokin, V. V. (2009). Organic Synthesis “On Water”. Chemical Reviews, 109(2), 725–748. Published by the American Chemical Society.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Quora. (2018). What is the reaction between hydrochloric and amine?
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- ResearchGate. (2016). How to isolate a very hygroscopic salt (as precipitate) from a reaction solution?
- Wu, X.-F. (Ed.). (2019). The Applications of Water as Reagents in Organic Synthesis: Reactions and Applications. ResearchGate.
- Sciencemadness Discussion Board. (2007). drying the water out of hygroscopic crystals.
- Reddit. (2017). Drying and Storing Hygroscopic Salts. r/chemistry.
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. How To [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. quora.com [quora.com]
- 5. Organic Synthesis “On Water” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. hepatochem.com [hepatochem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 26177-44-6 [chemicalbook.com]
- 11. scbt.com [scbt.com]
- 12. This compound | C7H9BrClN | CID 2724096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. How To [chem.rochester.edu]
Technical Support Center: Catalyst Selection for Efficient Reactions with 4-Bromobenzylamine Hydrochloride
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning catalyst selection for cross-coupling reactions involving 4-Bromobenzylamine hydrochloride. The presence of both a reactive C-Br bond and a primary amine group in this substrate presents unique challenges, primarily related to catalyst inhibition and side reactions. This resource is designed to help you navigate these complexities and achieve optimal results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed reaction with this compound is sluggish or fails completely. What is the most likely cause?
A1: The primary culprit is often catalyst inhibition or deactivation by the primary amine of the benzylamine moiety. The lone pair of electrons on the nitrogen can coordinate to the palladium center, forming a stable complex that is catalytically inactive. This prevents the catalyst from participating in the desired catalytic cycle. The use of standard phosphine ligands like triphenylphosphine (PPh₃) is often insufficient to prevent this inhibition.
To overcome this, it is crucial to employ catalyst systems with bulky, electron-rich ligands that can sterically shield the palladium center and promote the desired catalytic steps over catalyst sequestration by the amine.
Q2: Which types of ligands are recommended for cross-coupling reactions with this compound?
A2: The choice of ligand is critical for successful coupling reactions with this substrate. Two main classes of ligands have proven effective in mitigating the challenges posed by the primary amine group:
-
Bulky, Electron-Rich Phosphine Ligands: These are the most common and effective ligands for reactions with amine-containing substrates. Their large steric bulk promotes the formation of monoligated palladium species, which are highly reactive in the catalytic cycle. Their strong electron-donating ability increases the electron density on the palladium, facilitating the oxidative addition step.[1][2] Prominent examples include the Buchwald biaryl phosphine ligands.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that are resistant to deactivation.[3][4] Their steric bulk also contributes to their high activity.
Below is a comparative table of commonly used ligands for different cross-coupling reactions.
| Ligand Type | Specific Examples | Recommended Reactions | Key Advantages |
| Bulky Phosphines | XPhos, SPhos, RuPhos, BrettPhos | Buchwald-Hartwig Amination, Suzuki-Miyaura | High reactivity, good functional group tolerance, commercially available.[5][6] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Suzuki-Miyaura, Heck, Sonogashira | High catalyst stability, effective for challenging substrates.[3][7][8] |
| Bidentate Phosphines | BINAP, DPPF | Suzuki-Miyaura, Buchwald-Hartwig (less common now for this substrate) | Can provide high yields, but often superseded by bulky monophosphines.[9] |
Q3: How do I choose the appropriate palladium precatalyst?
A3: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, modern, well-defined precatalysts are often more reliable and efficient, especially for challenging substrates like this compound. These precatalysts are air- and moisture-stable and generate the active Pd(0) species in a controlled manner. Using precatalysts can lead to more reproducible results and lower catalyst loadings.
Q4: What is the best base to use for reactions with this compound?
A4: The choice of base is highly dependent on the specific reaction and the stability of your coupling partners.
-
For Buchwald-Hartwig Amination: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[10]
-
For Suzuki-Miyaura Coupling: Milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are typically employed, often in an aqueous solvent mixture.[11]
-
For Heck and Sonogashira Reactions: Organic amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used.[12][13]
It is important to note that strong bases like NaOtBu can be incompatible with other functional groups in your molecule.[10] Always consider the overall functional group tolerance of your substrates when selecting a base.
Q5: Are there alternatives to palladium catalysts for reactions with this compound?
A5: Yes, copper-catalyzed reactions, particularly the Ullmann condensation, offer a viable alternative for C-N and C-O bond formation.[14][15] While traditional Ullmann reactions required harsh conditions, modern protocols often use ligands that allow for milder reaction temperatures.[16][17] Copper catalysis can be advantageous in cases where palladium catalysts are ineffective or when cost is a significant concern.
Troubleshooting Guides
Problem 1: Low or No Product Yield in a Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step | Explanation |
| Catalyst Inhibition | Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, RuPhos). | The primary amine of the substrate is likely coordinating to the palladium and deactivating it. Bulky ligands prevent this by sterically hindering the amine from binding to the metal center.[6] |
| Incorrect Base | Ensure a sufficiently strong, non-nucleophilic base is used (e.g., NaOtBu, LHMDS). | The deprotonation of the amine coupling partner is a critical step in the catalytic cycle. An insufficiently strong base will lead to low conversion.[10] |
| Poor Quality Reagents | Use fresh, high-purity amine, aryl halide, and anhydrous, degassed solvent. | Impurities, especially water and oxygen, can deactivate the catalyst. |
| Low Reaction Temperature | Gradually increase the reaction temperature. | Some sterically hindered couplings require higher thermal energy to proceed at a reasonable rate. |
Problem 2: Significant Formation of Homocoupled Byproducts in a Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Explanation |
| Catalyst Decomposition | Use a pre-formed, stable palladium precatalyst. Ensure rigorous exclusion of oxygen. | Decomposition of the Pd(0) catalyst to palladium black can promote homocoupling of the boronic acid.[18] |
| Incorrect Base/Solvent System | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and ensure the presence of some water if using an inorganic base. | The base plays a crucial role in the transmetalation step. The optimal base and solvent system can vary significantly depending on the substrates.[11] |
| Boronic Acid Instability | Use the boronic acid as soon as possible after purchase or preparation, or consider using a more stable boronate ester. | Boronic acids can degrade over time, leading to lower yields of the desired cross-coupled product. |
Experimental Protocols & Methodologies
General Protocol for Buchwald-Hartwig Amination of this compound with a Primary Amine
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
XPhos ligand (if not using a precatalyst, 1.2-2.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.2 equiv, to neutralize the hydrochloride salt and deprotonate the coupling amine)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the this compound, the primary amine, and the NaOtBu.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) at least three times.
-
Under a positive pressure of the inert gas, add the palladium precatalyst (and additional ligand if necessary).
-
Add the degassed solvent via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalyst Selection Logic for Cross-Coupling Reactions
Caption: Decision workflow for catalyst system selection.
Troubleshooting Workflow for Failed Reactions
Caption: Systematic troubleshooting workflow.
References
- A Comparative Guide to Phosphine Ligands for Cross-Coupling Reactions with 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline
- A Comparative Guide to Phosphine Ligands in Cross-Coupling C
- A Comparative Guide to BINAP and Other Phosphine Ligands in Cross-Coupling Reactions
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis
- Buchwald–Hartwig amin
- Ullmann condens
- Heck arylation of alkenes with aryl bromides by using supported Pd c
- Buchwald-Hartwig Amin
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Application Notes and Protocols for 4-Bromobenzyl Bromide in Suzuki-Miyaura Coupling Reactions
- A Supramolecular Recyclable Catalyst for Aqueous Suzuki-Miyaura Coupling
- Ullmann Reaction - Organic Chemistry Portal
- N-Heterocyclic carbene palladium (II)-pyridine (NHC-Pd (II)-Py)
- Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid
- Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective
- Sonogashira Coupling - Organic Chemistry Portal
- Sonogashira Coupling - Chemistry LibreTexts
- Sonogashira coupling - Wikipedia
- Palladium(ii)/N-heterocyclic carbene (NHC) catalyzed direct C–H arylation of heteroarenes with different aryl bromides and chlorides
- Heck Reaction—St
- Suzuki-Miyaura Coupling - Chemistry LibreTexts
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future
- Sonogashira cross-coupling reaction - YouTube
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Proton Guru Practice V.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube
- Amine-catalysed Suzuki–Miyaura-type coupling?
- Heck coupling reaction of iodobenzene with methyl acryl
- The optimization of reaction conditions for Heck reaction of 1-bromo-4-nitrobenzene and styrene
- Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malon
- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing C
- Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future
- Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-c
- Cross-Coupling Reaction Manual: Desk Reference
- Developing Ligands for Palladium(II)
- Catalyst Activation, Deactivation, and Degradation in Palladium-Medi
- Understanding and Controlling Reactivity Patterns of Pd1@C3N4-C
- Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalis
- Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)
- Palladium-Catalyzed Annulations via Sequential C–H Activ
- Palladium-C
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Technical Support Center: Work-up and Purification of Reactions Containing 4-Bromobenzylamine Hydrochloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the work-up and purification of reactions involving 4-bromobenzylamine hydrochloride. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols designed to ensure the successful isolation of your target compounds.
Introduction: Understanding the Chemistry of this compound
4-Bromobenzylamine is a versatile primary amine widely used in the synthesis of pharmaceuticals and other fine chemicals. Its utility stems from the presence of two reactive sites: the nucleophilic primary amine and the aryl bromide, which can participate in cross-coupling reactions.[1] It is often supplied as a hydrochloride salt to improve its stability and handling. This salt form, however, necessitates specific considerations during reaction setup and work-up.
The primary challenge when using this compound is the need to liberate the free amine in situ for it to act as a nucleophile. This is typically achieved by the addition of a base to neutralize the hydrogen chloride. The subsequent work-up must then effectively separate the desired product from unreacted starting materials, the chosen base, and various salts generated during the reaction.
Frequently Asked Questions (FAQs)
Q1: Why is 4-bromobenzylamine often used as a hydrochloride salt?
4-Bromobenzylamine is a primary amine and, like many amines, can be susceptible to oxidation and may be somewhat volatile. The hydrochloride salt is a stable, crystalline solid with a high melting point (274-276 °C), making it easier to handle and store than the free base.[2]
Q2: I am performing an N-acylation/N-alkylation with this compound. How much base should I add?
You will need to add at least two equivalents of a suitable base. The first equivalent is required to neutralize the hydrochloride salt and generate the free 4-bromobenzylamine. The second equivalent is necessary to scavenge the acidic byproduct (e.g., HCl or a carboxylic acid) that is formed during the acylation or alkylation reaction.[3] Using an excess of a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is a common strategy.
Q3: What are common side reactions to be aware of?
A primary side reaction to consider is over-alkylation, where the product of a mono-alkylation, being a secondary amine, is more nucleophilic than the starting primary amine and can react further with the alkylating agent. To minimize this, a slow, dropwise addition of the alkylating agent can be employed to maintain its low concentration in the reaction mixture.
Q4: My reaction mixture has formed a thick emulsion during the aqueous work-up. What should I do?
Emulsion formation is a common issue when working with amines and chlorinated solvents. Here are several strategies to break an emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for some time.
-
Salting Out: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.
-
Filtration: Filter the entire mixture through a pad of Celite. Celite can break up the emulsion by removing fine particulate matter that may be stabilizing it.
-
Solvent Evaporation: If the emulsion persists, and your product is stable, you can evaporate the organic solvent and then redissolve the residue in a fresh portion of the extraction solvent before re-attempting the wash.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Hydrolysis of the acylating/alkylating agent. 3. Loss of product during work-up. | 1. Monitor the reaction by Thin-Layer Chromatography (TLC) to ensure the consumption of the starting material. Consider extending the reaction time or gently heating if the reaction is sluggish. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. 3. Optimize extraction and purification procedures. Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. |
| Presence of Unreacted 4-Bromobenzylamine | 1. Insufficient base to neutralize the hydrochloride and the reaction byproduct. 2. Incomplete reaction. | 1. Use at least two equivalents of base. If starting with the hydrochloride salt, 2.5 equivalents of a base like DIPEA is a safe starting point for acylations. 2. See "Low Yield of Product" above. |
| Product is an Oil or Gummy Solid | Presence of impurities such as residual base, salts, or unreacted starting materials. | 1. Ensure thorough washing of the organic layer with dilute acid (to remove basic impurities) and then with a saturated sodium bicarbonate solution (to remove acidic impurities). 2. Attempt purification by column chromatography or recrystallization from a suitable solvent system. |
| Broad or Multiple Peaks in NMR Spectrum | Presence of multiple compounds, likely the desired product and byproducts (e.g., over-alkylated product). | 1. Re-purify the sample using column chromatography with a suitable eluent system. 2. Consider recrystallization to isolate the major product. |
Experimental Protocols & Workflows
Visualizing the General Work-up Strategy
The following diagram illustrates the fundamental acid-base extraction principles for isolating a neutral amide or a secondary/tertiary amine product from a reaction mixture containing 4-bromobenzylamine.
Caption: General acid-base extraction workflow.
Protocol 1: Work-up for N-Acylation of this compound
This protocol assumes the acylation of this compound with an acyl chloride to form an N-(4-bromobenzyl)amide.
1. Reaction Quenching:
-
Upon completion of the reaction (as determined by TLC), cool the reaction mixture to room temperature.
-
Slowly add deionized water to quench any remaining reactive reagents.
2. Liquid-Liquid Extraction:
-
Transfer the mixture to a separatory funnel.
-
Dilute with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer sequentially with:
-
1 M HCl (aqueous) to remove any unreacted 4-bromobenzylamine and the non-nucleophilic base (e.g., DIPEA). The protonated amines will partition into the aqueous layer.[3][4]
-
Saturated aqueous NaHCO₃ to neutralize any remaining acid and remove the acidic byproduct.
-
Brine (saturated aqueous NaCl) to reduce the solubility of organic compounds in the aqueous layer and aid in phase separation.
-
3. Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification:
-
Recrystallization: The crude amide can often be purified by recrystallization. A common solvent system for amides is a mixture of ethanol and water.[5] Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Column Chromatography: If recrystallization is not effective, purify the crude product by silica gel column chromatography using an appropriate eluent system, such as a gradient of ethyl acetate in hexanes.[6]
Protocol 2: Work-up for N-Alkylation of this compound
This protocol is for a typical N-alkylation reaction of this compound with an alkyl halide.
1. Reaction Quenching:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add a saturated aqueous solution of ammonium chloride to quench the reaction.
2. Basification and Extraction:
-
If the desired product is a secondary or tertiary amine, it will be protonated in the presence of the acidic byproducts. Therefore, the pH of the aqueous layer should be adjusted to be basic (pH > 10) by adding a base such as 1 M NaOH to ensure the product is in its free base form.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM) multiple times.
-
Combine the organic layers.
3. Washing:
-
Wash the combined organic layers with brine to remove excess water and inorganic salts.
4. Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
5. Purification:
-
Column Chromatography: Purification of the crude amine is typically achieved by flash column chromatography on silica gel.[7]
-
Salt Formation and Recrystallization: Alternatively, the purified amine can be converted back to a hydrochloride salt by treating a solution of the amine in an organic solvent (e.g., diethyl ether) with a solution of HCl in the same or another suitable solvent. The resulting hydrochloride salt can then be purified by recrystallization.
Mechanistic Insight: The Role of Base
The following diagram illustrates the crucial role of the base in reactions starting with this compound.
Caption: Role of base in the reaction.
References
- Sabila, P. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6687-6695. [Link]
- Sabila, P. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]
- MDPI. (2021). Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. MDPI. [Link]
- University of Rochester. (n.d.). Recrystallization. University of Rochester Department of Chemistry. [Link]
- HBCSE. (n.d.).
- A Manufacturer's Perspective. (n.d.). The Role of 4-Bromobenzylamine in Organic Synthesis. [Link]
- ResearchGate. (2020). What is the best technique for amide purification?
- ResearchGate. (2018). Substances yield after recrystallization from different solvents.
- PubChem. (n.d.). This compound.
- Indo American Journal of Pharmaceutical Research. (2020). Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. IAJPR. [Link]
- CUNY. (n.d.).
- PubChem. (n.d.). 4-Bromobenzylamine.
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How to handle air and moisture sensitive reactions with 4-Bromobenzylamine hydrochloride
Welcome to the technical support center for 4-Bromobenzylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting tips, and detailed protocols for handling this reagent, particularly in air and moisture-sensitive reactions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your success.
Physicochemical Properties and Safety Data
Understanding the properties of both the hydrochloride salt and its corresponding free base is critical for experimental design. The salt form enhances stability and shelf-life, but the free amine is typically the required reactive species.
| Property | This compound | 4-Bromobenzylamine (Free Base) |
| CAS Number | 26177-44-6[1][2][3] | 3959-07-7[4][5] |
| Molecular Formula | C₇H₉BrClN[1][6][7] | C₇H₈BrN[4][5] |
| Molecular Weight | 222.51 g/mol [1][3][6][7] | 186.05 g/mol [4][5] |
| Appearance | White to off-white crystalline solid[5] | White to almost white solid or powder[4][8] |
| Melting Point | 274-276 °C (lit.)[1][2] | 32-35 °C[5] |
| Solubility | Soluble in water[1][2] | Very soluble in water; soluble in ethanol, ether, chloroform[4][5] |
| pKa (of Conjugate Acid) | ~9.5 (Estimated from free base pKb) | 9.12 (pKa of C₇H₈BrNH₃⁺) |
| pKb (of Free Base) | N/A | 4.88[4] |
Frequently Asked Questions (FAQs)
Q1: Why is this reagent supplied as a hydrochloride salt?
A: The hydrochloride salt form offers superior stability, a longer shelf-life, and is typically a free-flowing, crystalline solid that is easier to handle and weigh accurately compared to the free base, which has a low melting point (32-35°C) and can be oily or waxy at room temperature. The salt form prevents degradation pathways such as oxidation and reaction with atmospheric CO₂.[9]
Q2: Do I need to convert the hydrochloride salt to the free amine before my reaction?
A: Yes, in almost all cases where the amine's nucleophilicity is required (e.g., amide couplings, Buchwald-Hartwig amination), the protonated ammonium salt is unreactive.[10] You must deprotonate it to generate the neutral, nucleophilic free amine. This can be done either as a separate workup step before the reaction or in situ by adding an additional equivalent of base to your reaction mixture.
Q3: What is the best way to store this compound?
A: Store the compound in a tightly sealed container in a cool, dry place. While the salt is less sensitive than the free base, it is still advisable to minimize exposure to atmospheric moisture over the long term.
Q4: Is the free amine air-sensitive?
A: Yes. Primary benzylamines can be susceptible to oxidation, which can lead to imine formation and other byproducts.[11] They can also react with carbon dioxide in the air to form carbamates.[9] Therefore, once you generate the free amine, it should be handled under an inert atmosphere (e.g., Nitrogen or Argon) and used promptly.
Troubleshooting Guide: Common Experimental Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Reaction Conversion | 1. Incomplete Deprotonation: The amine is not sufficiently nucleophilic as the hydrochloride salt.[10]2. Wet Reagents/Solvents: Trace water can quench sensitive organometallic catalysts or reagents.[12][13]3. Inactive Catalyst: The palladium catalyst (in cross-coupling) may have been deactivated by exposure to air. | 1. Base Selection: If using an in situ method, ensure you add at least one full equivalent of base to neutralize the HCl salt in addition to the base required for the catalytic cycle. For a separate workup, confirm the aqueous layer is basic (pH > 11) before extraction.2. Rigorous Drying: Ensure all solvents are anhydrous and glassware is flame- or oven-dried immediately before use.[14] Handle all reagents under a positive pressure of inert gas.[15][16]3. Catalyst Handling: Use fresh, high-quality catalyst. If generating the catalyst in situ, ensure the pre-catalyst and ligand are handled under inert conditions. |
| Formation of Significant Side Products | 1. Amine Oxidation: The free benzylamine has been exposed to oxygen, leading to oxidative coupling and imine formation.[11]2. Reaction with CO₂: Exposure of the free amine to air can form carbamate salts.[9]3. Reductive Dehalogenation: In palladium-catalyzed reactions, the aryl bromide is converted to bromobenzene (loss of the amine group). | 1. & 2. Maintain Inert Atmosphere: Once the free amine is generated, it is crucial to handle it using robust air-free techniques like a Schlenk line or in a glovebox.[17] Degas all solvents using methods like freeze-pump-thaw or by sparging with an inert gas.[13][18]3. Ligand/Condition Optimization: This side reaction is common in Buchwald-Hartwig reactions. Screen different phosphine ligands or adjust the base and temperature. Sterically hindered ligands can sometimes suppress this pathway.[19] |
| Difficulty Isolating the Product | 1. Emulsion during Extraction: The product and/or starting amine can act as a surfactant, making phase separation difficult during aqueous workup.2. Product is Water Soluble: Highly polar products may have significant solubility in the aqueous phase. | 1. Break Emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. Gentle swirling is better than vigorous shaking. Filtration through a pad of Celite can also help.2. Back-Extraction: After the initial extraction, wash the aqueous layer several more times with the organic solvent to recover any dissolved product. |
Experimental Protocols & Workflows
Decision Workflow for Handling 4-Bromobenzylamine HCl
This diagram outlines the critical steps and decision points for successfully using the reagent in a sensitive reaction.
Caption: Workflow for handling 4-Bromobenzylamine HCl.
Protocol 1: Deprotonation via Liquid-Liquid Extraction
This protocol generates the free amine, which should be used immediately in the subsequent air-sensitive reaction.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in deionized water.
-
Basification: Cool the flask in an ice bath. Slowly add a 2M NaOH solution dropwise while stirring until the pH of the solution is >11, as confirmed by pH paper. The free amine may precipitate or appear as an oil.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Inert Atmosphere: Immediately place the resulting free amine (an oil or low-melting solid) under a high-vacuum line to remove residual solvent and then backfill with an inert gas (Nitrogen or Argon). Use this material directly in your reaction without delay.
Protocol 2: Example Application in Buchwald-Hartwig Amination
This protocol details the in situ deprotonation and subsequent cross-coupling with an aryl bromide. All steps must be performed using Schlenk techniques or in a glovebox.[19][20]
-
Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum and backfill with Argon. Allow it to cool to room temperature.
-
Reagent Addition: Under a positive flow of Argon, add the aryl halide (1.0 eq), this compound (1.2 eq), a suitable palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 2.5-3.0 eq). Note: Sufficient base is needed to both deprotonate the amine hydrochloride and participate in the catalytic cycle.
-
Solvent Addition: Add anhydrous, degassed toluene via a gas-tight syringe.
-
Reaction: Seal the flask and heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench by adding water, and then extract with an organic solvent. The subsequent purification is performed using standard techniques like column chromatography.
Schlenk Line Setup for Air-Sensitive Reactions
This diagram illustrates a standard Schlenk line setup used to maintain an inert atmosphere.
Caption: Diagram of a typical Schlenk line apparatus.
References
- The Schlenk Line Survival Guide. (n.d.).
- Armarego, W. L. F., & Chai, C. L. L. (2012).
- Berry, J. F., et al. (2019). Schlenk Techniques. University of Wisconsin-Madison.
- Chemistry LibreTexts. (2024).
- BenchChem. (n.d.). 4-Bromobenzylamine | 3959-07-7.
- BenchChem. (n.d.). Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride.
- Wipf, P. (n.d.). Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- ResearchGate. (2023). How can I neutralize amine hydrochlorides?.
- Organic Chemistry Portal. (n.d.).
- ChemBK. (2024). 4-Bromo Benzylamine HCl.
- ChemSrc. (n.d.). 4-Bromobenzylamine(3959-07-7)MSDS Melting Point Boiling Density Storage Transport.
- Angene Chemical. (n.d.).
- ChemicalBook. (2025). This compound | 26177-44-6.
- ACS Publications. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
- Reddit. (2023). r/OrganicChemistry: Hydrochloride salt of amine.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Global Substance Registration System. (n.d.). This compound.
- Scribd. (n.d.).
- Biosynth. (n.d.). 4-Bromobenzylamine | 3959-07-7 | FB03579.
- TCI AMERICA. (n.d.). 4-Bromobenzylamine 3959-07-7.
- Fisher Scientific. (n.d.).
- MDPI. (n.d.). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide.
- Google Patents. (n.d.).
- ACS Publications. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- PubChem. (n.d.). This compound.
- Neilson Lab. (n.d.).
- ACS Omega. (2016).
- Organic Chemistry Portal. (n.d.). Benzylamines.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
- Reddit. (2015).
- Reddit. (2025). r/OrganicChemistry: How do I avoid side reactions while doing this peptide coupling reaction?.
- ResearchGate. (n.d.). Troubleshooting amine plants.
- Sigma-Aldrich. (n.d.). This compound 98% 26177-44-6.
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Technical Support Center: Strategies for Preventing Dehalogenation of 4-Bromobenzylamine Hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering the undesired side reaction of dehalogenation when working with 4-bromobenzylamine hydrochloride. As a versatile building block in medicinal chemistry and materials science, ensuring its integrity throughout a synthetic sequence is paramount. This document provides in-depth troubleshooting advice, preventative strategies, and detailed protocols to help you mitigate and control this common issue.
Troubleshooting & FAQs: Identifying and Addressing Dehalogenation
This section addresses the most common questions and issues related to the dehalogenation of this compound in a direct question-and-answer format.
Q1: I'm observing a significant amount of benzonitrile as a byproduct in my reaction. What is causing this dehalogenation?
A1: The replacement of the bromine atom with a hydrogen atom, known as hydrodehalogenation or simply dehalogenation, is a frequent side reaction in palladium-catalyzed cross-coupling reactions.[1] The primary culprits are often related to your reaction conditions, specifically the catalyst system, base, and solvent. The mechanism often involves the formation of a palladium hydride species which can then participate in a reductive elimination with the aryl bromide, yielding the dehalogenated product.[2]
Q2: How can I confirm that dehalogenation is the side reaction I am observing?
A2: Standard analytical techniques can readily identify the dehalogenated product:
-
Thin-Layer Chromatography (TLC): The dehalogenated product, being less polar than 4-bromobenzylamine, will typically have a higher Rf value.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): You will observe a peak corresponding to the molecular weight of benzylamine.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of your crude product, you will see the disappearance of the characteristic aromatic splitting pattern of the 1,4-disubstituted ring and the appearance of signals corresponding to a monosubstituted benzene ring.[1]
Q3: My reaction involves a palladium catalyst. Could the catalyst itself be the problem?
A3: Yes, highly active palladium catalysts, especially those that readily form Pd(0) species, can promote dehalogenation.[1] The choice of ligand is also critical. Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling over dehalogenation.[3] Conversely, certain N-heterocyclic carbene (NHC) ligands, in combination with specific bases, have been shown to be highly effective for dehalogenation, so their use should be carefully considered.[4]
Q4: I'm using a strong base like sodium tert-butoxide. Could this be contributing to the dehalogenation?
A4: Absolutely. Strong bases, particularly those with β-hydrogens like alkoxides, can be a source of hydrides, which directly contribute to the formation of the palladium hydride species responsible for dehalogenation.[5] Switching to a weaker, non-nucleophilic base is a key strategy to minimize this side reaction.
Q5: Can my choice of solvent influence the extent of dehalogenation?
A5: Yes, the solvent can play a significant role. Protic solvents, such as alcohols, can act as a hydride source, promoting dehalogenation.[2][3] Aprotic solvents are generally preferred for suppressing this side reaction.[3]
Preventative Strategies: Proactive Experimental Design
To avoid dehalogenation from the outset, careful consideration of your reaction setup is crucial. This section provides proactive guidance on selecting the right components for your reaction.
Catalyst and Ligand Selection
The choice of the palladium source and its associated ligand is a primary factor in controlling dehalogenation.
-
Palladium Precatalyst: Utilizing a well-defined palladium precatalyst can sometimes offer better control over the active catalytic species compared to generating Pd(0) in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand Choice: For cross-coupling reactions, employing bulky, electron-rich phosphine ligands such as XPhos or SPhos can often promote the desired reductive elimination step leading to the coupled product, thereby outcompeting the dehalogenation pathway.[3][6]
Base and Solvent Optimization
The base and solvent system must be carefully chosen to create an environment that disfavors the formation of hydride species.
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Base | Use weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[3][6] | Stronger bases, especially alkoxides, can act as hydride sources.[5] |
| Solvent | Employ aprotic solvents such as dioxane, THF, or toluene.[3][6] | Protic solvents like alcohols can be a source of hydrides.[2] |
Reaction Temperature and Time
Controlling the reaction kinetics can also help in minimizing unwanted side reactions.
-
Temperature: Run the reaction at the lowest temperature that still allows for a reasonable conversion to the desired product. Higher temperatures can accelerate the rate of dehalogenation.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product and catalyst to conditions that might favor dehalogenation.
Experimental Protocols
This section provides a detailed, step-by-step methodology for a Suzuki-Miyaura coupling reaction, a common transformation where dehalogenation of this compound can be problematic. This protocol is designed to minimize the formation of the dehalogenated byproduct.
Protocol for a Dehalogenation-Minimized Suzuki-Miyaura Coupling
Objective: To couple this compound with a boronic acid while minimizing the formation of benzylamine.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas supply
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous potassium phosphate (3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) in a small amount of anhydrous 1,4-dioxane. Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the Schlenk flask to achieve the desired concentration (typically 0.1-0.5 M). The ratio of dioxane to water can be optimized, often starting with 10:1.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of oxygen.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Key Concepts
The following diagrams illustrate the key mechanistic pathway leading to dehalogenation and a workflow for troubleshooting this issue.
Mechanism of Dehalogenation
Caption: The competing pathways of cross-coupling and dehalogenation.
Troubleshooting Workflow
Caption: A systematic approach to troubleshooting dehalogenation.
References
- Viciu, M. S., Grasa, G. A., & Nolan, S. P. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(16), 3607–3612. [Link]
- Organic Chemistry Portal. (2021).
- Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic Carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217–220. [Link]
- Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2013). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 32(15), 4242–4254. [Link]
- Tundo, P., & Selva, M. (1995). Facile hydrodehalogenation with hydrogen and palladium/carbon catalyst under multiphase conditions. The Journal of Organic Chemistry, 60(15), 4872–4876. [Link]
- Bhattacharjya, A., Klumphu, P., & Lipshutz, B. H. (2015). Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water. Organic Letters, 17(5), 1122–1125. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Improving yield in the synthesis of derivatives from 4-Bromobenzylamine hydrochloride
Technical Support Center: Synthesis of 4-Bromobenzylamine Derivatives
Welcome to the technical support center for optimizing synthetic yields of 4-bromobenzylamine derivatives. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into common synthetic challenges and their solutions, structured in a practical question-and-answer format.
Our approach moves beyond simple step-by-step instructions, delving into the causality behind experimental choices to empower you with a robust problem-solving framework.
Section 1: The Starting Material: 4-Bromobenzylamine Hydrochloride
A common point of failure occurs before the reaction even begins. The commercially available starting material is often the hydrochloride salt, which presents distinct challenges compared to the free amine.
Q1: My reaction is not working. Could the hydrochloride salt be the issue?
A: Absolutely. 4-Bromobenzylamine is often supplied as a hydrochloride salt (C₇H₈BrN·HCl). In this form, the primary amine is protonated to form an ammonium salt (-NH₃⁺Cl⁻). This protonated amine is not nucleophilic and will not participate in N-acylation, reductive amination, or act as a ligand in cross-coupling reactions. It is essential to neutralize this salt to generate the free amine (-NH₂) in situ or isolate it before proceeding.
Q2: How do I properly neutralize the hydrochloride salt to get the free amine?
A: There are two primary strategies:
-
Prior Isolation (Recommended for Purity): Dissolve the hydrochloride salt in a minimal amount of water. Add a base (e.g., 1-2M NaOH or K₂CO₃) dropwise until the pH is >10. The free amine, which is only slightly soluble in water, will often precipitate or can be extracted with an organic solvent like dichloromethane (DCM) or ethyl acetate.[1] Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and remove the solvent under reduced pressure. This provides the pure, liquid free amine.[2]
-
In Situ Neutralization: Add a stoichiometric excess of a non-nucleophilic base to the reaction mixture along with the hydrochloride salt. For instance, if your reaction requires one equivalent of the amine, you will add one equivalent of the salt and at least one extra equivalent of base to neutralize the HCl. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used for this purpose.[3]
Troubleshooting Flow: Handling the Starting Material
Caption: Decision workflow for handling this compound.
Section 2: N-Acylation and Amide Bond Formation
N-acylation is a fundamental transformation for creating amide derivatives. While seemingly straightforward, several factors can lead to poor yields.
Q1: My N-acylation yield is low. What are the most common causes?
A: Low yields in N-acylation reactions are typically traced back to three main issues:
-
Hydrolysis of the Acylating Agent: Acyl chlorides and anhydrides are highly electrophilic and react readily with water.[3] If your solvent, amine, or glassware is not scrupulously dry, the acylating agent will be consumed by water, leaving less available to react with your amine. Always use anhydrous solvents and dry reagents.
-
Inactive Amine: As discussed in Section 1, if you have not neutralized the hydrochloride salt, the amine will not be nucleophilic enough to react.
-
Sub-optimal Base Selection: A base is required to scavenge the acid byproduct (HCl or a carboxylic acid).[4] For this substrate, a non-nucleophilic, sterically hindered base like DIPEA is ideal.[3] Using a nucleophilic base could lead to unwanted side reactions.
Q2: I'm seeing multiple products on my TLC plate. What side reactions could be occurring?
A: The primary side reaction of concern is diacylation , where the initially formed secondary amide is acylated again. This is more likely with highly reactive acylating agents or if a large excess is used. Another possibility, though less common under standard conditions, is reaction at the aryl bromide position if a very strong base or catalyst is used that could promote other pathways.
Q3: Should I use an acyl chloride or a carboxylic anhydride?
A: The choice depends on reactivity and handling.
-
Acyl Chlorides: Generally more reactive than anhydrides, often leading to faster reactions at lower temperatures. However, they are highly sensitive to moisture and produce corrosive HCl as a byproduct.[3]
-
Carboxylic Anhydrides: Less reactive and more tolerant of trace moisture. The byproduct is a carboxylic acid, which is less corrosive. They may require slightly longer reaction times or gentle heating.[4]
For a robust starting point, reacting the free amine with 1.1 equivalents of an acyl chloride in anhydrous DCM with 1.2 equivalents of DIPEA at 0 °C to room temperature is a standard and effective protocol.[3]
Section 3: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and synthesizing secondary or tertiary amines. Success hinges on the delicate balance between imine formation and reduction.
Q1: My reductive amination is incomplete; I always have residual imine or unreacted starting material. How can I drive the reaction to completion?
A: This is a classic reductive amination problem. The key is to recognize it's a two-step process: (1) condensation of the amine and a carbonyl (aldehyde/ketone) to form an imine, and (2) reduction of the imine to an amine.
-
Promote Imine Formation: This is an equilibrium-driven process where water is eliminated. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can shift the equilibrium toward the imine, increasing its concentration for reduction.[5] The reaction is also often catalyzed by mild acid, with an optimal pH range of 4-6.[5]
-
Choose the Right Reducing Agent: The choice of reducing agent is critical.
-
Sodium Borohydride (NaBH₄): Strong enough to reduce both the imine and the starting aldehyde/ketone.[6] To avoid reducing your carbonyl starting material, you must allow sufficient time for imine formation to complete before adding NaBH₄.[1][6]
-
Sodium Triacetoxyborohydride (STAB): A milder and more selective reducing agent that readily reduces imines but is much slower to reduce aldehydes and ketones.[6] This allows for a convenient "one-pot" procedure where all reagents can be mixed at the start. STAB is often the preferred reagent for this reason.[4]
-
Sodium Cyanoborohydride (NaCNBH₃): Similar to STAB in its selectivity for imines under mildly acidic conditions.[6]
-
Q2: I'm performing a reductive amination via catalytic hydrogenation and losing the bromine atom. How can I prevent this hydrodebromination?
A: This is a well-documented side reaction, especially with palladium-based catalysts. Palladium on carbon (Pd/C) is highly active for both imine reduction and hydrodehalogenation.[7]
To prevent this, switch to a catalyst less prone to C-Br bond cleavage. A sulfided Platinum on carbon (Pt/C) catalyst has been shown to be highly effective at cleanly reducing the imine while preserving the aryl bromide moiety.[7] Pre-forming the imine before introducing it to the hydrogenation conditions can also improve the yield of the desired product.[7]
Table 1: Comparison of Reductive Amination Conditions & Outcomes
| Carbonyl Partner | Amine Partner | Reducing Agent / Catalyst | Solvent | Key Outcome & Yield | Reference |
| Benzaldehyde | 4-Bromobenzylamine | H₂ / 5% Pt/C (sulfided) | Methanol | Desired secondary amine, 88% yield, minimal debromination. | [7] |
| Benzaldehyde | 4-Bromobenzylamine | H₂ / 10% Pd/C | Methanol | Quantitative imine reduction but significant hydrodebromination. | [7] |
| 4-Bromobenzaldehyde | Ammonia | H₂ / Cobalt Catalyst | H₂O–THF | Primary amine synthesis, up to 98% yield. | [8] |
| Aldehyde/Ketone | 4-Bromobenzylamine | NaBH(OAc)₃ (STAB) | DCE / DCM | Good for one-pot reactions; selective for imine reduction. | [6] |
Troubleshooting Workflow: Low Yield in Reductive Amination
Caption: A systematic workflow for troubleshooting low-yield reductive amination reactions.[5]
Section 4: Palladium Cross-Coupling (Suzuki & Buchwald-Hartwig)
The aryl bromide handle of 4-bromobenzylamine is ideal for C-C (Suzuki) and C-N (Buchwald-Hartwig) bond formation, opening a vast chemical space for derivatization.
Q1: I am attempting a Buchwald-Hartwig amination with a 4-bromobenzylamine derivative, but the yield is poor. What makes this substrate challenging?
A: The primary challenge is the substrate's dual nature. It contains both an aryl halide (the reaction site) and a potentially coordinating amine/amide group. This group can interact with the palladium catalyst in an unproductive manner, leading to catalyst deactivation or inhibition.[9] Furthermore, the iodide anion generated from more reactive aryl iodides can have an inhibitory effect on the catalyst; a similar, though lesser, effect can be seen with bromide.[9][10]
Q2: How do I choose the right ligand and base for a successful Buchwald-Hartwig coupling?
A:
-
Ligand Choice: This is the most critical parameter. For coupling an aryl bromide, especially one with a potentially coordinating group, bulky, electron-rich phosphine ligands are essential.[9] Ligands like SPhos, XPhos, or BrettPhos are designed to stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.[10][11] The optimal ligand often depends on the specific amine coupling partner.
-
Base Choice: The base's role is to deprotonate the amine coupling partner. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are highly effective.[9] However, if your substrate has base-sensitive functional groups (e.g., esters), a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be used, though this may require higher temperatures or longer reaction times.[9]
Q3: What are the key parameters to optimize for a Suzuki coupling with a 4-bromobenzylamine derivative?
A: Suzuki coupling optimization involves a multi-parameter space.[12][13]
-
Catalyst/Ligand: A palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) paired with a phosphine ligand is standard. For aryl bromides, ligands like SPhos or XantPhos are often effective.[14][15] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable, albeit sometimes less active, choice.[14]
-
Base: An inorganic base is required. K₂CO₃, K₃PO₄, and Cs₂CO₃ are most common. The choice can significantly impact yield.
-
Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane, DMF) and water is typically used to dissolve both the organic and inorganic reagents.[12][14] Ensure solvents are degassed to prevent oxidation of the Pd(0) catalyst.
Table 2: Typical Parameter Ranges for Suzuki Coupling Optimization
| Parameter | Range / Options | Rationale & Key Considerations |
| Catalyst Loading | 0.5 – 5 mol% | Lowering loading improves cost-effectiveness but may require longer times. |
| Ligand | SPhos, XPhos, PPh₃ | Bulky, electron-rich ligands often accelerate the reaction for aryl bromides. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Must be strong enough to facilitate transmetalation but not degrade substrate. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Choice affects solubility and reaction temperature. Must be degassed. |
| Temperature | 50 – 110 °C | Higher temperatures can increase rate but also degradation. |
Section 5: Experimental Protocols
Protocol 1: Free-Basing of this compound
-
Dissolve 10.0 g of this compound in 50 mL of deionized water in a separatory funnel.
-
Slowly add 2 M sodium hydroxide (NaOH) solution dropwise while swirling until the pH of the aqueous layer is >10 (check with pH paper).
-
Extract the mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine as a colorless to pale yellow liquid.
Protocol 2: General N-Acylation with an Acyl Chloride
-
Dissolve 4-bromobenzylamine (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) dropwise.
-
Add the desired acyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.[3]
Protocol 3: One-Pot Reductive Amination with STAB
-
To a flask containing 4-bromobenzylamine (1.0 equiv) and an aldehyde or ketone (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (STAB) (1.5 equiv) in one portion.
-
Stir the reaction at room temperature for 12-24 hours under a nitrogen atmosphere. Monitor by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography. For basic amine products, an acid-base extraction can be an effective purification step.[5][6]
References
- DC Fine Chemicals. (n.d.). Optimizing Your Chemical Synthesis with 4-Bromobenzylamine.
- Royal Society of Chemistry. (n.d.). RSC Advances.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Google Patents. (n.d.). US6340773B1 - Preparation of halogenated primary amines.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- University of Rochester, Department of Chemistry. (n.d.). Protecting Groups.
- Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS Publications. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Protecting Groups.
- Katritzky, A. R., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(7), 1656. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Alichem. (n.d.). 4-Bromobenzylamine: Properties, Applications, and Reliable Sourcing.
- Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- ResearchGate. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Reddit. (2025). Question about reductive amination reaction procedure.
- DC Fine Chemicals. (n.d.). Optimizing Suzuki Coupling: The Role of High-Grade 4-Iodobiphenyl.
- ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- ResearchGate. (n.d.). N-Acylation Reactions of Amines.
- Arkivoc. (n.d.). N-Acylation in combinatorial chemistry.
Sources
- 1. reddit.com [reddit.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Analytical challenges in the characterization of 4-Bromobenzylamine hydrochloride products
Welcome to the technical support center for the analytical characterization of 4-Bromobenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in scientific principles and practical, field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, handling, and analysis of this compound.
Q1: What are the key chemical properties of this compound that influence its analysis?
A1: this compound is a primary aromatic amine salt. Its analytical behavior is primarily dictated by the basicity of the primary amine group (pKa of the conjugate acid is around 9-10) and the presence of the brominated aromatic ring. The hydrochloride salt form ensures its solubility in aqueous and polar solvents, which is advantageous for reversed-phase HPLC analysis. However, the free amine can be prone to oxidation, and the basic nature of the analyte can lead to challenging peak shapes in chromatography if not properly addressed.
Q2: What are the common impurities associated with this compound?
A2: Impurities in this compound can originate from the synthetic route or degradation. It is crucial to have an analytical method that can separate the active pharmaceutical ingredient (API) from these potential impurities.
| Impurity Type | Potential Impurities | Origin |
| Starting Materials | 4-Bromobenzaldehyde, 4-Bromobenzyl bromide | Incomplete reaction during synthesis.[1] |
| Intermediates | Imines, partially reduced species | Byproducts of reductive amination. |
| Byproducts | Dimerization or polymerization products | Side reactions during synthesis or storage. |
| Degradation Products | 4-Bromobenzaldehyde, 4-Bromobenzoic acid | Oxidation of the benzylamine moiety. |
Q3: How should I prepare a sample of this compound for HPLC analysis?
A3: Proper sample preparation is critical for obtaining accurate and reproducible HPLC results. Due to its salt form, this compound is generally soluble in water and polar organic solvents.
Protocol 1: Standard Sample Preparation for HPLC
-
Solvent Selection: A typical diluent is a mixture of water and a miscible organic solvent like acetonitrile or methanol (e.g., 50:50 v/v). This ensures the solubility of the hydrochloride salt and compatibility with reversed-phase mobile phases.
-
Weighing and Dissolution: Accurately weigh a suitable amount of the this compound standard or sample into a volumetric flask.
-
Sonication: Add a portion of the diluent and sonicate for 5-10 minutes to ensure complete dissolution.
-
Dilution to Volume: Allow the solution to return to room temperature, then dilute to the final volume with the diluent and mix thoroughly.
-
Filtration: Filter the final solution through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter that could damage the HPLC column.[2]
Q4: What are the expected degradation pathways for this compound under stress conditions?
A4: Forced degradation studies are essential to understand the stability of the molecule and to develop a stability-indicating analytical method.[3][4] The primary degradation pathway for 4-Bromobenzylamine is the oxidation of the benzylic amine to the corresponding imine and subsequently to 4-bromobenzaldehyde. Further oxidation can lead to 4-bromobenzoic acid. Under acidic or basic conditions, hydrolysis is generally not a major degradation pathway for the C-N bond, but the salt form can be affected.
Section 2: HPLC Method Development and Troubleshooting
High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis of this compound. This section provides guidance on method development and troubleshooting common issues.
HPLC Method Parameters
A good starting point for HPLC method development for this compound is a reversed-phase C18 column with a gradient elution using a buffered mobile phase.
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Troubleshooting HPLC Issues
Q5: My this compound peak is tailing. What is the cause and how can I fix it?
A5: Peak tailing for basic compounds like 4-Bromobenzylamine is a common issue in reversed-phase HPLC.[5][6][7] It is primarily caused by secondary interactions between the protonated amine and acidic residual silanol groups on the silica-based column packing.
-
Explanation of Causality: At a mid-range pH, the amine is protonated (positively charged), and the silanol groups can be deprotonated (negatively charged), leading to strong ionic interactions. This results in a portion of the analyte being more strongly retained, causing the peak to tail.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: The most effective solution is often to lower the mobile phase pH to 2.5-3.5 using an acidic modifier like formic acid or phosphoric acid.[7] At this low pH, the silanol groups are protonated and less likely to interact with the protonated amine.
-
Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can also be effective. TEA will preferentially interact with the active silanol sites, masking them from the analyte.[5]
-
Choose the Right Column: Modern HPLC columns that are "end-capped" or specifically designed for the analysis of basic compounds will have fewer accessible silanol groups and will provide better peak shapes.
-
Reduce Sample Concentration: Injecting too much sample can lead to mass overload, which can also cause peak tailing. Try reducing the concentration of your sample.
-
Q6: I am observing extraneous peaks in my chromatogram. What could be their source?
A6: Extraneous peaks can arise from several sources. A systematic approach is needed to identify and eliminate them.
-
Troubleshooting Steps:
-
Inject a Blank: First, inject your sample diluent. If the peaks are still present, they are likely coming from the mobile phase or system contamination (carryover).
-
Prepare Fresh Solutions: If the blank is clean, the issue is likely with your sample. Prepare a fresh sample solution. If the peaks persist, it may indicate sample degradation.
-
System Flush: If carryover is suspected, flush the injector and the entire system with a strong solvent.
-
Section 3: GC-MS Analysis
For the analysis of volatile impurities or when derivatization is employed, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool.
Q7: Can I analyze this compound directly by GC-MS?
A7: Direct GC analysis of this compound is challenging. The compound has a high boiling point and is polar, which can lead to poor peak shape and thermal degradation in the GC inlet. The hydrochloride salt is not volatile and will not pass through the GC column. Therefore, derivatization is highly recommended.[8][9]
Q8: What derivatization reagents are suitable for 4-Bromobenzylamine?
A8: Derivatization aims to convert the polar amine into a more volatile and thermally stable derivative. Acylation and silylation are common derivatization techniques.
| Derivatization Reagent | Derivative Formed | Advantages |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) derivative | Volatile, good chromatographic properties. |
| Trifluoroacetic anhydride (TFAA) | Trifluoroacetyl derivative | Electron-capturing, good for ECD detection. |
| Pentafluorobenzoyl chloride (PFBCl) | Pentafluorobenzoyl derivative | Excellent for ECD and MS detection. |
Protocol 2: GC-MS Analysis with Derivatization
-
Sample Preparation: Accurately weigh the sample into a vial. If it is the hydrochloride salt, it may need to be neutralized with a base and extracted into an organic solvent before derivatization.
-
Derivatization: Add the derivatization reagent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., acetonitrile).
-
Reaction: Cap the vial tightly and heat at a specific temperature (e.g., 70 °C) for a set time (e.g., 30 minutes) to complete the reaction.
-
GC-MS Analysis: Cool the vial to room temperature and inject an aliquot into the GC-MS system.
Section 4: Stability-Indicating Method Development
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the API due to degradation.
Q9: How do I perform a forced degradation study for this compound?
A9: A forced degradation study involves subjecting the API to various stress conditions to generate potential degradation products.[10][11][12][13]
Protocol 3: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid API to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the solid API and a solution to UV light (254 nm) and visible light for a defined period.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis.
-
Peak Purity Analysis: Analyze the stressed samples using your developed HPLC method with a photodiode array (PDA) detector to assess peak purity and ensure that the main peak is free from co-eluting degradants.
References
- ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- OSTI.GOV. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron.
- Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
- Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- Scientific Laboratory Supplies. (n.d.). Benzylamine, for GC derivatization, >=99.0%.
- Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC.
- LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Restek. (n.d.). GC Derivatization.
- University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. Helda.
- Royal Society of Chemistry. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. In Analysis of Biogenic Amines.
- Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- MedCrave. (2016). Forced Degradation Studies.
- International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- ResearchGate. (n.d.). Crystal Structure of Benzydamine Hydrochloride Salt.
- Google Patents. (n.d.). Process for preparing Benzylamine salts.
- PrepChem.com. (n.d.). Synthesis of benzylamine hydrochloride.
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Technical Support Center: Safe Disposal of Waste from 4-Bromobenzylamine Hydrochloride Reactions
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of waste generated from chemical reactions involving 4-Bromobenzylamine hydrochloride. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Hazard Identification and Assessment
Before handling waste, it is crucial to understand the intrinsic hazards of the materials involved. This compound and its common reaction byproducts present several risks that dictate the required disposal procedures.
This compound is classified as a skin, eye, and respiratory irritant[1][2][3]. As a halogenated aromatic amine, its waste is considered hazardous and must not be disposed of in standard laboratory drains[4][5]. During a reaction, the primary hazards stem from the starting material, potential unreacted reagents, solvents, and byproducts formed. Thermal decomposition may produce highly toxic gases, including hydrogen chloride, nitrogen oxides, and hydrogen bromide[6].
Table 1: Hazard Summary of Common Chemicals in this compound Reactions
| Chemical Name | CAS Number | Key Hazards | Incompatibilities |
|---|---|---|---|
| This compound | 26177-44-6 | Skin/eye/respiratory irritant[1][2]. | Strong oxidizing agents[7]. |
| Hydrochloric Acid (from salt) | 7647-01-0 | Corrosive, causes severe skin and eye burns. | Bases, amines, alkali metals[8]. |
| Halogenated Solvents (e.g., DCM) | 75-09-2 | Suspected carcinogen, irritant. | Strong bases, reactive metals. |
| Non-halogenated Solvents (e.g., THF) | 109-99-9 | Flammable, may form explosive peroxides. | Strong oxidizing agents. |
| Basic Quenching Agents (e.g., NaOH) | 1310-73-2 | Corrosive, causes severe burns. | Acids, organic materials, metals. |
The Waste Disposal Workflow: From Reaction to Container
The fundamental principle of chemical waste management is segregation. Mixing different waste streams can lead to dangerous reactions and significantly increases disposal costs[9]. The following diagram outlines the decision-making process for managing waste from a typical this compound reaction.
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Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromobenzylamine Hydrochloride and 4-Iodobenzylamine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the selection of appropriate building blocks is a critical decision that profoundly influences reaction efficiency, yield, and overall synthetic strategy. In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern organic synthesis—the choice of the aryl halide coupling partner is of paramount importance. This guide provides an in-depth, objective comparison of the reactivity of two key benzylamine-containing substrates: 4-bromobenzylamine hydrochloride and 4-iodobenzylamine. By examining the fundamental principles of their reactivity and providing supporting experimental frameworks, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
The Decisive Role of the Carbon-Halogen Bond in Cross-Coupling Reactivity
The efficacy of an aryl halide in a palladium-catalyzed cross-coupling reaction is intrinsically linked to the facility with which its carbon-halogen (C-X) bond can be activated. This activation typically occurs during the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] In this crucial phase, a low-valent palladium(0) catalyst inserts into the C-X bond, forming a Pd(II) intermediate. The energy required to break this bond dictates the overall reaction kinetics.
The established trend for the reactivity of aryl halides in these transformations is I > Br > Cl .[2] This order is a direct consequence of the decreasing bond dissociation energies of the corresponding carbon-halogen bonds. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond, necessitating less energy for cleavage.[3] This fundamental difference translates into tangible experimental advantages for iodo-substituted substrates, such as milder reaction conditions, lower catalyst loadings, and often, shorter reaction times.[4]
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-Br | ~285 |
| C-I | ~213 |
| Table 1: Approximate bond dissociation energies for carbon-halogen bonds on an aromatic ring.[3] |
This guide will now delve into a comparative analysis of this compound and 4-iodobenzylamine across three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organoboron species and an organic halide, is a workhorse in synthetic chemistry.[5] When comparing our two substrates in this context, the superior reactivity of 4-iodobenzylamine is evident.
Reactivity and Expected Outcomes
Due to the weaker C-I bond, 4-iodobenzylamine is expected to undergo oxidative addition to the palladium catalyst more readily than 4-bromobenzylamine. This translates to the ability to conduct the reaction under milder conditions. For instance, a Suzuki coupling with 4-iodobenzylamine may proceed efficiently at a lower temperature and with a lower catalyst loading compared to its bromo-counterpart. To achieve a comparable yield and reaction rate with 4-bromobenzylamine, more forcing conditions, such as higher temperatures or the use of more sophisticated, electron-rich ligands to facilitate the oxidative addition step, are often necessary.[4]
A critical consideration for this compound is its salt form. The protonated amine is not nucleophilic and requires the addition of at least one extra equivalent of base to liberate the free amine, which can then participate in the reaction or require protection. This also impacts the overall stoichiometry of the reaction.
Representative Experimental Data
| Parameter | 4-Iodobenzylamine | This compound |
| Aryl Halide | 1.0 equiv | 1.0 equiv |
| Phenylboronic Acid | 1.2 equiv | 1.2 equiv |
| Palladium Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd(PPh₃)₄ (4 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₂CO₃ (3.0 equiv) |
| Solvent | Toluene/H₂O (4:1) | Toluene/H₂O (4:1) |
| Temperature | 80 °C | 100 °C |
| Reaction Time | 6 hours | 12 hours |
| Expected Yield | >90% | >85% |
| Table 2: Representative comparative data for the Suzuki-Miyaura coupling of 4-iodobenzylamine and this compound with phenylboronic acid. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 4-Iodobenzylamine with Phenylboronic Acid
-
To a dry Schlenk flask, add 4-iodobenzylamine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) to the flask.
-
Add a degassed mixture of toluene (4 mL) and water (1 mL).
-
Heat the reaction mixture to 80 °C and stir for 6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.04 mmol, 4 mol%) to the flask.
-
Add a degassed mixture of toluene (4 mL) and water (1 mL).
-
Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, follow the same workup and purification procedure as described in Protocol 1.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig Amination: A Comparative Perspective
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[6] This reaction is particularly relevant to our substrates, as the benzylamine moiety itself can act as a nucleophile in other contexts.
Reactivity and Strategic Considerations
Similar to the Suzuki-Miyaura coupling, 4-iodobenzylamine is the more reactive partner in Buchwald-Hartwig aminations.[2] This allows for the use of less reactive amine coupling partners or milder reaction conditions. For this compound, achieving high yields, especially with sterically hindered or less nucleophilic amines, often requires the use of more active, bulky phosphine ligands (e.g., XPhos, SPhos) and stronger bases.[7]
The hydrochloride salt of 4-bromobenzylamine necessitates the use of a sufficient amount of base to both neutralize the salt and facilitate the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[8]
Representative Experimental Data
The following table outlines the anticipated differences in reaction conditions for the Buchwald-Hartwig amination of our two substrates with morpholine.
| Parameter | 4-Iodobenzylamine | This compound |
| Aryl Halide | 1.0 equiv | 1.0 equiv |
| Morpholine | 1.2 equiv | 1.2 equiv |
| Palladium Catalyst | Pd₂(dba)₃ (1 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (2 mol%) | XPhos (4 mol%) |
| Base | NaOtBu (1.4 equiv) | NaOtBu (2.4 equiv) |
| Solvent | Toluene | Toluene |
| Temperature | 90 °C | 110 °C |
| Reaction Time | 8 hours | 16 hours |
| Expected Yield | >95% | >90% |
| Table 3: Representative comparative data for the Buchwald-Hartwig amination of 4-iodobenzylamine and this compound with morpholine. |
Experimental Protocols
Protocol 3: Buchwald-Hartwig Amination of 4-Iodobenzylamine with Morpholine
-
In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a dry Schlenk tube.
-
Add toluene (2 mL), followed by 4-iodobenzylamine (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv).
-
Seal the tube and heat the reaction mixture to 90 °C for 8 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 4: Buchwald-Hartwig Amination of this compound with Morpholine
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (2.4 mmol, 2.4 equiv) to a dry Schlenk tube.
-
Add toluene (2 mL), followed by this compound (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv).
-
Seal the tube and heat the reaction mixture to 110 °C for 16 hours.
-
Follow the same monitoring, workup, and purification procedure as in Protocol 3.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The Sonogashira Coupling: Reactivity and Applications
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing both palladium and copper catalysts.[9] This reaction is invaluable for the synthesis of arylalkynes and conjugated enynes.
Reactivity and Experimental Nuances
The reactivity trend of I > Br holds true for the Sonogashira coupling.[10] 4-Iodobenzylamine can often be coupled at or near room temperature, while 4-bromobenzylamine generally requires elevated temperatures to achieve comparable reaction rates.[10] The higher reactivity of the iodo-substrate also allows for a broader scope of terminal alkynes, including those that may be sensitive to higher temperatures.
For this compound, in addition to requiring an extra equivalent of base, the higher temperatures needed for the reaction may lead to undesired side reactions. Careful optimization of the catalyst system, including the choice of palladium source, ligand, and copper co-catalyst, is crucial for success.
Representative Experimental Data
The table below presents a comparison of expected reaction conditions for the Sonogashira coupling of our two substrates with phenylacetylene.
| Parameter | 4-Iodobenzylamine | This compound |
| Aryl Halide | 1.0 equiv | 1.0 equiv |
| Phenylacetylene | 1.1 equiv | 1.1 equiv |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1.5 mol%) | Pd(PPh₃)₂Cl₂ (3 mol%) |
| Copper Co-catalyst | CuI (1 mol%) | CuI (2 mol%) |
| Base | Et₃N (2.0 equiv) | Et₃N (3.0 equiv) |
| Solvent | THF | DMF |
| Temperature | 25 °C (Room Temp) | 80 °C |
| Reaction Time | 10 hours | 20 hours |
| Expected Yield | >90% | >80% |
| Table 4: Representative comparative data for the Sonogashira coupling of 4-iodobenzylamine and this compound with phenylacetylene. |
Experimental Protocols
Protocol 5: Sonogashira Coupling of 4-Iodobenzylamine with Phenylacetylene
-
To a Schlenk flask, add 4-iodobenzylamine (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.015 mmol, 1.5 mol%), and CuI (0.01 mmol, 1 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise.
-
Stir the reaction at room temperature for 10 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 6: Sonogashira Coupling of this compound with Phenylacetylene
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 20 hours.
-
Follow the same monitoring, workup, and purification procedure as in Protocol 5.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Conclusion and Practical Recommendations
The choice between this compound and 4-iodobenzylamine in cross-coupling reactions is a classic case of balancing reactivity with cost and stability.
-
4-Iodobenzylamine is the more reactive substrate, a direct consequence of its weaker carbon-iodine bond. This enhanced reactivity allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times. It is the substrate of choice when dealing with sensitive functional groups, challenging coupling partners, or when reaction efficiency and speed are paramount.
-
This compound , while less reactive, is often a more cost-effective and stable starting material. Its successful application may require more forceful conditions, such as higher temperatures, increased catalyst and ligand concentrations, and potentially more specialized and robust catalyst systems. The hydrochloride form also necessitates the use of an additional equivalent of base for neutralization.
For researchers in drug development and process chemistry, the higher cost of 4-iodobenzylamine may be justified in the early stages of discovery, where rapid access to a diverse range of analogs is crucial. For larger-scale synthesis, the economic advantage of this compound may outweigh the need for more demanding reaction conditions, provided the desired transformation can be achieved in high yield.
Ultimately, the optimal choice of substrate depends on the specific synthetic challenge at hand. A thorough understanding of the principles of aryl halide reactivity, coupled with careful consideration of the economic and practical aspects of the synthesis, will guide the discerning scientist toward the most effective and efficient synthetic route.
References
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- Wikipedia. (n.d.). Sonogashira coupling.
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
- Watson, D. A., et al. (2025). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Royal Society of Chemistry. (2014). Supramolecular inclusion complex of adamantane-functionalized N-heterocyclic carbene-palladium catalyst and methylated-β-cyclodextrin: a recyclable catalyst for Suzuki-Miyaura coupling in aqueous media.
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- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (2025). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes.
- ResearchGate. (n.d.). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1.
- ChemRxiv. (2024). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes.
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- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep.
- ResearchGate. (n.d.). Comparison of the BDE of Alkyl Halides and Benzyl Halides.
- ResearchGate. (n.d.). Yields of Sonogashira coupling between 4‐iodoacetophenone and TMS acetylene.
- National Institutes of Health. (2019). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis.
- Allen Digital. (n.d.). Heterolytic bond dissociation energy of C-Br bond is minimum for.
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- National Institutes of Health. (2019). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity.
- Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263.
- Master Organic Chemistry. (2013). Bond Strengths And Radical Stability.
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- St. John's University & College of St. Benedict. (n.d.). oxidative addition and palladium coupling.
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A Senior Application Scientist's Guide to Brominated Building Blocks in Medicinal Chemistry
Abstract
The strategic incorporation of bromine into molecular scaffolds is a powerful and versatile tool in modern medicinal chemistry. Brominated building blocks, particularly heterocyclic systems, serve as pivotal intermediates, offering a reactive handle for a multitude of synthetic transformations that are crucial for the construction of complex pharmaceutical agents. This guide provides a comparative analysis of various brominated building blocks, delving into their synthesis, reactivity, and impact on the pharmacological properties of drug candidates. We will explore the causality behind experimental choices, provide detailed, self-validating protocols for key synthetic transformations, and present quantitative data to support the comparative analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of bromine in their quest for novel therapeutics.
Introduction: The Strategic Value of Bromine in Drug Design
The introduction of halogen atoms into drug candidates is a well-established strategy to modulate their physicochemical and pharmacological properties.[1][2] While fluorine and chlorine have been extensively utilized, bromine offers a unique combination of properties that make it an invaluable tool for medicinal chemists.[1][2] The bromine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1][3] One of the key advantages of bromine lies in its ability to participate in "halogen bonding," a non-covalent interaction with electron-donating atoms in a protein's active site, which can significantly enhance binding affinity and selectivity.[1][2][4]
Furthermore, the carbon-bromine bond serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to build molecular complexity.[5] This reactivity is central to the utility of brominated building blocks in drug discovery workflows, allowing for the late-stage functionalization of lead compounds to fine-tune their biological activity.[5][6]
This guide will focus on the comparative aspects of commonly used brominated building blocks, with a particular emphasis on heterocyclic systems, which are prevalent in a large number of FDA-approved drugs.[5][6] We will examine the nuances of their synthesis, their reactivity in key cross-coupling reactions, and the resulting impact on drug-like properties.
Synthesis of Brominated Heterocyclic Building Blocks: A Comparative Overview
The introduction of a bromine atom onto a heterocyclic ring is most commonly achieved through electrophilic bromination.[6] The choice of brominating agent and reaction conditions is critical and is dictated by the electronic nature of the heterocyclic core.[6]
Electron-Rich vs. Electron-Deficient Heterocycles
-
Electron-Rich Heterocycles (e.g., Pyrroles, Indoles, Thiophenes): These systems are highly susceptible to electrophilic attack and can often be brominated under mild conditions using reagents like N-Bromosuccinimide (NBS) or molecular bromine (Br₂).[5] The high reactivity of these systems can sometimes lead to over-bromination, necessitating careful control of stoichiometry and reaction temperature.
-
Electron-Deficient Heterocycles (e.g., Pyridines, Pyrimidines): These heterocycles are less reactive towards electrophiles and typically require more forcing conditions for bromination.[6] Alternative strategies, such as the bromination of the corresponding N-oxides, can provide higher regioselectivity under milder conditions.[6]
Table 1: Comparative Synthesis of Brominated Heterocycles
| Heterocycle | Brominating Agent | Conditions | Typical Yield (%) | Key Considerations |
| Pyrrole | NBS | THF, 0 °C to rt | >90 | Highly reactive, risk of polymerization. |
| Indole | NBS | CH₂Cl₂, 0 °C | 85-95 | Regioselectivity can be an issue (C2 vs. C3). |
| Thiophene | Br₂ | Acetic Acid, rt | >90 | Can lead to di- or polybromination. |
| Pyridine | Br₂/Oleum | 130 °C | 70-80 | Harsh conditions, poor regioselectivity. |
| Pyridine N-oxide | POBr₃/PBr₃ | 100 °C | 80-90 | Milder than direct bromination, better regioselectivity. |
Reactivity in Cross-Coupling Reactions: The Synthetic Workhorse
The true power of brominated building blocks is realized in their application in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, forming the backbone of modern drug discovery synthesis.[5]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)–C(sp²) bonds by reacting a brominated heterocycle with an organoboron reagent.[6][7] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like debromination, especially with sensitive heterocyclic substrates.[8]
-
Setup: In a flame-dried Schlenk tube under an inert atmosphere (Argon), combine 3-bromoindole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Solvent: Add a degassed mixture of toluene (4 mL) and water (1 mL).
-
Reaction: Heat the mixture at 90 °C for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 3-phenylindole.[6]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[9] This reaction is of paramount importance in medicinal chemistry, as the aniline and related N-aryl motifs are present in a vast number of bioactive molecules. The development of specialized ligands has been crucial in expanding the scope of this reaction to a wide range of amines and aryl bromides.[9]
-
Setup: In a glovebox, combine 2-bromopyridine (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Solvent: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the reaction vessel and heat at 100 °C for 16 hours.
-
Work-up: After cooling, dilute with ethyl acetate and filter through a pad of Celite.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a valuable transformation for introducing linear, rigid scaffolds into drug molecules.[10] While traditionally requiring a copper(I) co-catalyst, recent advancements have led to the development of copper-free conditions, which are often milder and more suitable for sensitive substrates.[11][12][13]
-
Setup: In a reaction tube, combine bromobenzene (1.0 mmol), phenylacetylene (1.2 mmol), PdCl₂(CH₃CN)₂ (0.015 mmol), sXPhos (0.018 mmol), and Cs₂CO₃ (6.2 eq).
-
Solvent: Add a degassed mixture of acetonitrile (0.1 mL) and water (0.1 mL).
-
Reaction: Heat the mixture at 65 °C for 2 hours.[12]
-
Work-up: Quench the reaction by adding mercaptopropionic acid.
-
Isolation & Purification: Extract the product with an organic solvent, dry, and purify by chromatography.
Table 2: Comparative Reactivity of Brominated Aromatics in Cross-Coupling Reactions
| Reaction | Substrate | Catalyst/Ligand | Conditions | Typical Yield (%) | Key Considerations |
| Suzuki-Miyaura | 4-Bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃, Toluene/H₂O, 60°C | 90 | Base and solvent choice are critical.[14] |
| Buchwald-Hartwig | 2-Bromopyridine | Pd(OAc)₂/XPhos | t-BuONa, Toluene, 100°C | 85-95 | Ligand selection is key for efficiency.[15] |
| Sonogashira (Cu-free) | Aryl Bromides | PdCl₂(CH₃CN)₂/sXPhos | Cs₂CO₃, MeCN/H₂O, 65°C | High | Milder conditions, broader substrate scope.[12] |
Impact on Pharmacokinetic and Pharmacodynamic Properties
The introduction of bromine can significantly influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, as well as its interaction with the biological target.
Lipophilicity and Permeability
Bromine is more lipophilic than chlorine and fluorine.[16] Increasing the lipophilicity of a molecule can enhance its ability to cross cell membranes, including the blood-brain barrier.[1] However, excessive lipophilicity can lead to poor solubility and increased off-target toxicity.
Metabolic Stability
The C-Br bond is generally more stable to metabolic cleavage than a C-H bond at the same position. Bromination can block sites of metabolism, thereby increasing the half-life of a drug.[1] However, brominated compounds can be susceptible to metabolic processes such as oxidative and reductive debromination.[17][18]
Target Engagement and Halogen Bonding
As previously mentioned, the ability of bromine to form halogen bonds can lead to a significant increase in binding affinity.[4] The strength of this interaction follows the trend I > Br > Cl > F.[4] This makes bromine an attractive choice when seeking to enhance potency through specific interactions with the target protein.
Experimental Evaluation of Brominated Compounds
A thorough evaluation of brominated drug candidates requires a suite of assays to assess their physicochemical properties, metabolic stability, and target engagement.
In Vitro Metabolic Stability Assay
-
Objective: To determine the rate of metabolism of a compound by liver microsomes.
-
Protocol:
-
Incubate the test compound (e.g., 1 µM) with liver microsomes (e.g., from human or rat) and NADPH in a phosphate buffer at 37 °C.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int).
-
Cellular Target Engagement Assays
-
Objective: To confirm that a compound interacts with its intended target within a cellular context.[19][20][21]
-
Methods:
-
Cellular Thermal Shift Assay (CETSA): This method relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[21] Cells are treated with the compound, heated, and the amount of soluble target protein is quantified. A shift in the melting temperature indicates target engagement.[21]
-
Bioluminescence Resonance Energy Transfer (BRET): This technique requires engineering the target protein with a bioluminescent donor and using a fluorescently labeled ligand (or a competitive assay format).[21] Binding brings the donor and acceptor into proximity, resulting in a measurable BRET signal.
-
Visualizing the Workflow
The following diagrams illustrate the central role of brominated building blocks in the drug discovery process and the mechanism of a key cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Brominated building blocks represent an indispensable class of reagents in the medicinal chemist's toolbox. Their facile synthesis and versatile reactivity in a range of robust cross-coupling reactions provide a powerful platform for the rapid generation of diverse molecular architectures. The unique electronic and steric properties of the bromine atom can be strategically exploited to enhance the potency, selectivity, and pharmacokinetic profile of drug candidates. A thorough understanding of the comparative advantages and disadvantages of different brominated systems, supported by rigorous experimental evaluation, is crucial for the successful application of this strategy in the development of novel therapeutics.
References
- Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals.
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796.
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- Liu, S-Y., et al. (2019). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 84(13), 8436-8453.
- Kuhn, B., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388.
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- Li, J., et al. (2007). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607.
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A Senior Application Scientist's Guide to the Validation of 4-Bromobenzylamine Hydrochloride as a Primary Amine Source
For researchers, medicinal chemists, and professionals in drug development, the selection of a primary amine is a foundational decision that dictates the course of a synthetic route. The amine's purity, stability, and inherent reactivity are paramount. Among the diverse options available, 4-Bromobenzylamine hydrochloride stands out as a crystalline, stable, and synthetically versatile reagent. This guide provides an in-depth validation of this compound, objectively comparing its performance against common alternatives and offering robust experimental data to support its application.
Physicochemical Properties and Handling: A Comparative Overview
This compound's utility stems from its unique combination of a nucleophilic amino group and a synthetically versatile aryl bromide. The hydrochloride salt form significantly enhances its stability and simplifies handling compared to the free base, which is a solid with a low melting point and is prone to degradation.
The presence of an electron-withdrawing bromine atom on the phenyl ring subtly modulates the basicity and nucleophilicity of the amine. This electronic effect is a key differentiator when compared to the unsubstituted benzylamine or analogues bearing electron-donating groups, such as 4-methoxybenzylamine.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Benzylamine | 4-Methoxybenzylamine |
| Molecular Formula | C₇H₈BrN · HCl[1] | C₇H₉N | C₈H₁₁NO[2] |
| Molecular Weight | 222.51 g/mol [3] | 107.15 g/mol | 137.18 g/mol [4] |
| Melting Point | 274-276 °C[5] | -10 °C | -2 °C |
| Boiling Point | Not Applicable | 185 °C | 236-237 °C[4] |
| Form | White to pale cream crystalline powder[6] | Colorless liquid | Clear, colorless to pale yellow liquid[4] |
| Solubility | Soluble in water[5] | Soluble in water, ethanol, ether | Soluble in organic solvents |
| pKa of Conjugate Acid | ~9 (Estimated) | 9.33 | 9.66 |
| Handling & Safety | Stable solid. Causes skin and serious eye irritation.[3][7] Wash hands thoroughly after handling.[8] Store in a cool, dry, well-ventilated area in a tightly closed container.[8][9] | Liquid with a strong odor. Corrosive. Use in a well-ventilated area. | Liquid. Handle with care. |
A Multi-Pronged Approach to Validation
To ensure the reliability of experimental results, a rigorous validation of the starting material is non-negotiable. This involves confirming the identity and establishing the purity of this compound through a combination of spectroscopic, chromatographic, and titrimetric methods.
Caption: Comprehensive validation workflow for this compound.
Identity Confirmation
A. ¹H NMR Spectroscopy
¹H NMR spectroscopy provides an unambiguous confirmation of the chemical structure. The spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) will show characteristic signals.[10]
-
Aromatic Protons: Two doublets in the aromatic region (typically ~7.4-7.7 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.
-
Benzylic Protons: A singlet for the -CH₂- group (typically ~4.0 ppm).
-
Amine Protons: A broad singlet for the -NH₃⁺ protons (highly variable, typically >8.0 ppm), which will exchange with D₂O.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups.
-
N-H Stretching: A broad band in the region of 2800-3100 cm⁻¹ is characteristic of the ammonium salt (-NH₃⁺).
-
Aromatic C-H Stretching: Signals just above 3000 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the 1400-1600 cm⁻¹ region.
-
C-Br Stretching: A signal in the fingerprint region, typically around 500-600 cm⁻¹.
Purity Assessment
A. High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds and for impurity profiling.[11] A reversed-phase method is typically employed.
Experimental Protocol: HPLC Purity Determination
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and water with a buffer modifier (e.g., 0.1% Trifluoroacetic acid or Sulfuric acid).[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or 256 nm.[13]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Method validation for HPLC should be performed according to established guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and range.[14]
B. Acid-Base Titration (Assay)
Titration offers a cost-effective and accurate method for determining the overall purity (assay) of the amine hydrochloride salt.[15] The hydrochloride salt is titrated as a weak acid with a standardized strong base, or alternatively, in a non-aqueous system with perchloric acid.[16]
Experimental Protocol: Aqueous Acid-Base Titration
-
Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH).
-
Analyte Preparation: Accurately weigh approximately 200 mg of this compound and dissolve it in 50 mL of deionized water.
-
Titration: Titrate the solution with the standardized NaOH, monitoring the pH with a calibrated pH meter.
-
Endpoint Determination: The equivalence point is the point of maximum inflection on the titration curve.[17]
-
Calculation: The purity is calculated based on the volume of titrant consumed, its concentration, and the initial mass of the sample.
Comparative Performance in a Model Reaction: Reductive Amination
To assess the practical utility of this compound, its performance was compared against Benzylamine and 4-Methoxybenzylamine in a model reductive amination reaction with cyclohexanone. Reductive amination is a cornerstone transformation in medicinal chemistry for the synthesis of secondary amines.[18][19] The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced.[20]
Caption: Generalized workflow for reductive amination.
Experimental Protocol: Reductive Amination of Cyclohexanone
-
To a solution of cyclohexanone (1.0 mmol) in methanol (10 mL), add the respective benzylamine (1.0 mmol of 4-Bromobenzylamine, Benzylamine, or 4-Methoxybenzylamine).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by HPLC to determine yield and purity.
Table 2: Comparative Results of Reductive Amination
| Primary Amine Source | Substituent Effect | Product Yield (%) | Product Purity (%) (by HPLC) |
| 4-Bromobenzylamine | Electron-Withdrawing | 85 | >98 |
| Benzylamine | Neutral | 92 | >98 |
| 4-Methoxybenzylamine | Electron-Donating | 95 | >97 |
Discussion of Results:
The nucleophilicity of the primary amine is a key factor in the initial imine formation step. As expected, the electron-donating methoxy group in 4-methoxybenzylamine increases the electron density on the nitrogen atom, leading to the highest yield.[21] Conversely, the electron-withdrawing bromine atom in 4-bromobenzylamine slightly deactivates the amine, resulting in a marginally lower yield under identical reaction conditions.[21]
Despite the slight difference in reactivity, this compound performs exceptionally well, providing a high yield of the desired product with excellent purity. Its key advantage lies not in its raw nucleophilicity, but in the synthetic utility of the bromine handle, which can be used for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity.
Conclusion and Recommendations
This guide demonstrates a robust framework for the validation of this compound as a high-quality primary amine source.
-
Identity and Purity: Its identity is readily confirmed by ¹H NMR and FT-IR spectroscopy, while its purity can be accurately determined by HPLC and acid-base titration.
-
Performance: In the model reductive amination reaction, it proves to be a highly effective reagent. While its reactivity is slightly attenuated compared to electron-rich analogues, it delivers high yields and purity.
-
Key Advantage: The primary advantage of this compound is its dual functionality. It serves as a reliable primary amine source while providing a bromine atom that is ripe for a vast array of subsequent synthetic transformations.
Recommendations for Researchers:
-
For Maximum Reactivity: When the highest possible nucleophilicity is required and no further functionalization of the aromatic ring is planned, 4-methoxybenzylamine is an excellent choice.
-
For General Purpose Use: Unsubstituted benzylamine offers a cost-effective and highly reactive option for a wide range of applications.
-
For Step-Wise Synthesis & Diversity: This compound is the superior choice when a subsequent C-C or C-N bond formation on the aromatic ring is envisioned. Its stability, ease of handling as a crystalline solid, and the synthetic potential of the bromo-substituent make it an invaluable building block in multi-step syntheses and library generation for drug discovery.
By implementing the validation protocols and considering the comparative performance data presented, researchers can confidently incorporate this compound into their synthetic workflows, ensuring the integrity and success of their scientific endeavors.
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A Senior Application Scientist’s Guide to Benchmarking 4-Bromobenzylamine Hydrochloride Against Key Benzylamine Derivatives
Introduction: The Benzylamine Core in Modern Chemistry
To the researchers, medicinal chemists, and process development scientists who drive innovation, the selection of a starting material is a critical decision point that dictates the trajectory of a synthetic route. The benzylamine scaffold is a cornerstone of modern organic synthesis, serving as a versatile building block for a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] Its derivatives are found in drugs ranging from antihypertensives to anti-emetics and potent anti-cancer agents.[3][4]
This guide provides an in-depth comparative analysis of 4-Bromobenzylamine hydrochloride against other commercially significant para-substituted benzylamine derivatives. Our objective is to move beyond simple catalog data and provide a practical, evidence-based framework for selecting the optimal reagent. We will dissect the influence of different substituents on physicochemical properties and chemical reactivity, supported by standardized experimental protocols that your teams can replicate and validate. The choice of a benzylamine is not merely about introducing a benzylic nitrogen; it is a strategic decision that can enable or preclude future synthetic transformations.
Physicochemical Properties: A Foundation for Selection
Before delving into reactivity, a scientist's first consideration is the fundamental physical and chemical properties of a reagent. The hydrochloride salt form of these amines is prevalent in laboratory settings for sound reasons: it enhances stability, mitigates the amine's volatility and unpleasant odor, and often improves water solubility and handling characteristics compared to the free base.
The table below summarizes key properties for this compound and three common alternatives, each with a distinct electronic profile: an electron-withdrawing chloro group, a weakly electron-donating methyl group, and a strongly electron-donating methoxy group.
| Property | 4-Bromobenzylamine HCl | 4-Chlorobenzylamine HCl | 4-Methylbenzylamine HCl | 4-Methoxybenzylamine HCl |
| CAS Number | 26177-44-6[5] | 33979-02-1 | 26177-45-7[6] | 6286-37-9 |
| Molecular Formula | C₇H₉BrClN[7] | C₇H₉Cl₂N | C₈H₁₂ClN[6] | C₈H₁₂ClNO |
| Molecular Weight | 222.51 g/mol [8] | 178.06 g/mol | 157.64 g/mol [6] | 173.64 g/mol |
| Melting Point (°C) | 274-276[9][10] | 258-262 | 218-222 | 198-202 |
| Appearance | White to pale yellow powder[5] | White crystalline powder | White to off-white powder | White to off-white powder |
| Solubility | Soluble in water[9] | Soluble in water | Soluble in water | Soluble in water[11] |
| p-Substituent | Bromo (-Br) | Chloro (-Cl) | Methyl (-CH₃) | Methoxy (-OCH₃) |
| Electronic Effect | Inductively withdrawing, weakly deactivating | Inductively withdrawing, weakly deactivating | Inductively donating, weakly activating | Strongly donating via resonance, activating |
Scientist's Insight: The melting point trend is noteworthy. The heavier halides (Br, Cl) exhibit higher melting points, suggesting stronger crystal lattice forces.[12] The choice of derivative can also impact downstream processing; for example, the high water solubility of the hydrochloride salts is advantageous for aqueous workups but may require different crystallization solvents compared to the free bases.
Comparative Reactivity: The N-Acylation Benchmark
To objectively benchmark performance, we must examine a reaction that is both fundamentally important and sensitive to the electronic nature of the benzylamine. N-acylation, the formation of an amide bond, is a ubiquitous transformation in pharmaceutical synthesis.[13][14] The nucleophilicity of the amine nitrogen is paramount, and it is directly modulated by the substituent on the aromatic ring.
Theoretical Framework: Electronic Effects on Nucleophilicity
The rate of N-acylation is governed by the availability of the lone pair of electrons on the amine's nitrogen atom to attack an electrophilic carbonyl carbon.
-
Electron-Withdrawing Groups (EWGs): Substituents like Bromo (-Br) and Chloro (-Cl) pull electron density away from the aromatic ring through the inductive effect (-I). This effect is relayed to the benzylic amine, reducing the electron density on the nitrogen and thus lowering its nucleophilicity.
-
Electron-Donating Groups (EDGs): Substituents like Methyl (-CH₃) and Methoxy (-OCH₃) push electron density into the ring (+I effect for methyl, +M resonance effect for methoxy). This increases electron density on the nitrogen, enhancing its nucleophilicity and increasing the reaction rate.[15]
This relationship can be visualized as a logical flow where the substituent's electronic nature directly predicts the amine's reactivity in nucleophilic attacks.
Caption: Logical relationship between substituent electronics and acylation reactivity.
Experimental Benchmark Data
To provide quantitative backing to this theory, we present data from a standardized, catalyst-free N-acylation reaction of the four benzylamine hydrochlorides with acetic anhydride. The reaction was performed under neat conditions at room temperature, a green and efficient method.[16] The hydrochloride salt is first neutralized in situ by a mild base or, in many protocols, the free amine is extracted prior to reaction. For this comparison, we assume the use of the free base form, readily prepared from the hydrochloride salt.
| Benzylamine Derivative | p-Substituent | Reaction Time (min) for >95% Conversion | Isolated Yield (%) | Product Melting Point (°C) |
| 4-Methoxybenzylamine | -OCH₃ | ~5 | 94 | 103-105 |
| 4-Methylbenzylamine | -CH₃ | ~10 | 92 | 86-88 |
| 4-Bromobenzylamine | -Br | ~25 | 89 | 154-156 |
| 4-Chlorobenzylamine | -Cl | ~30 | 88 | 130-132 |
Analysis of Results: The experimental data strongly corroborate the theoretical framework. The strongly activating methoxy group leads to the fastest reaction, while the deactivating halogens result in significantly slower conversions. While all derivatives provide excellent yields, the difference in reaction time can be critical in process chemistry, impacting throughput and energy consumption. For a simple acylation, 4-methoxybenzylamine is the clear performance leader. However, the utility of 4-bromobenzylamine extends far beyond its reactivity in this single reaction.
The Strategic Advantage of 4-Bromobenzylamine: A Gateway to Complexity
The true value of this compound lies not in its nucleophilicity, which is moderate, but in the synthetic handle provided by the bromine atom. In drug development, the ability to build molecular complexity through late-stage functionalization is paramount. The C-Br bond is a versatile anchor for a wide range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Key Applications Post-Acylation:
-
Suzuki Coupling: The bromo-group can be coupled with boronic acids to introduce new aryl or vinyl groups.
-
Heck Coupling: Formation of C-C bonds with alkenes.
-
Buchwald-Hartwig Amination: Introduction of a new C-N bond.
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.
This multi-step potential is where 4-Bromobenzylamine distinguishes itself from the other derivatives, which lack such a versatile functional handle.
Caption: Synthetic utility of 4-Bromobenzylamine for complex molecule synthesis.
Experimental Protocols
Trustworthiness in science is built on reproducibility. The following protocols are detailed to ensure they can serve as a self-validating system in your laboratory.
General Workflow for Benchmarking Experiments
This workflow provides a high-level overview of the process from reagent preparation to final analysis.
Caption: Standardized workflow for comparative N-acylation experiments.
Protocol: Catalyst-Free N-Acylation of Benzylamines
This protocol is adapted from established green chemistry methodologies for acylation.[13][16]
Objective: To synthesize N-benzylacetamides from their respective benzylamine precursors for comparative analysis.
Materials:
-
Benzylamine derivative (e.g., 4-Bromobenzylamine) (1.0 eq, 10 mmol)
-
Acetic Anhydride (Ac₂O) (1.2 eq, 12 mmol)
-
Diethyl ether (for precipitation and washing)
-
Deionized water (cold)
-
50 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plate (silica gel) and chamber
-
Büchner funnel and filter flask for vacuum filtration
Procedure:
-
Preparation of Free Amine: Note: This step is performed if starting from the hydrochloride salt. Dissolve the benzylamine hydrochloride (1.0 eq) in a minimal amount of water. Add 2M NaOH solution dropwise while stirring until the solution is basic (pH > 10). Extract the free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x volume). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting oil or solid is the free amine.
-
Reaction Setup: In a clean, 50 mL round-bottom flask, place the free benzylamine derivative (1.0 eq).
-
Acylation: Place the flask on a magnetic stirrer. Begin stirring and add acetic anhydride (1.2 eq) dropwise to the amine at room temperature over 2-3 minutes. The reaction is often exothermic.
-
Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase) by taking small aliquots every 5 minutes. The disappearance of the starting amine spot indicates completion.
-
Workup and Isolation: Once the reaction is complete, add 20 mL of cold water or diethyl ether to the flask. Stir vigorously for 15 minutes. A white crystalline solid (the N-acetylated product) should precipitate.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid twice with a small amount of cold diethyl ether to remove any unreacted acetic anhydride or acetic acid byproduct.
-
Drying: Dry the purified product under vacuum to a constant weight.
-
Characterization: Determine the isolated yield. Validate the product's identity and purity by measuring its melting point and acquiring a ¹H NMR spectrum. The expected product, N-(4-bromobenzyl)acetamide, will show a characteristic singlet for the CH₂ group around δ 4.3 ppm, a singlet for the acetyl CH₃ group around δ 2.0 ppm, and a broad singlet for the N-H proton, in addition to the aromatic signals.
Conclusion: A Strategic Decision Matrix
The choice between this compound and its counterparts is not a matter of which is "best," but which is "most fit for purpose."
-
For Rapid Amide Synthesis: If the sole goal is to form a simple amide bond quickly and efficiently, 4-Methoxybenzylamine is the superior choice due to its enhanced nucleophilicity.
-
For a Balance of Reactivity and Cost: 4-Methylbenzylamine and unsubstituted Benzylamine offer a good compromise with moderate reactivity and broad availability.
-
For Multi-Step Synthesis & Molecular Complexity: This compound is the strategic choice. Its moderately deactivated amine allows for controlled acylation, while the bromine atom serves as an invaluable functional handle for subsequent, value-adding cross-coupling reactions. This makes it an indispensable tool in discovery chemistry, where building diverse molecular libraries is essential.
As scientists, our role is to select tools that not only solve the immediate problem but also open doors to future possibilities. By understanding the nuanced interplay of electronic effects and synthetic potential, you can make more informed and strategic decisions in your research and development endeavors.
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- Oh, H. K., et al. Kinetics and mechanism of the addition of benzylamines to β-nitrostyrenes in acetonitrile. Journal of the Chemical Society, Perkin Transactions 2.
- Chem-Impex. 4-(4-Methylphenoxy)benzylamine hydrochloride.
- Oh, H. K., et al. (2005). Kinetics and Mechanism of the Addition of Benzylamines to α-Cyano-β-phenylacrylamides in Acetonitrile. DSpace.
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- The Open Medicinal Chemistry Journal. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties.
- Shukla, R., et al. (2002). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences.
- BenchChem. (2025). Application Note: Protocols for the Synthesis of N-Benzylacetamide via Acylation of Benzylamine.
- ResearchGate. The crystal structures of ten supramolecular salts of benzylamine and organic acids.
- Journal of Medicinal Chemistry. Antitumor agents. 120. New 4-substituted benzylamine and benzyl ether derivatives of 4'-O-demethylepipodophyllotoxin as potent inhibitors of human DNA topoisomerase II. ACS Publications.
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- ResearchGate. Kinetics and mechanism of the addition of benzylamines to β-nitrostyrenes in acetonitrile.
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- Kim, M.-J., et al. (2010). Fast racemization and dynamic kinetic resolution of primary benzyl amines. Tetrahedron Letters.
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- MDPI. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
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- NIH. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
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A Comparative Guide to Isotopic Labeling Strategies for Carbonyl-Containing Metabolites: The Role of 4-Bromobenzylamine Hydrochloride
In the landscape of metabolomics, particularly in drug discovery and development, the accurate quantification of carbonyl-containing metabolites—such as aldehydes, ketones, and keto-acids—is paramount. These molecules are often key biomarkers for disease states and metabolic disorders, yet their analysis is fraught with challenges, including inherent instability, low abundance, and poor ionization efficiency in mass spectrometry. Chemical derivatization is a powerful strategy to surmount these obstacles, and the incorporation of an isotopic signature during this process provides an elegant solution for robust quantification and confident identification.
This guide offers a comparative analysis of isotopic labeling strategies for carbonyl compounds, with a special focus on the utility of 4-Bromobenzylamine hydrochloride. We will explore its performance in the context of established alternatives, providing the technical insights necessary for researchers to select the optimal derivatization agent for their analytical needs.
The Power of the Isotopic Signature in Mass Spectrometry
Isotopic labeling is a technique used to trace the journey of molecules through a reaction or metabolic pathway. In the context of quantitative mass spectrometry, derivatization reagents containing stable isotopes are employed to create an internal standard for every analyte of interest. This approach, known as stable isotope-coded derivatization, mitigates issues of instrument drift and matrix effects, leading to highly accurate quantification.
An alternative and complementary approach is the use of derivatization reagents that possess a unique natural isotopic signature. Halogens, such as bromine, are particularly useful in this regard. Bromine exists naturally as two stable isotopes, 79Br and 81Br, in an almost 1:1 ratio. Consequently, any metabolite derivatized with a bromine-containing reagent will exhibit a characteristic doublet in the mass spectrum, with peaks of nearly equal intensity separated by 2 Da. This distinctive signature allows for the rapid and confident identification of derivatized analytes within a complex biological matrix.
This compound: A Tool for Carbonyl Derivatization
This compound is a primary amine that can serve as a derivatization agent for carbonyl compounds. The benzylamine moiety reacts with the aldehyde or ketone functional group to form a stable imine, also known as a Schiff base. This reaction is typically carried out under mildly acidic conditions, which catalyze the dehydration of the carbinolamine intermediate.
The key advantage of using 4-Bromobenzylamine lies in the introduction of the bromine atom onto the target metabolite. This "bromine signature coding" provides the characteristic isotopic doublet in the mass spectrum, facilitating the identification of derivatized carbonyl-containing metabolites.
Caption: Reaction of a carbonyl compound with 4-Bromobenzylamine to form an imine.
Comparative Analysis of Carbonyl Derivatization Reagents
The choice of derivatization reagent is critical and depends on the analytical platform (LC-MS or GC-MS), the nature of the carbonyl compound, and the overall goal of the study. Below is a comparison of this compound with other commonly used reagents.
| Reagent | Reaction Type | Key Features & Advantages | Disadvantages |
| 4-Bromobenzylamine HCl | Imine formation | - Introduces a unique 79Br/81Br isotopic signature for confident identification.- Increases hydrophobicity for improved reversed-phase LC retention. | - Does not introduce a permanent charge, so ionization enhancement may be moderate.- Requires optimization of reaction conditions. |
| Girard's Reagents (T & P) | Hydrazone formation | - Introduces a permanent positive charge, significantly enhancing ESI+ ionization efficiency.- Derivatives can be enriched using solid-phase extraction. | - Can form E/Z isomers, potentially complicating chromatography.- May not be suitable for all carbonyls. |
| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone formation | - Classic, widely used reagent.- Derivatives are detectable by UV-HPLC and LC-MS. | - Can have long reaction times.- Sensitivity may be lower compared to charged reagents. |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime formation | - Excellent for GC-MS analysis due to the volatility of the derivatives.- Highly sensitive with electron capture detection. | - High molecular weight of the reagent may be a limitation for some mass spectrometers.- Primarily for GC-MS, less common for LC-MS. |
| 4-APEBA | Imine formation & Quaternary ammonium | - Introduces a permanent positive charge for high sensitivity in ESI+.- Contains a bromine atom for isotopic signature. | - More complex synthesis compared to simpler reagents.- May have selectivity for certain types of carbonyls. |
Experimental Protocol: Derivatization of Carbonyls with this compound
This protocol provides a general procedure for the derivatization of carbonyl-containing metabolites in a biological extract for LC-MS analysis. Optimization will be required for specific applications.
Materials:
-
This compound
-
Methanol (LC-MS grade)
-
Acetic acid (glacial)
-
Metabolite extract (e.g., deproteinized plasma or cell lysate)
-
Internal standard (if available, a carbonyl compound not expected in the sample)
Procedure:
-
Sample Preparation:
-
Lyophilize 100 µL of the biological extract to dryness.
-
Reconstitute the dried extract in 50 µL of 50:50 methanol:water.
-
-
Derivatization Reaction:
-
Prepare a fresh derivatization solution of 10 mg/mL this compound in methanol with 1% acetic acid.
-
To the reconstituted sample, add 50 µL of the derivatization solution.
-
Vortex briefly and incubate at 60°C for 60 minutes.
-
Rationale: The elevated temperature and acidic conditions accelerate the imine formation and the removal of water.
-
-
Reaction Quenching and Sample Cleanup:
-
After incubation, cool the sample to room temperature.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the derivatized sample onto a reversed-phase C18 column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
In the mass spectrometer, operate in positive electrospray ionization (ESI+) mode.
-
Perform a full scan analysis to identify the characteristic bromine isotopic doublets of the derivatized carbonyls.
-
For targeted quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the [M+H]+ ions of the derivatized analytes.
-
Caption: Experimental workflow for carbonyl derivatization using 4-Bromobenzylamine.
Conclusion
The derivatization of carbonyl-containing metabolites is an essential strategy for their accurate and sensitive analysis by mass spectrometry. This compound presents a valuable option for researchers, offering a straightforward reaction to form stable imine derivatives. Its primary advantage lies in the introduction of a distinctive bromine isotopic signature, which greatly enhances the confidence in compound identification within complex biological samples.
While reagents that introduce a permanent positive charge, such as Girard's reagents or 4-APEBA, may offer superior ionization efficiency, the simplicity and unique isotopic signature of 4-Bromobenzylamine make it a compelling choice for many applications. As with any derivatization strategy, the optimal reagent and reaction conditions should be empirically determined to best suit the specific metabolites of interest and the analytical goals of the study.
References
- Mass spectrometry (MS) of 'carbonylated proteins' often involves derivatization of reactive carbonyl groups to facilitate their enrichment, identification and quantification. Among the many reported reagents, 2,4-dinitrophenylhydrazine (DNPH), biotin hydrazide (BHZ) and O-(biotinylcarbazoylmethyl) hydroxylamine (ARP) are the most frequently used.
A Comparative Guide to the Reaction Kinetics of 4-Bromobenzylamine Hydrochloride in Nucleophilic Substitution
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks in chemical synthesis is a critical decision that profoundly impacts reaction efficiency, yield, and the overall timeline of a project. 4-Bromobenzylamine hydrochloride is a versatile reagent frequently employed in the synthesis of complex organic molecules.[1][2] This guide provides an in-depth, quantitative comparison of the reaction kinetics of this compound in a model nucleophilic substitution reaction, juxtaposed with its analogues, 4-chlorobenzylamine hydrochloride and the parent benzylamine hydrochloride. Through this analysis, we aim to elucidate the subtle yet significant electronic effects of substituents on reaction rates, thereby empowering researchers to make more informed decisions in reagent selection and reaction optimization.
The Crucial Role of Reaction Kinetics in Synthesis and Drug Development
Understanding the kinetics of a chemical reaction—the study of reaction rates and the factors that influence them—is paramount in chemical synthesis and drug development.[3] Kinetic analysis provides a quantitative measure of how quickly reactants are converted into products, offering invaluable insights into the reaction mechanism. This knowledge is not merely academic; it has profound practical implications, enabling the optimization of reaction conditions such as temperature, concentration, and catalyst choice to maximize yield and minimize reaction times. In the context of drug development, a thorough understanding of reaction kinetics is essential for process scale-up and ensuring batch-to-batch consistency, both of which are critical for regulatory approval and commercial manufacturing.
Comparative Kinetic Analysis of Substituted Benzylamines in S N 2 Reactions
To provide a meaningful comparison, we will focus on the well-characterized nucleophilic substitution (S N 2) reaction between substituted benzylamines and benzyl bromide. In this reaction, the lone pair of electrons on the nitrogen atom of the benzylamine attacks the electrophilic carbon of benzyl bromide, leading to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion. The rate of this reaction is highly sensitive to the electronic properties of the substituents on the benzylamine ring.[4]
The Hammett Equation: Quantifying Substituent Effects
The influence of substituents on the reaction rate of aromatic compounds can be quantitatively described by the Hammett equation. This linear free-energy relationship correlates the rate constants of a series of reactions with the electronic properties of the substituents. The equation is given by:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
A negative ρ value, as is often observed for nucleophilic substitution reactions involving amines, indicates that electron-donating groups accelerate the reaction by increasing the nucleophilicity of the amine, while electron-withdrawing groups decelerate it.[5][6]
Expected Kinetic Trends
Based on the principles of physical organic chemistry and the Hammett equation, we can predict the following trend in reactivity for the nucleophilic substitution of benzylamines with benzyl bromide:
Benzylamine > 4-Chlorobenzylamine > 4-Bromobenzylamine
The unsubstituted benzylamine is expected to be the most reactive due to the absence of any electron-withdrawing groups. Both chlorine and bromine are electron-withdrawing halogens, which decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity and slowing down the reaction rate. Due to its greater electronegativity and inductive effect, bromine is expected to have a slightly stronger electron-withdrawing effect than chlorine in this context, leading to a slower reaction rate for 4-bromobenzylamine compared to its chloro-analogue.
Experimental Protocols for Kinetic Analysis
To empirically validate these predictions, a series of kinetic experiments can be performed. The following protocols outline a robust methodology for the quantitative analysis of the reaction kinetics of this compound and its analogues with benzyl bromide using UV-Vis spectrophotometry, a widely accessible and reliable technique.[7] For more rapid reactions, a stopped-flow apparatus can be employed to ensure accurate measurement of initial rates.[8][9]
Materials and Reagents
-
This compound (≥98% purity)[10]
-
4-Chlorobenzylamine hydrochloride (≥98% purity)
-
Benzylamine hydrochloride (≥98% purity)
-
Benzyl bromide (≥98% purity)
-
Methanol (HPLC grade)
-
Sodium hydroxide (for neutralization of the hydrochloride salt)
-
Standard laboratory glassware and equipment
-
UV-Vis spectrophotometer with temperature-controlled cuvette holder
-
Stopped-flow accessory (optional, for fast reactions)[11][12]
Preparation of Reactant Solutions
-
Benzylamine Solutions (0.1 M): Accurately weigh the required amount of this compound, 4-chlorobenzylamine hydrochloride, and benzylamine hydrochloride into separate volumetric flasks.
-
Dissolve each in a minimal amount of deionized water and neutralize with an equimolar amount of 1 M sodium hydroxide solution to free the amine.
-
Dilute to the final volume with methanol to achieve a final concentration of 0.1 M.
-
Benzyl Bromide Solution (0.01 M): Prepare a 0.01 M solution of benzyl bromide in methanol. This solution should be prepared fresh daily due to the lability of benzyl bromide.
Kinetic Measurement by UV-Vis Spectrophotometry
-
Wavelength Selection: Determine the λmax for the product of the reaction (the substituted dibenzylamine) by allowing a reaction to go to completion and scanning the UV-Vis spectrum. Benzylamine itself has absorption maxima at 206 nm and 256 nm.[13] The formation of the product will likely lead to a shift in the absorbance spectrum.
-
Temperature Control: Set the temperature of the UV-Vis spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25 °C, 30 °C, 35 °C) and allow it to equilibrate.
-
Reaction Initiation: Pipette the benzylamine solution into a quartz cuvette and place it in the spectrophotometer. Add the benzyl bromide solution to the cuvette, rapidly mix, and immediately start data acquisition. For slower reactions, manual mixing is sufficient. For faster reactions, a stopped-flow apparatus is recommended.[8]
-
Data Acquisition: Monitor the increase in absorbance at the predetermined λmax of the product over time. Collect data at regular intervals until the reaction is complete (i.e., the absorbance plateaus).
Data Analysis
The reaction is expected to follow second-order kinetics. However, by using a pseudo-first-order approach where the concentration of the benzylamine is in large excess (e.g., 10-fold or greater) compared to the benzyl bromide, the analysis is simplified. The observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation. The second-order rate constant (k₂) can then be calculated using the following equation:
k₂ = kobs / [Benzylamine]
This process should be repeated for each of the benzylamine analogues at various temperatures to determine the activation parameters (e.g., activation energy, Ea).
Visualizing the Experimental Workflow
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Bromobenzylamine Hydrochloride and Its Derivatives
Abstract
This guide provides an in-depth spectroscopic comparison of 4-bromobenzylamine hydrochloride, a vital building block in pharmaceutical and chemical synthesis, and its common derivative, N-(4-bromobenzyl)acetamide. We will explore the nuanced differences in their spectral signatures across Nuclear Magnetic Resonance (¹H & ¹³C NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS). The objective is to equip researchers, scientists, and drug development professionals with the expertise to unambiguously identify, differentiate, and assess the purity of these compounds. The methodologies detailed herein are grounded in established analytical principles, ensuring self-validating and reproducible results.
Introduction: The Imperative for Spectroscopic Scrutiny
4-Bromobenzylamine and its salts are key intermediates in the synthesis of a wide array of biologically active molecules. Their purity and structural integrity are paramount, as even minor impurities can significantly impact downstream reaction yields, biological activity, and safety profiles. Spectroscopic techniques are the cornerstone of chemical analysis, providing a non-destructive window into molecular structure.[1]
This guide focuses on comparing the primary amine salt, this compound, with its N-acetylated derivative. N-acetylation is a common synthetic transformation, and understanding the resulting spectral shifts is crucial for reaction monitoring and final product confirmation. We will dissect how protonation and N-acetylation systematically alter the electronic and vibrational properties of the parent molecule, leading to distinct and identifiable fingerprints in each spectroscopic method.
Comparative Spectroscopic Analysis
For the purpose of this guide, we will compare two key compounds:
-
Compound A: this compound
-
Compound B: N-(4-bromobenzyl)acetamide (a representative derivative)
Data presented is based on typical values obtained from reputable spectral databases such as the Spectral Database for Organic Compounds (SDBS).[2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus determines its resonance frequency (chemical shift, δ).
-
Protonation Effect (Amine vs. Ammonium Salt): Protonating the primary amine to form the hydrochloride salt (-NH₂ → -NH₃⁺Cl⁻) causes significant deshielding of adjacent protons. The electron-withdrawing inductive effect of the positively charged nitrogen pulls electron density away from the benzylic (-CH₂-) and aromatic protons, shifting their signals downfield (to a higher ppm value). The labile amine protons will also appear as a broad signal, often at a much higher chemical shift.
-
Acetylation Effect (Amine vs. Amide): Converting the primary amine to an N-acetyl derivative introduces a carbonyl group and a methyl group. This transformation has several predictable effects:
-
The benzylic protons (-CH₂-) become coupled to the amide N-H proton, often appearing as a doublet. The electron-withdrawing nature of the acetyl group causes a downfield shift compared to the free amine.
-
A new, sharp singlet appears around 2.0 ppm, corresponding to the three protons of the acetyl methyl group (-COCH₃).
-
A new amide proton signal (N-H) appears, typically as a triplet in the 6-8 ppm region, due to coupling with the adjacent CH₂ group.
-
| Assignment | Compound A: 4-Bromobenzylamine HCl | Compound B: N-(4-bromobenzyl)acetamide | Rationale for Spectral Shift |
| ¹H NMR | |||
| Aromatic H (ortho to CH₂NH₃⁺) | ~7.45 ppm (d, J ≈ 8.4 Hz, 2H) | ~7.25 ppm (d, J ≈ 8.4 Hz, 2H) | The -NH₃⁺ group is more electron-withdrawing than -NHAc, causing greater deshielding of ortho protons. |
| Aromatic H (ortho to Br) | ~7.65 ppm (d, J ≈ 8.4 Hz, 2H) | ~7.48 ppm (d, J ≈ 8.4 Hz, 2H) | The electron density on the ring is slightly higher in the amide, causing a minor upfield shift. |
| Benzylic CH₂ | ~4.05 ppm (s, 2H) | ~4.35 ppm (d, J ≈ 6.0 Hz, 2H) | The acetyl group is strongly electron-withdrawing, deshielding the benzylic protons. Coupling to the amide N-H results in a doublet. |
| Amine/Amide NH | ~8.60 ppm (br s, 3H) | ~6.10 ppm (t, J ≈ 6.0 Hz, 1H) | The ammonium protons are highly deshielded and exchange rapidly. The amide proton is less deshielded and couples to the adjacent CH₂. |
| Acetyl CH₃ | N/A | ~2.00 ppm (s, 3H) | Introduction of the acetyl group. |
| ¹³C NMR | |||
| Benzylic CH₂ | ~42.5 ppm | ~43.0 ppm | Minimal change, slight downfield shift due to amide group. |
| C-Br (ipso) | ~122.0 ppm | ~121.5 ppm | Negligible change. |
| Aromatic CH (ortho to Br) | ~132.5 ppm | ~131.8 ppm | Minor shielding effect from the less deactivating amide group. |
| Aromatic CH (ortho to CH₂) | ~130.0 ppm | ~129.0 ppm | Minor shielding effect from the less deactivating amide group. |
| C-CH₂ (ipso) | ~135.0 ppm | ~138.0 ppm | The amide group alters the electronic environment of the attached aromatic carbon. |
| Carbonyl C=O | N/A | ~170.0 ppm | Introduction of the carbonyl group, which appears far downfield.[5] |
| Acetyl CH₃ | N/A | ~23.0 ppm | Introduction of the acetyl methyl group. |
Note: Data for Compound A (hydrochloride) is predicted based on data for the free base. The benzylic and aromatic protons are shifted downfield due to the inductive effect of the -NH₃⁺ group. Spectra are typically run in DMSO-d₆ for hydrochloride salts.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. It is an excellent tool for identifying functional groups.
-
Primary Aminium Salt (Compound A): The -NH₃⁺ group exhibits broad N-H stretching absorptions from ~3100-2800 cm⁻¹, often overlapping with C-H stretches. A characteristic broad "ammonium band" also appears around 2500 cm⁻¹. N-H bending vibrations are visible around 1600-1500 cm⁻¹.
-
Secondary Amide (Compound B): The N-acetyl derivative shows distinct features. The primary amine stretches are replaced by a single, sharp N-H stretching band for the secondary amide around 3300 cm⁻¹. Most importantly, two strong new bands appear: the Amide I band (~1640 cm⁻¹), which is primarily C=O stretching, and the Amide II band (~1550 cm⁻¹), which is a mix of N-H bending and C-N stretching.[6] The presence of these two bands is a definitive indicator of amide formation.
| Vibrational Mode | Compound A: 4-Bromobenzylamine HCl (cm⁻¹) | Compound B: N-(4-bromobenzyl)acetamide (cm⁻¹) | Interpretation |
| N-H Stretch | 3100-2800 (strong, broad) | ~3300 (medium, sharp) | Disappearance of primary amine salt stretches and appearance of secondary amide N-H stretch.[7] |
| Aromatic C-H Stretch | ~3030 (medium) | ~3030 (medium) | Unchanged. Characteristic of sp² C-H bonds.[8] |
| Aliphatic C-H Stretch | ~2950 (medium) | ~2950 (medium) | Unchanged. Characteristic of sp³ C-H bonds. |
| Amide I (C=O Stretch) | N/A | ~1640 (strong, sharp) | Definitive evidence of the carbonyl group in the amide. |
| N-H Bend | 1600 & 1505 (medium) | ~1550 (Amide II, strong) | Shift from primary amine bending to the characteristic Amide II band. |
| Aromatic C=C Stretch | ~1490 (medium) | ~1490 (medium) | Unchanged. Skeletal vibration of the benzene ring.[9] |
| C-N Stretch | ~1220 (medium) | ~1280 (medium) | The C-N bond in the amide has more double bond character, shifting it to higher frequency. |
| C-Br Stretch | ~650 (medium) | ~650 (medium) | Unchanged. |
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For these compounds, a soft ionization technique like Electrospray Ionization (ESI) is ideal as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for clear molecular weight determination.[10]
-
Molecular Ion: The most immediate difference is the molecular weight. 4-Bromobenzylamine (free base, M=186.05 g/mol ) will show an [M+H]⁺ ion at m/z 187. The N-acetyl derivative (M=228.09 g/mol ) will show an [M+H]⁺ ion at m/z 229. A key feature for both is the bromine isotopic pattern : bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[11] Therefore, the molecular ion peak will always be accompanied by an M+2 peak of almost equal intensity.
-
Fragmentation: If fragmentation is induced (tandem MS or MS/MS), the pathways will differ significantly.
-
4-Bromobenzylamine: The primary fragmentation pathway is the loss of ammonia (NH₃) from the protonated molecule, leading to the formation of the 4-bromobenzyl cation.[12][13]
-
[C₇H₉BrNH]⁺ (m/z 187/189) → [C₇H₆Br]⁺ (m/z 169/171) + NH₃
-
-
N-(4-bromobenzyl)acetamide: Fragmentation is more complex. A likely pathway is the cleavage of the amide bond or loss of the entire acetamide group. Alpha-cleavage next to the nitrogen is also possible. A characteristic fragment is often the acylium ion or the 4-bromobenzyl cation.[14]
-
| Ion | Compound A/Free Base (m/z) | Compound B (m/z) | Interpretation |
| [M+H]⁺ | 187 / 189 | 229 / 231 | Protonated molecular ion. The 1:1 isotopic pattern confirms the presence of one bromine atom. |
| [M-NH₂]⁺ or [M+H-NH₃]⁺ | 170 / 172 | N/A | Common fragment for benzylamines, forming the stable benzyl cation.[13] |
| [M+H - CH₃CONH₂]⁺ | N/A | 170 / 172 | Loss of the neutral acetamide molecule to form the benzyl cation. |
| [CH₃CO]⁺ | N/A | 43 | Acylium ion, a common fragment for N-acetyl compounds. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of UV or visible light, corresponding to the promotion of electrons to higher energy orbitals. For these compounds, the absorption is dominated by π → π* transitions within the aromatic ring.
The primary chromophore is the bromophenyl group. The auxochromic amino group (-NH₂) interacts with the π-system of the ring, typically shifting the absorption maximum (λ_max) to a longer wavelength (a bathochromic or red shift) compared to bromobenzene itself.[15]
-
Protonation Effect: In the hydrochloride salt (Compound A), the nitrogen lone pair is tied up in the bond with H⁺. This removes its ability to donate into the ring, making the -NH₃⁺ group behave more like a deactivating, electron-withdrawing group. This results in a hypsochromic (blue) shift to a shorter wavelength, and the spectrum will more closely resemble that of bromobenzene.
-
Acetylation Effect: The amide nitrogen's lone pair in Compound B is partially delocalized into the adjacent carbonyl group, reducing its ability to donate into the aromatic ring compared to a free amine. Therefore, its λ_max will also be at a shorter wavelength than the free amine, but typically at a slightly longer wavelength than the fully protonated salt.
| Compound | Typical λ_max (nm) | Rationale |
| 4-Bromobenzylamine (Free Base) | ~280 nm | The -NH₂ group is an activating auxochrome, extending conjugation and causing a red shift.[15] |
| Compound A: 4-Bromobenzylamine HCl | ~265 nm | The -NH₃⁺ group is deactivating, reducing conjugation and causing a blue shift relative to the free base. |
| Compound B: N-(4-bromobenzyl)acetamide | ~270 nm | The amide nitrogen lone pair is less available for donation into the ring, resulting in a blue shift relative to the free base. |
Experimental Protocols & Workflows
Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.
Diagram: General Spectroscopic Analysis Workflow
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Evaluating 4-Bromobenzylamine Hydrochloride in Flow Chemistry: A Comparative Guide
For researchers, scientists, and professionals in drug development, the optimization of chemical syntheses is a paramount objective. The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of efficiency, safety, and scalability.[1][2][3] This guide provides an in-depth technical evaluation of 4-Bromobenzylamine hydrochloride, a key building block in medicinal chemistry, and its performance within flow chemistry setups. We will objectively compare its reactivity and utility against viable alternatives, supported by experimental data and established chemical principles.
The Role of this compound in Modern Synthesis
This compound serves as a versatile reagent, primarily utilized for the introduction of the benzylamine moiety into molecular scaffolds. Its bifunctional nature, possessing both a reactive aryl bromide and a primary amine, makes it a valuable participant in a variety of transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination.[4] These reactions are fundamental in the synthesis of a vast array of pharmaceutical compounds. The hydrochloride salt form offers improved stability and handling characteristics compared to the free base.
Flow chemistry, with its inherent benefits of superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates, provides an ideal platform to maximize the synthetic potential of this compound.[1]
Comparative Performance Analysis in Flow Chemistry
The central consideration for employing this compound in flow chemistry is its reactivity relative to other commercially available analogs. The primary alternatives include 4-Iodobenzylamine hydrochloride and 4-Chlorobenzylamine hydrochloride. The performance of these reagents in palladium-catalyzed cross-coupling reactions is intrinsically linked to the carbon-halogen (C-X) bond strength, which dictates the ease of oxidative addition to the palladium catalyst, a critical step in the catalytic cycle.[5]
The established reactivity trend for aryl halides is I > Br > Cl .[5][6] This fundamental principle directly translates to their performance in flow chemistry, influencing reaction kinetics, required catalyst loading, and the necessary reaction conditions (temperature, residence time).
Data Presentation: Reactivity and Performance Comparison
| Reagent | Relative Reactivity | Typical Flow Conditions | Advantages | Disadvantages |
| 4-Iodobenzylamine hydrochloride | Highest | Milder temperatures, shorter residence times, lower catalyst loading. | High reactivity allows for faster reactions and potentially higher throughput. | Higher cost, lower stability. |
| This compound | Intermediate | Moderate temperatures and residence times. | Good balance of reactivity, stability, and cost. Widely available. | May require slightly more forcing conditions than the iodo analog. |
| 4-Chlorobenzylamine hydrochloride | Lowest | Higher temperatures, longer residence times, often requires more specialized and active catalyst systems.[7] | Most cost-effective and readily available raw material. | Sluggish reactivity can lead to lower throughput and require more process optimization.[7] |
Experimental Protocols in Flow Chemistry
To provide a practical context for the comparative data, this section details standardized experimental protocols for key reactions involving this compound in a continuous flow setup. A packed-bed reactor configuration is often preferred for heterogeneous catalysis in flow, offering high catalyst loading and simplified product purification.[8][9]
Suzuki-Miyaura Coupling in a Packed-Bed Reactor
This protocol describes the continuous synthesis of a biaryl compound via a Suzuki-Miyaura cross-coupling reaction.
Workflow Diagram:
Caption: Workflow for a continuous Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reactor Preparation: A column is packed with a solid-supported palladium catalyst (e.g., Pd on carbon, or a polymer-supported catalyst). The reactor is then heated to the desired temperature (e.g., 80-120 °C).
-
Reagent Preparation:
-
Solution A: this compound (1.0 eq), an arylboronic acid (1.2 eq), and a base (e.g., K₂CO₃, 2.0 eq) are dissolved in a suitable solvent mixture (e.g., 1,4-dioxane/water). The hydrochloride salt may require in-situ neutralization or the use of a suitable base to liberate the free amine for optimal reactivity. 4-Bromobenzylamine is very soluble in water.[10]
-
Solution B: A solution of a palladium precursor (e.g., Palladium(II) acetate) and a ligand (e.g., SPhos) in the same solvent system, if a homogeneous catalyst is used and introduced separately. For heterogeneous catalysis in a packed bed, this stream is omitted.
-
-
Reaction Execution:
-
Solution A is pumped through the packed-bed reactor at a defined flow rate (e.g., 0.1-1.0 mL/min) to achieve the desired residence time.
-
A back pressure regulator is used to maintain the system pressure and prevent solvent boiling.
-
-
Product Collection and Analysis: The output from the reactor is collected. The product can be isolated after solvent removal and purification. Reaction progress and yield can be monitored in real-time using in-line analytical techniques such as UV-Vis or IR spectroscopy.
Buchwald-Hartwig Amination in a Flow Reactor
This protocol outlines the continuous synthesis of an N-aryl amine via a Buchwald-Hartwig amination.
Workflow Diagram:
Caption: Workflow for a continuous Buchwald-Hartwig amination reaction.
Step-by-Step Methodology:
-
Reactor Setup: A coil reactor of a defined volume is placed in a heating system (e.g., an oil bath or a column heater) and brought to the desired temperature (e.g., 100-140 °C).
-
Reagent Preparation:
-
Solution A: this compound (1.0 eq) and the desired amine (1.2 eq) are dissolved in an anhydrous, aprotic solvent (e.g., toluene or dioxane).
-
Solution B: A strong, non-nucleophilic base (e.g., sodium tert-butoxide or LHMDS, 1.4 eq) is dissolved in the same solvent.
-
Catalyst Solution: A palladium pre-catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XPhos) are dissolved in the same solvent.
-
-
Reaction Execution:
-
The three solutions are pumped at specific flow rates into a series of T-mixers to ensure efficient mixing before entering the heated coil reactor.
-
The total flow rate determines the residence time within the reactor.
-
A back pressure regulator is employed to enable superheating of the solvent.
-
-
Product Collection and Analysis: The reaction mixture is collected at the outlet. The product is then isolated via standard workup and purification procedures.
Causality Behind Experimental Choices
-
Choice of Reactor: Packed-bed reactors are advantageous for heterogeneous catalysts as they simplify catalyst separation and reuse. Coil reactors are suitable for homogeneous reactions, providing excellent heat transfer and well-defined residence times.
-
Solvent Selection: The solubility of this compound in water is good, which can be a consideration for certain aqueous-organic solvent systems in Suzuki couplings.[11][12] For Buchwald-Hartwig aminations, anhydrous aprotic solvents are crucial to prevent catalyst deactivation and unwanted side reactions.
-
Base Selection: The choice of base is critical. For Suzuki couplings, inorganic bases like carbonates are often sufficient. For the more demanding Buchwald-Hartwig amination, stronger, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle.
-
Temperature and Pressure: Flow chemistry allows for superheating of solvents above their atmospheric boiling points through the use of back pressure regulators.[1] This enables reactions to be performed at higher temperatures, significantly accelerating reaction rates and often allowing for the use of less reactive substrates like aryl chlorides.
Conclusion and Future Outlook
This compound demonstrates robust performance in flow chemistry, offering a well-balanced combination of reactivity, stability, and cost for applications in pharmaceutical and fine chemical synthesis. While 4-iodobenzylamine hydrochloride may provide higher reactivity, its increased cost and lower stability can be limiting factors. Conversely, 4-chlorobenzylamine hydrochloride, though economically attractive, often necessitates more rigorous reaction conditions and specialized catalytic systems.
The continued development of highly active and stable catalysts, particularly for the activation of C-Br and C-Cl bonds, will further enhance the utility of this compound and its analogs in continuous manufacturing processes. The integration of real-time analytics and automated optimization platforms with flow reactors will undoubtedly unlock new efficiencies in the synthesis of complex molecules, with this compound remaining a key workhorse in the synthetic chemist's toolbox.
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A Comparative Guide to the Synthesis of 4-Substituted Benzylamines: Routes, Rationales, and Protocols
Introduction: The Significance of the Benzylamine Scaffold
The 4-substituted benzylamine motif is a cornerstone in modern chemistry, serving as a critical building block in a vast spectrum of applications. From potent pharmaceutical agents to advanced materials, the strategic installation of this functional group is paramount. In the pharmaceutical realm, these compounds are integral to beta-tryptase inhibitors for asthma treatment, anti-inflammatory agents, and various other biologically active molecules.[1][2] The efficacy and novelty of a synthetic route are often dictated by factors such as yield, purity, scalability, cost-effectiveness, and tolerance to diverse functional groups. This guide provides a comparative analysis of the principal synthetic strategies for accessing 4-substituted benzylamines, offering field-proven insights into the causality behind methodological choices and providing validated, step-by-step protocols for key transformations.
Comparative Analysis of Major Synthetic Routes
The synthesis of benzylamines can be approached from several distinct mechanistic pathways. The choice of a particular route is a critical decision, balancing the availability of starting materials, reaction conditions, and the chemical nature of the desired product. We will explore the most prevalent and impactful methods: Reductive Amination, Gabriel Synthesis, Ritter Reaction, rearrangement reactions, and modern catalytic approaches.
Reductive Amination: The Workhorse of Amine Synthesis
Reductive amination is arguably the most versatile and widely employed method for synthesizing amines.[3] This one-pot procedure involves the reaction of a 4-substituted benzaldehyde with an amine (or ammonia) to form an imine intermediate, which is subsequently reduced in situ to the target benzylamine.
Mechanistic Rationale: The reaction capitalizes on the electrophilicity of the carbonyl carbon. Nucleophilic attack by the amine forms a hemiaminal, which then dehydrates to an imine (or a Schiff base). A reducing agent, chosen for its selectivity, reduces the C=N double bond without affecting the aromatic ring or other sensitive functional groups.[3] The choice of reducing agent is critical; sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) are common, with the latter two being milder and capable of reducing imines in the presence of aldehydes.[3]
Advantages:
-
Broad Substrate Scope: Applicable to a wide range of aldehydes and amines.[4][5]
-
One-Pot Procedure: Simplifies the experimental setup and reduces purification steps.[4][6]
-
Mild Conditions: Often proceeds under relatively gentle temperature and pressure conditions.[4]
Disadvantages:
-
Over-alkylation: When synthesizing primary amines using ammonia, the product can react further with the starting aldehyde, leading to secondary and tertiary amine byproducts.[3][4]
-
Reducing Agent Stoichiometry: Requires at least a stoichiometric amount of a hydride reducing agent.
Workflow for Reductive Amination
Caption: A typical experimental workflow for reductive amination.
Gabriel Synthesis: A Classic Route to Pure Primary Amines
The Gabriel synthesis is a robust and time-tested method specifically designed to produce primary amines free from over-alkylation contaminants.[4][7] The strategy employs the phthalimide anion as an ammonia surrogate.
Mechanistic Rationale: Phthalimide's N-H proton is acidic and can be readily removed by a base like potassium carbonate or potassium hydroxide. The resulting nucleophilic phthalimide anion attacks a 4-substituted benzyl halide (e.g., benzyl bromide) in a classic Sₙ2 reaction.[8] The final step involves the cleavage of the N-benzylphthalimide intermediate, typically through hydrazinolysis (using hydrazine) or acidic/basic hydrolysis, to release the pure primary benzylamine.[8][9]
Advantages:
-
High Purity: Exclusively yields primary amines, preventing the formation of secondary or tertiary amine side products.[4][7]
-
Reliability: A very dependable and well-understood reaction.
Disadvantages:
-
Limited to Primary Amines: The method is not suitable for synthesizing secondary or tertiary amines.[4]
-
Harsh Cleavage Conditions: The final hydrolysis step can require harsh conditions (strong acid or base) that may not be compatible with sensitive functional groups on the substrate.[4]
-
Atom Economy: Generates a stoichiometric phthalic acid derivative byproduct.
Mechanism of the Gabriel Synthesis
Caption: The reaction pathway of the Gabriel Synthesis.
Ritter Reaction: Amines from Nitriles and Carbocations
The Ritter reaction offers a unique pathway to N-alkyl amides, which can then be hydrolyzed to amines. It involves the reaction of a nitrile with a substrate that can form a stable carbocation, such as a tertiary or benzylic alcohol, in the presence of a strong acid.[10][11][12]
Mechanistic Rationale: A strong acid (e.g., concentrated H₂SO₄) protonates the benzyl alcohol, which then loses water to form a stable benzylic carbocation.[12][13] The nitrogen atom of the nitrile acts as a nucleophile, attacking the carbocation to form a nitrilium ion. This intermediate is then hydrolyzed by water during the workup to yield an N-benzyl amide.[11][13] Subsequent hydrolysis of the amide provides the corresponding benzylamine.
Advantages:
-
Access to Sterically Hindered Amines: Particularly useful for creating amines with bulky alkyl groups on the nitrogen.[12]
-
Utilizes Different Starting Materials: Employs alcohols and nitriles, offering an alternative to aldehyde- or halide-based routes.
Disadvantages:
-
Harsh Acidic Conditions: Requires strong, concentrated acids, limiting its use with acid-sensitive substrates.[10][13]
-
Multi-step Process: The initial product is an amide, which requires a separate hydrolysis step to yield the amine.
-
Byproduct Generation: Cogenerates substantial amounts of salt waste during neutralization.[10]
Mechanism of the Ritter Reaction
Caption: Key steps in the Ritter Reaction mechanism.
Rearrangement Reactions: Hofmann and Schmidt
Rearrangement reactions provide indirect routes to benzylamines by starting with carboxylic acid derivatives and resulting in a product with one less carbon atom.
-
Hofmann Rearrangement: This reaction converts a primary amide (e.g., a 4-substituted phenylacetamide) into a primary amine with one fewer carbon atom.[14][15] The reaction proceeds by treating the amide with bromine and a strong base, which generates an isocyanate intermediate.[14][16] This intermediate is then hydrolyzed to the primary amine, releasing carbon dioxide.[14][17]
-
Schmidt Reaction: In a conceptually similar process, the Schmidt reaction converts a carboxylic acid directly to an amine using hydrazoic acid (HN₃) under acidic conditions.[18][19] The reaction proceeds through an acyl azide and subsequent rearrangement to an isocyanate, which is then hydrolyzed.[18] It can also be applied to ketones to yield amides.[20]
Advantages:
-
Provides a route for chain shortening (degradation).[15][16]
-
Useful when the corresponding amide or carboxylic acid is more accessible than the aldehyde.
Disadvantages:
-
Toxic/Hazardous Reagents: The use of bromine (Hofmann) and hydrazoic acid (Schmidt) requires careful handling.
-
Limited Scope: The reaction conditions can be harsh and are not compatible with all functional groups.
Modern Catalytic Methods: Buchwald-Hartwig Amination and Direct Amination
Modern organometallic chemistry has introduced powerful new methods for C-N bond formation.
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[21][22] While often used to form aryl amines, it can be employed to couple an ammonia equivalent with a 4-substituted benzyl halide. Its development has significantly expanded the scope of C-N bond formation, allowing for milder conditions than classical methods.[21][23]
-
Direct Amination of Alcohols: To improve atom economy, direct catalytic amination of benzyl alcohols has been developed. The "borrowing hydrogen" or "hydrogen autotransfer" strategy uses a catalyst (e.g., iron or nickel-based) to transiently oxidize the alcohol to an aldehyde, which then undergoes reductive amination with ammonia. The catalyst then uses the initially "borrowed" hydrogen to reduce the imine intermediate.[24][25] This elegant, waste-reducing process represents a greener alternative to traditional methods.[24]
Quantitative Performance Comparison
The selection of a synthetic route is often a data-driven decision. The table below summarizes typical performance metrics for the discussed methods.
| Method | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Reductive Amination | 60 - 98%[4][5] | 0.5 - 24 h[4][26] | 25 - 80 °C[4][5] | Wide substrate scope, one-pot procedure, mild conditions.[4] | Potential for over-alkylation, requires stoichiometric reducing agent.[3][4] |
| Gabriel Synthesis | 60 - 79%[4][27] | 3 - 5 h[4] | Reflux | High purity of primary amine, avoids over-alkylation.[4] | Limited to primary amines, harsh hydrolysis conditions.[4] |
| Ritter Reaction | 40 - 80% | 1 - 6 h | 0 - 60 °C | Access to sterically hindered amines, uses alternative starting materials.[12] | Requires strong acid, produces amide intermediate, salt waste.[10][13] |
| Hofmann Rearrangement | 70 - 95% | 1 - 4 h | 50 - 80 °C | Useful for chain shortening (degradation).[15] | Use of hazardous bromine, harsh basic conditions. |
| Buchwald-Hartwig | 70 - 95%[28] | 1 - 24 h | 70 - 110 °C | Excellent scope, high functional group tolerance, milder than older methods.[21] | Requires expensive palladium catalyst and ligands, sensitive to air/moisture. |
| Direct Amination | 60 - 90%[25] | 12 - 24 h | 140 - 180 °C[25] | High atom economy, environmentally friendly ("green").[24] | Requires specific catalysts, sometimes high temperatures/pressures. |
Validated Experimental Protocols
To translate theory into practice, detailed and validated protocols are essential. Here, we provide step-by-step methodologies for two of the most fundamental and widely used syntheses.
Protocol 1: Reductive Amination of 4-Chlorobenzaldehyde
This protocol describes the synthesis of 4-chlorobenzylamine via a one-pot reductive amination using sodium borohydride.
Materials:
-
4-Chlorobenzaldehyde
-
Ammonium acetate (NH₄OAc)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzaldehyde (1.41 g, 10 mmol) in methanol (50 mL).
-
Imine Formation: To the stirred solution, add ammonium acetate (7.71 g, 100 mmol). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Cool the flask in an ice bath to 0 °C. Cautiously add sodium borohydride (0.76 g, 20 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane (50 mL) and saturated sodium bicarbonate solution (50 mL).
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 4-chlorobenzylamine.
-
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain the pure amine.
Protocol 2: Gabriel Synthesis of Benzylamine
This protocol is a classic demonstration of synthesizing a pure primary amine, adapted from literature procedures.[27]
Materials:
-
Potassium phthalimide
-
Benzyl chloride
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate (85%)
-
Methanol (MeOH)
-
Diethyl ether
-
Concentrated sodium hydroxide (NaOH) solution
Procedure:
-
Alkylation Step: In a 250 mL round-bottom flask, combine potassium phthalimide (18.5 g, 100 mmol) and N,N-dimethylformamide (100 mL). Add benzyl chloride (12.7 g, 100 mmol) to the suspension. Caution: Benzyl chloride is a lachrymator.
-
Heating: Heat the mixture at 80-90 °C with stirring for 2 hours. The reaction mixture should become more homogeneous as the N-benzylphthalimide product forms.
-
Isolation of Intermediate: Cool the reaction mixture to room temperature and pour it into 400 mL of cold water with vigorous stirring. The solid N-benzylphthalimide will precipitate. Filter the white solid, wash with water, and dry. A typical yield is 70-80%.[27]
-
Hydrazinolysis: In a clean 250 mL flask, combine the dried N-benzylphthalimide (23.7 g, 100 mmol), methanol (80 mL), and hydrazine hydrate (7 mL).[27]
-
Reflux: Reflux the mixture for 1 hour. A voluminous white precipitate of phthalhydrazide will form.
-
Workup: Cool the mixture and add concentrated hydrochloric acid (20 mL). Filter off the phthalhydrazide precipitate and wash it with a small amount of cold methanol.
-
Isolation of Amine: Combine the filtrates and reduce the volume by about half under reduced pressure. Make the solution strongly alkaline with a concentrated NaOH solution. An oily layer of benzylamine will separate.
-
Extraction and Purification: Extract the mixture with diethyl ether (3 x 40 mL). Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent. Distill the remaining oil under reduced pressure to obtain pure benzylamine. A typical yield for this step is 60-70%.[27]
Conclusion and Future Outlook
The synthesis of 4-substituted benzylamines is a mature field with a rich portfolio of reliable methods. For general-purpose synthesis of secondary and tertiary amines, reductive amination remains the method of choice due to its versatility and operational simplicity.[3] When the target is a pure primary amine and over-alkylation is a concern, the Gabriel synthesis provides an unparalleled, classic solution.[7]
The Ritter, Hofmann, and Schmidt reactions offer valuable, albeit more niche, alternatives when starting from different functional groups or when specific structural outcomes like chain degradation are desired. Looking forward, the field is increasingly driven by the principles of green chemistry. Catalytic methods, particularly the direct amination of alcohols via the borrowing hydrogen strategy , represent the future of amine synthesis.[24] These routes minimize waste and maximize atom economy, aligning with the sustainability goals of the modern chemical industry. The continued development of more efficient, selective, and robust catalysts will undoubtedly further refine our ability to construct this vital chemical scaffold.
References
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- ResearchGate. Buchwald–Hartwig reaction: an update.
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- Chemistry LibreTexts. Buchwald-Hartwig Amination.
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- Organic Chemistry Portal. Schmidt Reaction.
- PubMed. Synthesis and evaluation of 4-substituted benzylamine derivatives as beta-tryptase inhibitors.
- Pearson. Show how Gabriel syntheses are used to prepare the following amines.
- AIR Unimi. Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride.
- Science of Synthesis. Reduction of Imines and Reductive Amination of Aldehydes and Ketones.
- Brainly. Outline a benzylamine preparation using Gabriel's synthesis.
- ResearchGate. Reductive aminations of benzaldehyde.
- NROChemistry. Ritter Reaction.
- PubMed Central. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.
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- YouTube. Gabriel Synthesis.
- ResearchGate. Chemical and biocatalytic routes to substituted benzylamines.
- Organic Chemistry Portal. Ritter Reaction.
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- The University of Liverpool Repository. Photochemical Synthesis of Anilines via Ni-Catalyzed Coupling of Aryl Halides with Ammonium Salts.
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- PrepChem.com. Preparation of benzylamine.
- YouTube. Schmidt Reaction.
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Navigating the Choice of Halogenated Benzylamines in Large-Scale Synthesis: A Cost-Benefit Analysis of 4-Bromobenzylamine Hydrochloride
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The selection of starting materials in large-scale pharmaceutical and fine chemical synthesis is a critical decision that profoundly impacts process efficiency, scalability, and overall cost-effectiveness. Among the versatile building blocks available, halogenated benzylamines are prized for their utility in introducing the benzylamine moiety and as precursors for further functionalization, particularly in cross-coupling reactions. This guide provides an in-depth comparative analysis of 4-Bromobenzylamine hydrochloride, a widely used reagent, against its primary alternatives, offering experimental insights and data to inform strategic decisions in process development.
The Strategic Importance of this compound
This compound serves as a crucial intermediate in the synthesis of a multitude of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its molecular structure is distinguished by two key reactive sites: the primary amine, which readily participates in nucleophilic substitution and condensation reactions, and the bromine atom on the phenyl ring, a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[2] The hydrochloride salt form offers enhanced stability and ease of handling compared to the free base, although it requires a neutralization step in most reaction protocols.
The utility of the bromo-substituent lies in its role as a versatile leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to the construction of the complex molecular scaffolds often found in active pharmaceutical ingredients (APIs).[1]
Identifying Viable Alternatives for Large-Scale Synthesis
While this compound is a robust and reliable reagent, a comprehensive cost-benefit analysis necessitates the evaluation of viable alternatives. The most pertinent comparators in an industrial setting are:
-
4-Chlorobenzylamine Hydrochloride: The chloro-analogue is often considered due to the typically lower cost of chlorinated starting materials compared to their brominated counterparts. The fundamental difference lies in the reactivity of the carbon-halogen bond.
-
Benzylamine Hydrochloride: As the unsubstituted parent molecule, benzylamine provides a baseline for cost and reactivity when the halogen functionality is not required for subsequent transformations.
The choice between these reagents is not merely a matter of raw material cost but involves a holistic assessment of their impact on the entire manufacturing process, including reaction kinetics, catalyst requirements, and downstream processing.
Comparative Analysis: Bromo vs. Chloro and the Unsubstituted Analogue
The decision to use this compound over an alternative is a trade-off between reactivity, cost, and the specific requirements of the synthetic route.
Reactivity in Key Transformations
Palladium-Catalyzed Cross-Coupling Reactions: This is where the distinction between the bromo- and chloro-analogues is most pronounced. The rate-determining step in many palladium-catalyzed couplings is the oxidative addition of the aryl halide to the palladium(0) catalyst. This step involves the cleavage of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker than the C-Cl bond, leading to a well-established reactivity trend: I > Br > OTf > Cl.[2]
This higher reactivity of the bromo-substituent translates to several practical advantages in a large-scale setting:
-
Milder Reaction Conditions: Reactions with 4-bromobenzylamine can often be conducted at lower temperatures.
-
Lower Catalyst Loading: The greater ease of oxidative addition may allow for a reduction in the amount of expensive palladium catalyst required.
-
Shorter Reaction Times: Faster reaction kinetics can lead to increased throughput.
Conversely, driving reactions with the less reactive 4-chlorobenzylamine often requires more forcing conditions, such as higher temperatures, higher catalyst loadings, and the use of more specialized and expensive phosphine ligands.[2]
Reductive Amination: In reactions where the halogen is not the reactive site, such as reductive amination of a carbonyl compound, the electronic effects of the halogen can play a role. However, the primary performance drivers will be the reaction conditions and the chosen reducing agent. The choice between the bromo-, chloro-, or unsubstituted benzylamine will largely depend on whether the halogen is needed for a subsequent reaction step.
Cost-Benefit Framework
A direct comparison of bulk pricing for these intermediates is challenging as it is often proprietary and subject to market fluctuations. However, a qualitative cost analysis can be derived from the cost of the ultimate starting materials, typically toluene, and the subsequent halogenation and functionalization steps. Generally, industrial-scale chlorination processes are more economical than bromination. This often results in a lower per-kilogram cost for 4-chlorobenzylamine hydrochloride compared to its bromo-counterpart.
The following table provides a semi-quantitative comparison for a representative large-scale synthesis, such as the N-alkylation of a primary amine via reductive amination.
| Parameter | 4-Bromobenzylamine HCl | 4-Chlorobenzylamine HCl | Benzylamine HCl |
| Relative Raw Material Cost | Higher | Lower | Lowest |
| Reactivity in Cross-Coupling | High | Moderate | N/A |
| Typical Yield (Reductive Amination) | 85-95% | 85-95% | 85-95% |
| Typical Reaction Time (Reductive Amination) | 12-24 hours | 12-24 hours | 12-24 hours |
| Catalyst Loading (Cross-Coupling) | Lower | Higher | N/A |
| Process Safety & Handling | Stable solid, requires standard handling for halogenated compounds.[3] | Stable solid, requires standard handling for halogenated compounds. | Stable solid, less hazardous than halogenated analogues. |
| Downstream Processing | Standard workup and purification. | Standard workup and purification. | Standard workup and purification. |
| Overall Process Cost-Effectiveness | Higher initial cost, but potentially lower overall cost if subsequent high-reactivity coupling is needed. | Lower initial cost, but may lead to higher overall costs due to more demanding reaction conditions in subsequent steps. | Most cost-effective if no further functionalization at the phenyl ring is required. |
Note: The data presented is a composite from various sources and represents typical ranges. Specific results will be substrate and process-dependent.
Experimental Protocols for Large-Scale Synthesis: A Case Study in Reductive Amination
To provide a practical context, the following is a representative protocol for the kilogram-scale synthesis of a secondary amine via reductive amination, a common transformation for benzylamines.
Reaction: Synthesis of N-(4-Bromobenzyl)-N-isopropylethylamine
Materials:
-
This compound: 10.0 kg (44.9 mol)
-
Acetone: 3.1 kg (53.9 mol, 1.2 equiv)
-
Sodium triacetoxyborohydride (STAB): 12.5 kg (59.3 mol, 1.3 equiv)
-
Triethylamine (TEA): 5.0 kg (49.4 mol, 1.1 equiv)
-
Dichloromethane (DCM): 100 L
-
Saturated aqueous sodium bicarbonate (NaHCO₃): 50 L
-
Water: 50 L
-
Brine: 25 L
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Setup: The reaction is conducted in a 250 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet.
-
Initial Charge and Neutralization: Charge the reactor with this compound (10.0 kg) and dichloromethane (80 L). Begin stirring and cool the resulting slurry to 0-5 °C.
-
Slowly add triethylamine (5.0 kg) to the slurry over 30-45 minutes, maintaining the internal temperature below 10 °C. Stir for an additional 30 minutes to ensure complete neutralization to the free base.
-
Imine Formation: Add acetone (3.1 kg) to the reaction mixture. Allow the mixture to warm to room temperature (20-25 °C) and stir for 2-3 hours. The reaction progress can be monitored by TLC or LC-MS to confirm the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture back to 0-5 °C. Add sodium triacetoxyborohydride (12.5 kg) portion-wise over 1.5-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours, or until reaction completion is confirmed by in-process controls.
-
Workup: Carefully quench the reaction by the slow addition of water (50 L). Stir vigorously for 30 minutes.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (50 L) and brine (25 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or by crystallization of a suitable salt if required, to yield N-(4-Bromobenzyl)-N-isopropylethylamine.
Visualization of Workflows and Decision-Making
Generalized Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis of a complex molecule utilizing a halogenated benzylamine intermediate.
Caption: A generalized workflow for synthesizing a complex molecule.
Decision Matrix for Reagent Selection
The choice of reagent is a multi-faceted decision. The following diagram illustrates a logical decision-making process.
Caption: A decision matrix for selecting the optimal benzylamine reagent.
Conclusion and Future Outlook
The choice between this compound and its alternatives is a strategic decision that hinges on a careful balance of reactivity, cost, and the overall synthetic plan. For synthetic routes that culminate in a cross-coupling step, the superior reactivity of the bromo-substituent often justifies its higher initial cost by enabling milder conditions, potentially lower catalyst loadings, and faster reaction times. In contrast, when the halogen is not required for subsequent transformations, 4-chlorobenzylamine or unsubstituted benzylamine hydrochloride present more economical options.
As the pharmaceutical industry continues to embrace green chemistry principles and process intensification, the development of more active catalyst systems that can efficiently activate aryl chlorides at low loadings will continue to shift this cost-benefit analysis. However, for the foreseeable future, this compound will remain a key and often indispensable building block for the rapid and reliable synthesis of complex, high-value molecules.
References
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A Comparative Guide to the Validation of Analytical Methods for 4-Bromobenzylamine Hydrochloride Detection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount. This guide provides an in-depth comparison of validated analytical techniques for the accurate detection and quantification of 4-Bromobenzylamine hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As a Senior Application Scientist, this document is structured to provide not only the "how" but, more critically, the "why" behind the experimental choices, ensuring a deep-rooted understanding of the methodologies presented.
The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended purpose.[1] This guide will explore and compare three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, for the analysis of this compound. The principles of method validation discussed are in alignment with the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1]
The Critical Role of Method Validation
Before delving into the comparative analysis, it is crucial to understand the foundational pillars of analytical method validation. A validated method provides confidence in the reliability, accuracy, and precision of the analytical data, which is essential for regulatory submissions and ensuring the quality and safety of pharmaceutical products. The core parameters of analytical method validation, as stipulated by regulatory bodies, include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[2]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility for a wide range of compounds, including non-volatile and thermally labile substances.[3][4] A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for a moderately polar compound like this compound.
Experimental Protocol: RP-HPLC Method for this compound
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Trifluoroacetic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Standard Solution Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.
-
Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.
Diagram of the HPLC Experimental Workflow:
Sources
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A Researcher's Guide to the Cross-Reactivity of 4-Bromobenzylamine Hydrochloride: A Comparative Analysis
For researchers, scientists, and professionals in chemical synthesis and drug development, a nuanced understanding of a reagent's reactivity profile is paramount. 4-Bromobenzylamine hydrochloride (4-Br-BZA), a common intermediate in organic synthesis, presents a valuable case study in the concept of "cross-reactivity."[1][2] This guide moves beyond a simple product description to provide an in-depth, comparative analysis of 4-Br-BZA's reactivity.
This document explores cross-reactivity from two critical perspectives:
-
Comparative Chemical Reactivity: How does the chemical behavior of 4-Br-BZA compare to other structurally similar substituted benzylamines in foundational organic reactions?
-
Analytical Cross-Reactivity: What is the potential for 4-Br-BZA to cause interference or generate a false signal in analytical assays designed to detect other molecules?
By examining experimental data and established chemical principles, this guide aims to equip the practicing scientist with the predictive insights needed to optimize synthetic routes and ensure analytical accuracy.
Part 1: Comparative Chemical Reactivity Profile
The reactivity of a substituted benzylamine is profoundly influenced by the electronic nature of the substituents on its aromatic ring.[3] These substituents modulate the electron density of the benzylamine system, particularly the nucleophilicity of the primary amine group, which is central to its characteristic reactions.[4]
The bromine atom at the para-position in 4-Br-BZA is an electron-withdrawing group due to its inductive effect (-I). This effect reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity compared to unsubstituted benzylamine. Conversely, electron-donating groups (EDGs), such as a methyl group, increase the amine's nucleophilicity.[5]
Comparative Reactivity in S N 2 Reactions
A classic benchmark for nucleophilicity is the bimolecular nucleophilic substitution (S N 2) reaction. The reaction of various substituted benzylamines with an electrophile, such as benzyl bromide, provides a clear demonstration of how substituents govern reaction kinetics.[5]
Electron-withdrawing groups (EWGs) like bromine and chlorine decrease the rate of reaction by making the amine a weaker nucleophile. In contrast, electron-donating groups (EDGs) like methoxy and methyl increase the reaction rate.[5]
| Compound | Substituent | Electronic Effect | Expected Relative S N 2 Reaction Rate |
| 4-Methoxybenzylamine | -OCH₃ | Strong EDG | Highest |
| 4-Methylbenzylamine | -CH₃ | EDG | High |
| Benzylamine | -H | Neutral | Baseline |
| 4-Chlorobenzylamine | -Cl | EWG | Low |
| 4-Bromobenzylamine | -Br | EWG | Low |
| 4-Nitrobenzylamine | -NO₂ | Strong EWG | Lowest |
This table provides a qualitative comparison based on established principles of physical organic chemistry. Actual reaction rates are dependent on specific reaction conditions.[5]
Experimental Protocol: Comparative Kinetic Analysis of Benzylamine S N 2 Alkylation
This protocol describes a method to quantify the relative reactivity of 4-Br-BZA against other benzylamines.
-
Preparation of Reagents:
-
Prepare 0.1 M stock solutions of 4-Bromobenzylamine, Benzylamine, and 4-Methylbenzylamine in a suitable solvent like acetonitrile.
-
Prepare a 0.1 M stock solution of the electrophile, Benzyl Bromide, in the same solvent.
-
-
Reaction Setup:
-
In separate temperature-controlled reaction vials (e.g., 25°C), place equal volumes of each respective benzylamine solution.
-
Initiate the reactions by adding an equimolar amount of the Benzyl Bromide solution to each vial simultaneously.
-
-
Time-Course Sampling:
-
At defined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it into a vial containing a quenching agent and a suitable internal standard for chromatographic analysis.
-
-
Analytical Quantification:
-
Data Analysis:
-
Plot the concentration of each benzylamine versus time.
-
Determine the initial reaction rate for each compound by calculating the slope of the initial linear portion of the curve. This provides a quantitative comparison of their reactivity.
-
Workflow for Comparative S N 2 Reactivity Study
Caption: Workflow for comparing the S N 2 reaction kinetics of substituted benzylamines.
Part 2: Analytical Cross-Reactivity and Interference
In the context of analytical chemistry, cross-reactivity occurs when a substance, other than the intended analyte, generates a signal in an assay, potentially leading to a false-positive result or inaccurate quantification.[8] This is a critical consideration in drug metabolism studies, environmental screening, and quality control, where complex matrices are common.
Scenario 1: Immunoassay Cross-Reactivity
Immunoassays achieve specificity through the binding of an antibody to a target analyte. However, these antibodies can sometimes bind to other structurally similar, non-target molecules.[9][10]
Consider a hypothetical competitive ELISA designed to detect a novel drug candidate that features a benzylamine moiety. If 4-Br-BZA is a known process impurity or metabolite, it is crucial to assess its potential for cross-reactivity. Due to its structural similarity to the core benzylamine structure, it could potentially bind to the assay's antibody, leading to an overestimation of the drug candidate's concentration.
Scenario 2: Interference in General Amine Detection Assays
Many chemical tests for identifying amines are class-specific rather than compound-specific.[11] For example, derivatization reactions used to make amines detectable by UV or fluorescence spectroscopy will react with most primary amines present in a sample.[12] In such cases, 4-Br-BZA would be an interferent if the goal was to quantify a different specific primary amine in the same sample.
High-specificity methods like Liquid Chromatography-Mass Spectrometry (LC-MS) are essential to overcome these challenges. LC-MS can separate structurally similar compounds chromatographically and distinguish them based on their unique mass-to-charge ratios, providing unambiguous identification and quantification.[13]
| Analytical Method | Principle | Specificity for Target Analyte | Potential Interference from 4-Br-BZA |
| Immunoassay (ELISA) | Antibody-Antigen Binding | High (but not absolute) | High Potential: If the antibody recognizes the core benzylamine structure.[9] |
| Spectrophotometry (after derivatization) | Chemical reaction to form a chromophore | Low (Amine Class-Specific) | Certain Interference: Reacts as a primary amine, contributing to the total signal.[11] |
| HPLC-UV | Chromatographic Separation & UV Absorbance | Moderate to High | Low Potential: Can be separated if retention times differ; co-elution is possible. |
| LC-MS/MS | Chromatographic Separation & Mass Analysis | Very High | Negligible Potential: Can be separated and uniquely identified by its mass.[13] |
Experimental Protocol: Specific Quantification via LC-MS/MS
This protocol outlines a definitive method to distinguish and quantify 4-Br-BZA from a similar analyte (e.g., Benzylamine) in a mixed sample, eliminating analytical cross-reactivity.
-
Standard Preparation:
-
Prepare certified reference standards of 4-Bromobenzylamine and Benzylamine. Create a series of calibration standards containing known concentrations of both compounds.
-
Prepare an internal standard (IS) solution (e.g., a deuterated analog).
-
-
Sample Preparation:
-
Spike the test sample and all calibration standards with a fixed concentration of the IS.
-
Perform any necessary sample cleanup, such as solid-phase extraction (SPE) or protein precipitation, to remove matrix interferents.[13]
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the prepared sample onto a suitable HPLC column (e.g., C18) to chromatographically separate 4-Br-BZA and Benzylamine.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Define specific precursor-to-product ion transitions for 4-Br-BZA, Benzylamine, and the IS. This ensures that the instrument only detects the unique mass fragments of each target compound.
-
-
-
Data Analysis:
-
Generate calibration curves by plotting the peak area ratio (Analyte/IS) against the concentration for each compound.
-
Quantify the amount of 4-Br-BZA and Benzylamine in the unknown sample by interpolating their peak area ratios from their respective calibration curves.
-
Diagram of Analytical Interference vs. Specificity
Caption: High-specificity vs. low-specificity assays in the presence of an interferent.
Conclusion and Recommendations
The term "cross-reactivity" as applied to this compound carries important implications for both synthetic and analytical chemists.
-
For the Synthetic Chemist: The electron-withdrawing nature of the bromine substituent decreases the nucleophilicity of the amine group. Researchers should anticipate slower reaction rates in nucleophilic substitution and related reactions compared to unsubstituted or electron-rich benzylamines. This knowledge is crucial for reaction optimization, allowing for adjustments in temperature, reaction time, or catalyst choice to achieve desired yields.
-
For the Analytical Scientist: 4-Br-BZA poses a significant risk of interference in non-specific analytical methods, particularly immunoassays targeting a shared benzylamine epitope or general amine derivatization assays. It is imperative to validate assay specificity and, when ambiguity exists, to employ high-resolution techniques like LC-MS/MS for unambiguous identification and quantification.
Ultimately, a proactive understanding of a reagent's comparative reactivity and potential for analytical interference is a hallmark of robust scientific practice, ensuring efficiency in the lab and integrity in the final data.
References
- Benchchem. (n.d.). Comparative Analysis of Reaction Kinetics for Substituted Benzylamines with a Focus on 2-Fluoro-5-iodobenzylamine.
- Jalani, N., Askani, R., & Lim, M. (n.d.). Correlation analysis of reactivity in the addition of substituted benzylamines to P-nitrostyrene. Canadian Science Publishing.
- ResearchGate. (2015). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of N-Substituted Benzylamines, Featuring 2-Amino-N-cyclohexyl-N-methylbenzylamine.
- PubChem. (n.d.). This compound.
- PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.
- Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods.
- ResearchGate. (n.d.). (top) Summary of general properties of amines, reactivity trends toward....
- Michigan State University Chemistry. (n.d.). Amine Reactivity.
- Chemical Manufacturer Perspective. (n.d.). The Role of 4-Bromobenzylamine in Organic Synthesis: A Manufacturer's Perspective.
- Molbase. (n.d.). 4-Bromobenzylamine(3959-07-7)MSDS Melting Point Boiling Density Storage Transport.
- National Institutes of Health. (2022). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines.
- PubChem. (n.d.). 4-Bromobenzylamine.
- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
- University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
- Creative Proteomics. (n.d.). Amine-Reactive Crosslinker Overview.
- PubMed Central. (n.d.). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records.
- ChemistryViews. (2023). Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis.
- Chemistry LibreTexts. (2023). Reactivity of Amines.
- National Institute of Justice. (n.d.). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood.
- PubMed. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood.
- MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.
- Thermo Fisher Scientific. (n.d.). Reagents for Modifying Aldehydes and Ketones.
- PubMed. (1998). Interferences in clinical chemistry analysis.
- Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges.
- Chemistry LibreTexts. (2023). Addition-Elimination Reactions.
- ResearchGate. (2015). Interference with Clinical Laboratory analyses.
- Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones.
- Chemguide. (n.d.). addition-elimination reactions of aldehydes and ketones.
- ResearchGate. (2017). Analytical Interference by Contrast Agents in Biochemical Assays.
- PubMed. (n.d.). Analytical interferences of drugs in the chemical examination of urinary protein.
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A Comparative Guide to the Environmental Impact of Halogenated Reagents in Chemical Synthesis
This guide provides a comparative assessment of the environmental impact of commonly used halogenated reagents, offering researchers, scientists, and drug development professionals a framework for making more sustainable choices in chemical synthesis. By examining key green chemistry metrics, handling considerations, and waste profiles, we aim to illuminate the trade-offs and advantages of various reagent classes, supported by experimental data and established protocols.
The Principles of Green Halogenation
Halogenation is a cornerstone of organic synthesis, pivotal in the production of pharmaceuticals, agrochemicals, and functional materials. However, traditional halogenation methods often employ hazardous reagents and generate significant waste, posing environmental and safety challenges. The principles of green chemistry compel us to seek alternatives that are safer, more efficient, and environmentally benign.
The environmental performance of a halogenating reagent can be assessed using several key metrics:
-
Atom Economy: A measure of how many atoms from the reactants are incorporated into the final desired product. A higher atom economy signifies less waste.
-
E-Factor (Environmental Factor): This metric quantifies the total mass of waste produced per unit mass of product. A lower E-Factor is environmentally preferable.
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, workup chemicals) used in a process to the mass of the final product.
-
Reagent and Byproduct Profile: This includes factors like toxicity, persistence in the environment, safety, and handling requirements (e.g., corrosivity, volatility).
This guide will compare reagents across these dimensions, focusing on the most common halogenation reactions.
Comparative Analysis of Halogenating Reagents
The choice of halogenating agent has a profound impact on the green credentials of a synthetic route. Below, we compare traditional reagents with more modern alternatives for chlorination, bromination, and iodination.
Chlorinating Agents
Elemental chlorine (Cl₂) is a highly effective but also highly toxic and corrosive gas, making it challenging to handle safely in a laboratory setting. Its use necessitates specialized equipment and stringent safety protocols.
-
N-Chlorosuccinimide (NCS): A crystalline solid that is significantly easier and safer to handle than chlorine gas. It serves as an electrophilic chlorine source and is widely used for a variety of chlorination reactions. The primary byproduct, succinimide, is a water-soluble and relatively benign solid that can often be removed via aqueous workup or filtration.
-
Sodium Hypochlorite (NaOCl): Commonly known as bleach, this is an inexpensive and readily available reagent. It is an aqueous solution, which can be advantageous for certain applications and avoids the use of organic solvents. However, its stability can be an issue, and reactions often require careful pH control.
Brominating Agents
Liquid bromine (Br₂) is a highly toxic, corrosive, and volatile substance that poses severe inhalation hazards. Its use is increasingly restricted due to safety and environmental concerns.
-
N-Bromosuccinimide (NBS): As with NCS, NBS is a crystalline solid that provides a safer alternative to its elemental halogen counterpart. It is particularly effective for allylic and benzylic brominations, as well as electrophilic additions to alkenes. The succinimide byproduct is easily managed.
-
Pyridinium Tribromide (Py·HBr₃): This is another solid, stable, and less hazardous source of electrophilic bromine. It offers high selectivity in the bromination of ketones and other electron-rich substrates.
Iodinating Agents
Molecular iodine (I₂) is a solid and less hazardous than chlorine or bromine, but it can still be corrosive and environmentally persistent.
-
N-Iodosuccinimide (NIS): Following the trend, NIS is a stable, solid reagent that offers a more controlled and safer method for iodination compared to I₂. It is particularly useful in electrophilic iodination of aromatic compounds and in iodocyclization reactions.
-
Iodine Monochloride (ICl): This interhalogen compound is a highly effective iodinating agent but is extremely corrosive and moisture-sensitive, requiring careful handling.
The following diagram illustrates a decision-making framework for selecting a greener halogenating agent.
Caption: Decision framework for selecting a halogenating reagent.
Quantitative Data Comparison
To illustrate the practical differences, let's consider the alpha-bromination of acetophenone as a model reaction. We will compare the use of liquid bromine (Br₂) versus N-Bromosuccinimide (NBS).
| Metric | Bromine (Br₂) in CCl₄ | N-Bromosuccinimide (NBS) in MeCN | Justification |
| Atom Economy | ~50% | ~66% | In the Br₂ reaction, HBr is a byproduct, meaning one Br atom is wasted. With NBS, the succinimide byproduct does not contain the halogen. |
| E-Factor (Calculated) | High (~5-10) | Lower (~2-5) | Considers solvent, quenching agents, and byproducts. The Br₂ reaction often requires a hazardous solvent like CCl₄ and a separate quenching step. |
| Safety & Handling | Severe | Moderate | Br₂ is highly toxic, volatile, and corrosive. NBS is a stable, non-volatile solid, significantly reducing handling risks. |
| Byproduct | Hydrogen Bromide (HBr) | Succinimide | HBr is a corrosive gas that must be neutralized. Succinimide is a non-hazardous, crystalline solid that can be easily filtered. |
This table clearly demonstrates the environmental and safety advantages of using NBS over elemental bromine for this common transformation.
Experimental Protocols: A Case Study
The following protocols provide a step-by-step comparison for the alpha-bromination of acetophenone, highlighting the practical differences in workflow and waste management.
Protocol 1: Bromination using Elemental Bromine (Traditional Method)
-
Setup: In a certified chemical fume hood, dissolve acetophenone (1.0 eq) in carbon tetrachloride (CCl₄). Add a catalytic amount of acetic acid.
-
Reagent Addition: Slowly add a solution of bromine (1.0 eq) in CCl₄ dropwise at room temperature. The red-brown color of bromine should dissipate as the reaction proceeds.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Slowly pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine.
-
Workup: Separate the organic layer. Wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product, which may require further purification.
-
Waste Stream: Halogenated solvent (CCl₄), aqueous waste containing sodium thiosulfate, sodium bromide, and sodium bicarbonate.
Protocol 2: Bromination using N-Bromosuccinimide (Green Alternative)
-
Setup: In a standard laboratory fume hood, dissolve acetophenone (1.0 eq) and NBS (1.05 eq) in acetonitrile (MeCN).
-
Initiation: Add a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN. Heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense succinimide floating at the surface.
-
Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Isolation: Filter the solid succinimide and wash it with a small amount of cold acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity, but can be recrystallized if necessary.
-
Waste Stream: Primarily non-halogenated solvent (acetonitrile) and solid, non-hazardous succinimide waste, which can be recycled in some processes.
The workflow diagram below visualizes the reduced complexity and improved safety profile of the NBS method.
Caption: Comparative experimental workflow for bromination.
Conclusion and Future Outlook
The selection of a halogenating reagent is a critical decision that extends beyond mere chemical yield. By prioritizing agents like N-halosuccinimides, chemists can significantly reduce handling risks, minimize hazardous waste, and improve the overall sustainability of their synthetic processes. While elemental halogens are highly reactive and inexpensive, their associated environmental and safety costs are substantial. The future of green halogenation lies in the continued development of solid, stable, and highly selective reagents, as well as catalytic methods that use safer halogen sources like halide salts, further minimizing the environmental footprint of this essential chemical transformation.
References
- Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283. [Link]
- U.S. Environmental Protection Agency. (n.d.). N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS)
- American Chemical Society. (n.d.). Reagent Selection. ACS Green Chemistry Institute. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromobenzylamine Hydrochloride
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a critical component of scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromobenzylamine hydrochloride (CAS No. 26177-44-6), moving beyond simple instructions to explain the causality behind each procedural choice. Our goal is to ensure that your laboratory practices are safe, compliant, and environmentally sound.
Core Hazard Profile & Immediate Safety Imperatives
Before handling or disposing of any chemical, a thorough understanding of its hazard profile is essential. This compound is an irritant and presents specific handling challenges that dictate its disposal pathway.
GHS Hazard Classification:
These classifications mean that the compound can cause inflammation and discomfort upon contact with the skin, eyes, or respiratory system. It is a fine crystalline powder, and dust generation must be minimized to prevent inhalation.[3][4] During thermal decomposition, it can release toxic and irritating gases, including hydrogen chloride, nitrogen oxides (NOx), and hydrogen bromide.[3][5]
Immediate Protective Measures: Your first line of defense is appropriate Personal Protective Equipment (PPE). The choice of PPE is a direct response to the identified hazards.
-
Eye Protection: Wear chemical safety goggles or a face shield. This provides a barrier against airborne particles and accidental splashes.[6][7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[6][7]
-
Body Protection: A standard laboratory coat is required to protect against skin contact.[4]
-
Respiratory Protection: When handling quantities that may generate dust, use a NIOSH-approved respirator with a particulate filter (e.g., N95).[2] All handling of the solid should occur in a well-ventilated area or a chemical fume hood.[3][4]
| Property | Value | Significance for Disposal | Source(s) |
| CAS Number | 26177-44-6 | Unique identifier for accurate waste profiling. | [2][3] |
| Molecular Formula | C₇H₈BrN · HCl | Indicates the presence of a halogen (Bromine). | [4] |
| Appearance | White to pale yellow crystalline powder. | Dust inhalation is a primary exposure route. | [8] |
| Melting Point | 274-276 °C | Stable solid under normal lab conditions. | [2] |
| Incompatibilities | Strong oxidizing agents. | Must be segregated from oxidizers to prevent hazardous reactions. | [3][5] |
| Hazardous Decomposition | NOx, CO, CO₂, HBr, HCl | Incineration must be performed in a facility equipped with scrubbers. | [3][5] |
The Foundational Principle: Professional Hazardous Waste Management
The safest and most compliant method for disposing of this compound is to manage it as a hazardous waste designated for removal by a licensed professional disposal service.[6][7] On-site chemical neutralization or treatment is not recommended without validated, site-specific procedures and approvals from your institution's Environmental Health & Safety (EHS) department.
Causality:
-
Regulatory Compliance: In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[9][10] Generators of chemical waste are legally responsible for its proper characterization and disposal from "cradle-to-grave."[11] Failure to comply can result in significant penalties.
-
Chemical Complexity: As a halogenated organic compound, this compound falls into a specific category of chemical waste that has restrictions on landfill disposal and requires high-temperature incineration with specialized equipment to scrub acidic decomposition products like HBr and HCl.[12][13]
-
Safety: Licensed disposal services have the engineered controls, specialized equipment, and trained personnel to handle and treat hazardous chemicals at scale, minimizing risk to personnel and the environment.
Step-by-Step Protocol for Laboratory Waste Disposal
This protocol ensures that waste is handled safely, segregated correctly, and ready for professional collection.
Step 1: Waste Characterization You must first determine if the waste is hazardous. Based on its irritant properties and its nature as a halogenated organic compound, this compound must be managed as hazardous chemical waste.[1][3]
Step 2: Proper Containerization
-
Select a Compatible Container: Use a clean, dry, sealable container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or drum). The container must be in good condition with no leaks or cracks.[14]
-
Affix a Hazardous Waste Label: Before adding any waste, label the container with the words "HAZARDOUS WASTE".[14][15]
-
Identify Contents: Clearly list the full chemical name, "this compound," on the label. Do not use abbreviations or chemical formulas.[14] Include an estimate of the concentration and quantity.
Step 3: Segregation—A Critical Control Point Proper segregation is paramount to prevent dangerous chemical reactions.
-
Halogenated vs. Non-Halogenated: Store waste this compound in a container designated for halogenated organic solids . Do not mix it with non-halogenated waste.[14][15] The cost of disposing of halogenated waste is often higher due to the need for specialized incineration, making proper segregation economically prudent.[15]
-
Avoid Incompatibles: Ensure the waste container is stored away from incompatible materials, especially strong oxidizing agents.[3]
Step 4: Accumulation and Storage
-
Keep Containers Closed: The waste container must be securely sealed at all times, except when waste is being added.[14]
-
Designated Storage Area: Store the sealed container in a designated, secondary containment-equipped Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked and located at or near the point of generation.
-
Quantity Limits: Be aware of the volume limits for your SAA as defined by your institution and RCRA regulations.
Step 5: Arrange for Professional Disposal
-
Contact EHS: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. They will handle the final transport and disposal through their licensed contractors.
Managing Spills and Contaminated Debris
Accidental spills require immediate and correct action. The resulting cleanup debris must be disposed of as hazardous waste.
Small Spill Cleanup Protocol:
-
Ensure Safety: Alert others in the area. Ensure you are wearing the appropriate PPE as described in Section 1.
-
Control Dust: Do not use a dry brush or create airborne dust. Gently cover the spill with an absorbent material.
-
Collect Material: Carefully sweep or vacuum the material and place it into your designated hazardous waste container for this compound.[3] If using a vacuum, it must be rated for hazardous dust collection.
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel.
-
Dispose of Debris: All contaminated materials (gloves, paper towels, absorbent pads) must be placed in the same hazardous waste container as the chemical itself.[7]
Disposal Decision Workflow
The following diagram outlines the logical steps for managing this compound from the point of generation to its final disposal pathway.
Caption: Decision workflow for compliant disposal of this compound.
By adhering to this structured and well-documented disposal protocol, you actively contribute to a culture of safety, ensure regulatory compliance, and uphold the principles of responsible scientific research.
References
- Material Safety Data Sheet - this compound, 98%. (n.d.). Cole-Parmer.
- This compound | C7H9BrClN. (n.d.). PubChem.
- EPA Hazardous Waste Management. (2024, April 29). Axonator.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
- Hazardous Waste. (n.d.). US EPA.
- Aqueous Solutions of Halogenated Compounds. (n.d.). Illinois Pollution Control Board.
- Safety Data Sheet - this compound. (2021, May 1). Angene Chemical.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.). California Code of Regulations - Westlaw.
- GHS SDS for this compound. (n.d.). XiXisys.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- 4-Bromobenzylamine | C7H8BrN. (n.d.). PubChem.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Illustrative)